Isogarcinol
Descripción
has immunosuppresant activity; isolated from Garcinia mangostana; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71117-97-0 | |
| Record name | Isogarcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isogarcinol: A Comprehensive Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogarcinol, a polyisoprenylated benzophenone, has garnered significant scientific interest due to its diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and the methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural compound.
Natural Sources of this compound
This compound is a secondary metabolite predominantly found in various species of the genus Garcinia (family Clusiaceae). It often co-occurs with its structural isomer, garcinol. The primary plant sources of this compound are distributed across tropical regions of Asia and Africa.
Major Plant Sources
Key Garcinia species identified as natural sources of this compound include:
-
Garcinia mangostana (Mangosteen): The pericarp (rind) of the fruit is a well-documented source of this compound.[1][2]
-
Garcinia indica (Kokum): The fruit rind of this species is a rich source of both garcinol and this compound.[3][4][5]
-
Garcinia ovalifolia : The root of this plant has been shown to contain this compound.
-
Garcinia yunnanensis : This species is another notable source of this compound.
-
Garcinia morella : this compound has also been isolated from this plant species.
-
Garcinia xanthochymus : This species contributes to the list of natural sources for this compound.
Quantitative Data on this compound Yield
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Yield | Reference |
| Garcinia indica | Dried Fruit Rind | Garcinol | ~2.5% (w/w) | |
| Garcinia yunnanensis | Dried Plant | This compound | 101 mg from 5.2 kg |
Note: The yield of this compound is often reported alongside garcinol, its more abundant isomer. This compound can also be semi-synthesized from garcinol.
Discovery of this compound
This compound was identified as a naturally occurring polyisoprenylated benzophenone derivative during investigations into the pharmacological properties of compounds from Garcinia mangostana L. Researchers were screening a series of natural products from this plant for immunosuppressive activity, targeting the enzyme calcineurin, which plays a crucial role in T-cell activation. Through this screening, this compound was discovered as an active compound that inhibits calcineurin in a dose-dependent manner.
It is important to note that this compound can also be readily obtained through the acid-catalyzed isomerization of garcinol. This chemical relationship has been utilized in its preparation for further biological studies.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of this compound from its natural sources involve a series of well-defined experimental procedures.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from a Garcinia species.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
3.2.1. Extraction from Garcinia mangostana
This protocol is based on the discovery of this compound as an immunosuppressant.
-
Extraction: The plant material is subjected to extraction with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Bioassay-Guided Fractionation: The inhibitory activity of the extracts on calcineurin is monitored.
-
Chromatography: The bioactive EtOAc fraction is subjected to separation and purification using two steps of silica gel chromatography.
3.2.2. Isolation from Garcinia ovalifolia
This method details the isolation of this compound from the root of G. ovalifolia.
-
Maceration: Air-dried and powdered stem bark (2.5 kg) is macerated in methanol (5 L) for 48 hours at room temperature.
-
Filtration and Concentration: The solution is filtered through Whatman No. 1 filter paper and the filtrate is concentrated under vacuum to yield a crude extract.
-
Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica gel and subjected to VLC on a column packed with silica gel.
-
Column Chromatography: Further purification is achieved using column chromatography.
Characterization Techniques
The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
-
High-Performance Thin-Layer Chromatography (HPTLC): This technique is utilized for the quantification of this compound in various extracts.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): A sensitive and accurate method for the quantification of this compound.
Biosynthesis and Signaling Pathways
While the complete biosynthetic pathway of this compound in Garcinia species is not fully elucidated, it is known to be a polyisoprenylated benzophenone, suggesting a complex pathway involving the shikimate and mevalonate pathways.
This compound's immunosuppressive effects have been linked to its ability to inhibit the calcineurin-NFAT signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by this compound.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. Its discovery and isolation from various Garcinia species have paved the way for extensive pharmacological research. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound in various therapeutic applications. Continued research into its natural sources, biosynthesis, and mechanism of action will be crucial for its development as a future therapeutic agent.
References
- 1. This compound Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biological Aspects of Garcinol and this compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Isogarcinol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isogarcinol, a polyisoprenylated benzophenone primarily isolated from the fruit rind of Garcinia species, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key biological assays are presented to facilitate further research and development. The document also elucidates the primary mechanism of action of this compound, focusing on its role as a direct inhibitor of the calcineurin-NFAT signaling pathway, a critical regulator of immune responses. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Identification
This compound is a complex natural product with a distinctive chemical architecture. Its core structure is a bicyclo[3.3.1]nonane system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,3R,5R,7S)-3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methylbut-2-en-1-yl)-5-(2-methylprop-1-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione |
| SMILES String | CC(=CCC[C@]1(C--INVALID-LINK--C2=C(C(=O)C3(C(=O)C=C(O[C@@]3(C1)C2(C)C)C(=O)C4=CC(=C(C=C4)O)O)CC=C(C)C)C)C)C |
| InChI | InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 |
| InChIKey | KXTNVBQRLRYVCO-LPSZMIQCSA-N |
| Molecular Formula | C₃₈H₅₀O₆ |
| Molecular Weight | 602.8 g/mol |
| CAS Number | 71117-97-0 |
| Synonyms | Cambogin, (+)-Isoxanthochymol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for all properties are not available, the following table summarizes known and computed values.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | ~122 °C (for the related compound Garcinol) | [1] |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Soluble in Dimethylformamide (DMF, ~25 mg/ml), Dimethyl sulfoxide (DMSO, ~25 mg/ml), and Ethanol (~20 mg/ml). Sparingly soluble in aqueous buffers (e.g., ~0.1 mg/ml in a 1:10 solution of DMSO:PBS, pH 7.2). | [Cayman Chemical] |
| pKa | Not experimentally determined. | - |
| λmax | 228, 230, 276 nm | [Cayman Chemical] |
| XLogP3-AA | 8.9 | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 6 | [PubChem] |
Pharmacological Properties and Biological Activities
This compound exhibits a range of potent biological activities, making it a promising candidate for drug development in various therapeutic areas. Its primary activities include immunosuppression, anti-inflammatory effects, and anti-cancer properties.
Table 3: Summary of this compound's Pharmacological Activities (Quantitative Data)
| Activity | Target/Assay | IC₅₀ / MIC | Source |
| Immunosuppression | Calcineurin (protein phosphatase) inhibition | 36 µM | [Cayman Chemical] |
| Concanavalin A-induced T-lymphocyte proliferation (24h) | 30.25 µM | [2] | |
| Concanavalin A-induced T-lymphocyte proliferation (48h) | 15.00 µM | [2] | |
| Concanavalin A-induced T-lymphocyte proliferation (72h) | 12.14 µM | [2] | |
| Anti-cancer | HL-60 (human promyelocytic leukemia) cell proliferation | 4 µg/ml | [Cayman Chemical] |
| PC-3 (human prostate cancer) cell proliferation | 8 µg/ml | [Cayman Chemical] | |
| Anti-bacterial | Staphylococcus aureus FR1722 | MIC: 50 µg/mL | [3] |
| Listeria monocytogenes Scott A | MIC: 100 µg/mL |
Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
The primary immunosuppressive mechanism of this compound involves the direct inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing its nuclear localization signal and facilitating its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and the adaptive immune response.
This compound acts as a competitive inhibitor of calcineurin, binding directly to the enzyme and preventing it from dephosphorylating NFAT. This action blocks the nuclear translocation of NFAT, thereby inhibiting the transcription of IL-2 and other pro-inflammatory cytokines, which ultimately leads to the suppression of T-cell activation and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Extraction and Isolation of this compound from Garcinia indica
This protocol is adapted from Kaur et al. (2012).
Objective: To extract and isolate this compound from the fruit rinds of Garcinia indica.
Materials:
-
Air-dried fruit rinds of Garcinia indica
-
Petroleum ether
-
Ethyl acetate
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column for chromatography (3 cm x 90 cm)
-
Rotary evaporator
-
Refrigerator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Grind the air-dried fruit rinds of Garcinia indica into a coarse powder.
-
The powdered plant material is subjected to extraction. One method involves suspending the ground material in water, followed by membrane filtration, defatting with hexane, and freeze-drying. The resulting marc is then extracted with methanol.
-
The crude extract is then subjected to further purification. For instance, an ethyl acetate extract (15 g) is loaded onto a silica gel column (150 g).
-
Elute the column sequentially with petroleum ether, followed by a gradient of petroleum ether:ethyl acetate (starting with 85:15).
-
Collect fractions of approximately 200 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Concentrate the combined fractions using a rotary evaporator.
-
Cool the concentrated solution in a refrigerator to precipitate this compound.
-
Filter and dry the crystals to obtain pure this compound.
MTT Assay for Cell Proliferation
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines, with specific conditions for HL-60 cells adapted from Pieme et al. (2015).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of HL-60 cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 1 to 100 µg/mL. A vehicle control (DMSO) should be included.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 1,800 rpm for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Calcineurin Phosphatase Activity Assay
This protocol is based on the principles of colorimetric phosphatase assays.
Objective: To determine the inhibitory effect of this compound on calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide (a specific substrate for calcineurin)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and recombinant calcineurin.
-
Add different concentrations of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the calcineurin reaction mixture to the wells.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the phosphatase activity to produce a colored product.
-
Measure the absorbance at a wavelength of approximately 620-650 nm.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a promising natural compound with well-defined immunosuppressive, anti-inflammatory, and anti-cancer properties. Its mechanism of action, primarily through the direct inhibition of the calcineurin-NFAT signaling pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the pharmacological potential of this compound and to advance its development as a novel therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles in preclinical and clinical settings.
References
Isogarcinol: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. The document elucidates its role in inducing apoptosis, causing cell cycle arrest, and inhibiting critical oncogenic signaling pathways, primarily the NF-κB and STAT3 pathways. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling cascades are presented to facilitate further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound, and its well-studied analog garcinol, combat cancer through a multi-pronged approach, targeting fundamental cellular processes that are commonly dysregulated in malignancies.
Induction of Apoptosis
This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines.[1] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[2] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][3] This event triggers a cascade of caspase activation, including caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.[3]
Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle. This compound has been shown to interfere with cell cycle progression, inducing arrest at the G2/M or G2/S phase in cancer cells. This prevents the cells from entering mitosis and undergoing division, thus curbing tumor growth. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Key Oncogenic Signaling Pathways
Chronic activation of certain signaling pathways is essential for the survival and proliferation of cancer cells. This compound has been demonstrated to inhibit at least two such critical pathways: NF-κB and STAT3.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic environment. This compound and garcinol have been shown to inhibit the NF-κB signaling pathway. This inhibition is achieved by preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in a wide range of cancers. STAT3 activation promotes cell proliferation, survival, and angiogenesis. This compound's analog, garcinol, has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. The mechanism of inhibition involves the suppression of STAT3 phosphorylation at tyrosine 705, which is critical for its dimerization and subsequent nuclear translocation and DNA binding. Computational modeling suggests that garcinol can directly bind to the SH2 domain of STAT3, thereby preventing its dimerization.
Generation of Reactive Oxygen Species (ROS)
This compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells. While high levels of ROS can be cytotoxic, moderate levels can act as second messengers in various signaling pathways. The induction of ROS by this compound may contribute to its apoptotic effects by causing oxidative stress and damaging cellular components, including mitochondria.
Quantitative Data
The anti-proliferative activity of this compound and its analog garcinol has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | HL-60 | Human Promyelocytic Leukemia | ~5-12 | - | |
| This compound | PC-3 | Prostate Cancer | ~5-12 | - | |
| This compound | HCT116 | Colorectal Carcinoma | - | - | |
| This compound | CCRF-CEM | T-cell Prolymphocytic Leukemia | - | - | |
| Garcinol | BxPC-3 | Pancreatic Adenocarcinoma | - | <40 | |
| Garcinol | Panc-1 | Pancreatic Adenocarcinoma | - | <40 | |
| Garcinol | LNCaP | Prostate Cancer | - | - | |
| Garcinol | C4-2B | Prostate Cancer | - | - | |
| Garcinol | PC3 | Prostate Cancer | - | - | |
| Garcinol | MCF-7 | Breast Adenocarcinoma | - | - | |
| Garcinol | MDA-MB-231 | Breast Adenocarcinoma | - | - |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blotting for Signaling Proteins (NF-κB and STAT3)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The band intensities can be quantified using densitometry software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
This compound's Impact on Apoptosis and Cell Cycle
Caption: this compound induces apoptosis via the mitochondrial pathway and causes G2/M cell cycle arrest.
Inhibition of NF-κB and STAT3 Signaling by this compound
Caption: this compound inhibits the pro-tumorigenic NF-κB and STAT3 signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow to investigate the anti-cancer effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, acting through multiple, well-defined molecular mechanisms. Its ability to induce apoptosis, halt the cell cycle, and inhibit key oncogenic signaling pathways like NF-κB and STAT3 underscores its pleiotropic effects on cancer cells. The data presented in this guide provide a solid foundation for its further investigation.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies.
-
Target identification and validation: Further elucidating the direct molecular targets of this compound to refine our understanding of its mechanism of action.
The comprehensive information provided herein is intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent in the fight against cancer.
References
- 1. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isogarcinol: A Potent Calcineurin Inhibitor for Immunosuppression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana L., has emerged as a promising natural immunosuppressant. Unlike conventional calcineurin inhibitors such as cyclosporin A (CsA) and tacrolimus (FK506), this compound exerts its effects through a distinct mechanism of action. This technical guide provides a comprehensive overview of this compound's function as a calcineurin inhibitor, detailing its mechanism, quantitative inhibitory data, and the experimental protocols utilized for its characterization. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology and drug development.
Introduction
Calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role in T-lymphocyte activation.[1][2] Its activation triggers the dephosphorylation of the nuclear factor of activated T-cells (NFAT), leading to NFAT's translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[1][3] Inhibition of the calcineurin-NFAT signaling pathway is a clinically validated strategy for immunosuppression, crucial in preventing organ transplant rejection and managing autoimmune diseases.[1]
This compound has been identified as a potent inhibitor of calcineurin, demonstrating significant immunosuppressive activity both in vitro and in vivo. Notably, it exhibits a favorable safety profile with lower toxicity compared to classical calcineurin inhibitors. This guide delves into the technical details of this compound's interaction with calcineurin and its downstream effects on T-cell function.
Mechanism of Action
This compound's primary mechanism of immunosuppression is the direct inhibition of calcineurin's phosphatase activity. Unlike CsA and tacrolimus, which require binding to intracellular immunophilins (cyclophilin and FKBP12, respectively) to form an inhibitory complex with calcineurin, this compound binds directly to the calcineurin enzyme.
Enzyme kinetic analyses have revealed that this compound acts as a competitive inhibitor of calcineurin. Biophysical studies, including fluorescence spectroscopy and isothermal titration calorimetry, have confirmed this direct binding. The interaction is primarily driven by enthalpy and involves hydrogen bonding or Van der Waals forces. Molecular docking studies suggest the presence of two potential binding sites for this compound within the catalytic domain of calcineurin.
By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of target genes essential for T-cell activation and proliferation. This leads to a dose-dependent suppression of T-lymphocyte proliferation and cell-mediated immune responses.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
Table 1: In Vitro Calcineurin Inhibition
| Parameter | Value | Reference |
| IC50 | 36 µM |
Table 2: Inhibition of T-Lymphocyte Proliferation (Concanavalin A-induced)
| Incubation Time | IC50 Value | Reference |
| 24 hours | 30.25 µM | |
| 48 hours | 15.00 µM | |
| 72 hours | 12.14 µM |
Table 3: Inhibition of Mixed Lymphocyte Reaction (MLR)
| Incubation Time | IC50 Value | Reference |
| 48 hours | 24.89 µM | |
| 72 hours | 18.99 µM | |
| 96 hours | 11.27 µM |
Signaling Pathways and Experimental Workflows
Calcineurin-NFAT Signaling Pathway and this compound Inhibition
Caption: Calcineurin-NFAT signaling pathway and the inhibitory point of this compound.
Experimental Workflow: Calcineurin Inhibition Assay
Caption: Workflow for determining this compound's calcineurin inhibitory activity.
Detailed Experimental Protocols
Calcineurin Phosphatase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits that measure the dephosphorylation of a specific substrate.
Objective: To determine the IC50 value of this compound for calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
This compound (dissolved in DMSO)
-
Calmodulin
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the complete assay buffer containing calmodulin.
-
Reconstitute the RII phosphopeptide substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer and substrate.
-
Control wells: Assay buffer, calcineurin, and the same volume of DMSO as in the test wells.
-
Test wells: Assay buffer, calcineurin, and the desired concentrations of this compound.
-
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the enzymatic activity. Allow color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
T-Lymphocyte Proliferation Assay (Con A-induced)
This protocol is based on the use of the Cell Counting Kit-8 (CCK-8) to measure cell proliferation.
Objective: To determine the IC50 of this compound on Concanavalin A (Con A)-stimulated murine spleen T-lymphocyte proliferation.
Materials:
-
Spleens from BALB/c mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (Con A)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Spleen Lymphocyte Isolation:
-
Aseptically remove spleens from mice and prepare a single-cell suspension by gently grinding the tissue.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 5 x 10⁶ cells/mL.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing Con A to a final concentration of 5 µg/mL to the stimulated wells. Add 50 µL of medium without Con A to the unstimulated control wells.
-
Add 50 µL of medium containing various concentrations of this compound to the treatment wells. Add 50 µL of medium with the corresponding DMSO concentration to the control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24, 48, or 72 hours.
-
Proliferation Measurement:
-
Four hours before the end of each incubation period, add 10 µL of CCK-8 solution to each well.
-
Continue to incubate for the final 4 hours.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration compared to the Con A-stimulated control.
-
Determine the IC50 values at each time point by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the T-cell response to allogeneic antigens.
Objective: To evaluate the inhibitory effect of this compound on the proliferation of T-cells in response to allogeneic stimulation.
Materials:
-
Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)
-
Mitomycin C
-
RPMI-1640 medium with supplements
-
This compound
-
CCK-8
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Prepare single-cell suspensions of splenocytes from both mouse strains as described in the T-cell proliferation assay.
-
The "stimulator" cells (e.g., from C57BL/6 mice) are treated with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells thoroughly to remove any residual Mitomycin C.
-
The "responder" cells (e.g., from BALB/c mice) are left untreated.
-
-
Assay Setup:
-
In a 96-well plate, co-culture the responder cells (2.5 x 10⁵ cells/well) and the stimulator cells (5 x 10⁵ cells/well) in a total volume of 200 µL.
-
Add various concentrations of this compound to the treatment wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48, 72, or 96 hours.
-
Proliferation Measurement: Add CCK-8 solution during the last 4 hours of incubation.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 values for this compound at each time point as described previously.
Conclusion
This compound represents a novel and promising calcineurin inhibitor with a distinct mechanism of action compared to established immunosuppressants. Its ability to directly bind to and competitively inhibit calcineurin, coupled with a favorable safety profile, makes it an attractive candidate for further development as a therapeutic agent for organ transplantation and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Isogarcinol: A Technical Guide to its Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana L., has emerged as a promising natural compound with potent immunosuppressive activities.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunosuppressive properties of this compound. Its primary mode of action involves the inhibition of calcineurin, a key phosphatase in T-cell activation, positioning it as a potential therapeutic agent for autoimmune diseases and organ transplantation.[1][2] Unlike conventional immunosuppressants like cyclosporin A (CsA) and tacrolimus, this compound exhibits a favorable safety profile with lower toxicity, making it an attractive candidate for long-term immunomodulatory therapy.
Core Mechanism of Action: Calcineurin Inhibition
The principal immunosuppressive effect of this compound is attributed to its direct, competitive inhibition of calcineurin (CN), a calcium/calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in the activation of T-lymphocytes by dephosphorylating the nuclear factor of activated T-cells (NFAT). This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it induces the transcription of genes essential for T-cell activation and immune response, including interleukin-2 (IL-2).
By binding directly to the catalytic domain of calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent gene transcription. This action effectively suppresses T-cell activation and proliferation, which are central to many immune responses.
Quantitative Data on Immunosuppressive Effects
The immunosuppressive activity of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on T-lymphocyte proliferation.
| Assay | Cell Type | Stimulant | Duration | IC50 (µM) | Reference |
| Lymphocyte Proliferation | Murine Splenocytes | Concanavalin A (Con A) | 24 h | 30.25 | |
| 48 h | 15.00 | ||||
| 72 h | 12.14 | ||||
| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | Allogeneic Splenocytes | 48 h | 24.89 | |
| 72 h | 18.99 | ||||
| 96 h | 11.27 | ||||
| Calcineurin Inhibition | Purified Enzyme | - | - | 36.35 |
Experimental Protocols
Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A.
a. Cell Preparation:
-
Isolate splenocytes from mice under sterile conditions.
-
Prepare a single-cell suspension by teasing the spleen apart in RPMI 1640 medium.
-
Lyse red blood cells using a lysis buffer and wash the remaining lymphocytes.
-
Resuspend the splenocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
b. Assay Procedure:
-
Seed splenocytes into a 96-well plate at a density of 5 x 10^6 cells/mL in 100 µL of complete medium.
-
Add Con A to a final concentration of 5 µg/mL.
-
Add varying concentrations of this compound (e.g., 0.83, 4.15, 8.31, 12.46, and 20.76 µM) to the wells. A control group should receive the vehicle (e.g., 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay, by adding the reagent and measuring absorbance at 450 nm.
c. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of lymphocyte proliferation.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of T-cells from one donor (responder) to allogeneic cells from a different donor (stimulator), mimicking the initial phase of transplant rejection.
a. Cell Preparation:
-
Isolate splenocytes from two genetically distinct strains of mice (e.g., BALB/c and C57BL/6).
-
Treat the stimulator splenocytes with mitomycin C (to prevent their proliferation) or irradiation.
-
Wash the stimulator cells thoroughly to remove any residual mitomycin C.
-
Prepare single-cell suspensions of both responder and stimulator cells in complete RPMI 1640 medium.
b. Assay Procedure:
-
Co-culture responder and stimulator splenocytes in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^7 cells/well each).
-
Add varying concentrations of this compound to the co-culture.
-
Incubate the plate for 48, 72, or 96 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using a method like the CCK-8 assay.
c. Data Analysis:
-
Calculate the percentage of inhibition of the proliferative response at different concentrations of this compound.
-
Determine the IC50 value for the inhibition of the mixed lymphocyte reaction.
Delayed-Type Hypersensitivity (DTH) Mouse Model
The DTH reaction is an in vivo model of T-cell mediated immunity.
a. Sensitization Phase:
-
Shave the abdomens of mice.
-
Sensitize the mice by topically applying a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), dissolved in a vehicle like acetone and olive oil, to the shaved skin.
b. Challenge Phase:
-
Several days (e.g., 5-7 days) after sensitization, challenge the mice by applying a lower concentration of the same sensitizing agent to one ear. The contralateral ear receives the vehicle alone as a control.
c. Treatment and Measurement:
-
Administer this compound orally to the mice at various doses for a specified period before and/or after the challenge.
-
Measure the ear swelling (thickness) of both ears at specific time points (e.g., 24 or 48 hours) after the challenge using a caliper.
d. Data Analysis:
-
The DTH response is quantified as the difference in ear thickness between the challenged and control ears.
-
Compare the DTH response in the this compound-treated groups to the vehicle-treated control group to determine the in vivo immunosuppressive effect.
Signaling Pathways and Visualizations
The immunosuppressive effects of this compound are primarily mediated through the calcineurin-NFAT signaling pathway.
Caption: this compound inhibits the calcineurin-NFAT signaling pathway.
Caption: Workflow for Con A-induced lymphocyte proliferation assay.
Caption: Workflow for the Delayed-Type Hypersensitivity (DTH) model.
Conclusion
This compound presents a compelling profile as a novel immunosuppressive agent. Its well-defined mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, provides a solid foundation for its therapeutic potential. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in suppressing T-cell mediated immune responses. Furthermore, its favorable toxicity profile compared to existing immunosuppressants warrants further investigation and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and further explore the immunosuppressive properties of this compound.
References
An In-depth Technical Guide to the Anti-inflammatory Effects of Isogarcinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative extracted from Garcinia mangostana L., has emerged as a promising natural compound with potent immunosuppressive and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in Mice | Not specified | Oral | Significantly reduced clinical scores, alleviated cartilage and bone erosion, and reduced serum levels of inflammatory cytokines. | [1][2] |
| Xylene-Induced Ear Edema in Mice | Not specified | Oral | Inhibited xylene-induced ear edema. | |
| Acetic Acid-Induced Capillary Permeability in Mice | Not specified | Oral | Inhibited acetic acid-induced capillary permeability. | |
| Systemic Lupus Erythematosus (SLE)-like Disease in Mice | 60 mg/kg | Oral | Significantly reduced proteinuria, corrected abnormal serum biochemical indicators, decreased serum antibodies, and lowered renal histopathology scores. | |
| Imiquimod-Induced Psoriasis-like Skin Lesions in Mice | Not specified | Not specified | Reduced psoriasis-like skin lesions by attenuating the proliferation and differentiation of keratinocytes and inhibiting the IL-23/Th17 axis. |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Decreased iNOS and COX-2 mRNA expression and NO content by inhibiting NF-κB expression. | |
| HaCaT Keratinocytes | Lipopolysaccharide (LPS) | Not specified | Strongly inhibited the expression of inflammatory factors. | |
| Murine Spleen T-lymphocytes | Concanavalin A (ConA) | Not specified | Significantly inhibited proliferation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
-
Animals: DBA/1 mice, male, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 100 µg of CII emulsified in CFA via intradermal injection at the base of the tail.
-
Administer a booster injection of 100 µg of CII in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
-
This compound Administration:
-
Begin oral administration of this compound at a predetermined dose (e.g., daily) starting from the day of the booster injection.
-
A vehicle control group (e.g., PBS or saline) and a positive control group (e.g., methotrexate) should be included.
-
-
Assessment of Arthritis:
-
Monitor the mice for the onset and severity of arthritis daily.
-
Clinical scoring is performed based on the swelling and erythema of each paw (e.g., on a scale of 0-4), with a maximum score of 16 per mouse.
-
Measure paw thickness using a caliper.
-
-
Outcome Measures:
-
At the end of the study (e.g., day 42), collect blood samples for analysis of serum inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Perform histopathological analysis of the joints to assess cartilage and bone erosion.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used for screening anti-inflammatory drugs.
-
Animals: Wistar or Sprague-Dawley rats, 150-200g.
-
This compound Administration:
-
Administer this compound orally at various doses one hour before the carrageenan injection.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay is used to assess the direct effects of a compound on inflammatory responses in immune cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Experimental Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes like iNOS and COX-2.
-
Protein Expression Analysis: Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated IκBα, NF-κB p65) in cell lysates.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. This inhibition leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of Other Signaling Pathways
While the primary focus of this compound research has been on the NF-κB pathway, its structural analog, Garcinol, has been shown to modulate other pathways, suggesting potential parallel mechanisms for this compound. These include:
-
MAPK Pathway: Garcinol can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in the production of inflammatory cytokines.
-
JAK/STAT Pathway: Garcinol has been reported to suppress the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for cytokine signaling.
Further research is needed to definitively establish the effects of this compound on these pathways.
Experimental and Drug Discovery Workflow
The evaluation of novel anti-inflammatory compounds like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical workflow for anti-inflammatory drug discovery.
Key Molecular Targets of this compound
Based on current research, this compound modulates the inflammatory response by targeting several key molecules.
Caption: Key molecular targets inhibited by this compound.
Conclusion
This compound demonstrates significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. The data from both in vivo and in vitro models support its potential as a therapeutic candidate for a range of inflammatory conditions. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on the MAPK and JAK/STAT pathways, and to establish its pharmacokinetic and safety profiles for potential clinical applications. This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.
References
Isogarcinol: A Comprehensive Technical Review of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from various Garcinia species, has emerged as a compound of significant interest in the scientific community.[1] Possessing a wide range of biological activities, including anti-cancer, immunosuppressive, anti-inflammatory, and antimicrobial properties, this compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth review of the current research on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols.
Biological Activities and Therapeutic Potential
This compound has demonstrated noteworthy efficacy in several preclinical models, highlighting its potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anti-cancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner and induce apoptosis.[2] The cytotoxic effects of this compound have been observed in leukemia, breast, and prostate cancer models.[2][3]
Immunosuppressive Effects
This compound has been identified as a novel immunosuppressant.[4] It has been shown to inhibit T-cell activation and proliferation, key events in the adaptive immune response. This activity suggests its potential utility in the management of autoimmune diseases and in preventing organ transplant rejection.
Quantitative Biological Data
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency in various experimental settings.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 5 - 12 | ~8.4 - 20.2 | |
| PC-3 | Human Prostate Cancer | 5 - 12 | ~8.4 - 20.2 | |
| HCT116 | Human Colorectal Carcinoma | Not specified | Not specified | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | 13 |
Table 1: In Vitro Anticancer Activity of this compound
| Assay | Duration | IC50 Value (µM) | Reference |
| Con A-induced T-lymphocyte proliferation | 24 h | 30.25 | |
| 48 h | 15.00 | ||
| 72 h | 12.14 | ||
| Mixed Lymphocyte Reaction (MLR) | 48 h | 24.89 | |
| 72 h | 18.99 | ||
| 96 h | 11.27 |
Table 2: In Vitro Immunosuppressive Activity of this compound
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to deactivate this pathway in breast cancer cells by reducing the protein level of methionyl-tRNA synthetase (MARS). This leads to decreased phosphorylation of both PI3K and AKT, thereby inhibiting downstream signaling.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. The related compound, garcinol, has been shown to inhibit the NF-κB signaling pathway. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in its activation. While direct studies on this compound are needed, the structural similarity suggests a comparable mechanism.
References
- 1. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Isogarcinol: A Deep Dive into its Therapeutic Potential for Autoimmune Disorders
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies often provide symptomatic relief but can be associated with significant side effects and a lack of long-term efficacy. Isogarcinol, a polyisoprenylated benzophenone derivative extracted from Garcinia mangostana L. (mangosteen), has emerged as a promising natural compound with potent immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in autoimmune diseases, focusing on its mechanism of action, preclinical efficacy in various animal models, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for autoimmune disorders.
Introduction to this compound and its Immunomodulatory Properties
This compound is a natural product that has demonstrated significant immunosuppressive effects in a range of preclinical studies.[1][2][3][4][5] Its therapeutic potential stems from its ability to modulate key signaling pathways that are dysregulated in autoimmune diseases, leading to a reduction in inflammation and a restoration of immune homeostasis. Unlike some conventional immunosuppressants that can cause broad suppression of the immune system, this compound appears to exert a more targeted effect on pathogenic immune responses.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound's immunomodulatory effects are primarily attributed to its ability to inhibit several critical intracellular signaling pathways that drive autoimmune and inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. In autoimmune diseases, constitutive activation of NF-κB leads to the production of pro-inflammatory cytokines and mediators. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of its target genes, including those encoding for iNOS and COX-2.
Modulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is a hallmark of many autoimmune diseases. This compound has been found to interfere with the JAK-STAT pathway, leading to the inhibition of T helper 1 (Th1) and Th17 cell differentiation, two key pathogenic T cell subsets in autoimmunity.
Inhibition of the Calcineurin-NFAT Signaling Pathway
The calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway plays a critical role in T-cell activation and the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation. This compound has been identified as a direct inhibitor of calcineurin, thereby suppressing T-cell activation and proliferation. This mechanism is distinct from that of other calcineurin inhibitors like cyclosporin A.
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic efficacy in a variety of animal models of autoimmune diseases.
Psoriasis
In an imiquimod-induced psoriasis-like skin lesion model in mice, this compound treatment significantly reduced skin inflammation, attenuated the aberrant proliferation and differentiation of keratinocytes, and inhibited the expression of genes involved in the IL-23/Th17 axis (e.g., TNF-α, IL-2, and IFN-γ). Furthermore, this compound treatment led to an increase in serum IL-10 and a reduction in serum IL-17, along with an increase in regulatory T cells (Tregs) in the spleen.
Rheumatoid Arthritis
In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound significantly reduced clinical arthritis scores, alleviated cartilage and bone erosion, and decreased the levels of serum inflammatory cytokines. In vitro, this compound was shown to decrease iNOS and COX-2 mRNA expression and nitric oxide (NO) production by inhibiting NF-κB expression.
Systemic Lupus Erythematosus (SLE)
In a chronic graft-versus-host disease (cGVHD) mouse model, which mimics human SLE, oral administration of 60 mg/kg this compound significantly reduced proteinuria, corrected abnormal serum biochemical indicators, decreased serum antibody levels, and lowered renal histopathology scores. This compound also alleviated the abnormal activation of CD4+ T cells and decreased the expression of inflammatory genes and cytokines in the kidneys and peritoneal macrophages.
Multiple Sclerosis (MS)
In an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, oral treatment with 100 mg/kg this compound markedly ameliorated clinical scores, alleviated inflammation and demyelination of the spinal cord, and reduced intracranial lesions. The therapeutic effect was associated with a reduction in the percentages of Th cells and macrophages, and the inhibition of Th1 and Th17 cell differentiation via the JAK-STAT pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| Calcineurin Inhibition | - | 36.35 µM | |
| Con A-induced T-lymphocyte Proliferation (24h) | Murine Splenocytes | 30.25 µM | |
| Con A-induced T-lymphocyte Proliferation (48h) | Murine Splenocytes | 15.00 µM | |
| Con A-induced T-lymphocyte Proliferation (72h) | Murine Splenocytes | 12.14 µM | |
| Mixed Lymphocyte Reaction (48h) | Murine Splenocytes | 24.89 µM | |
| Mixed Lymphocyte Reaction (72h) | Murine Splenocytes | 18.99 µM | |
| Mixed Lymphocyte Reaction (96h) | Murine Splenocytes | 11.27 µM | |
| DPPH Radical Scavenging | - | 36.3 ± 3.35 µM | |
| ABTS Radical Scavenging | - | 16.6 ± 3.98 µM | |
| Antiproliferative Activity | HL-60 and PC-3 cells | 4 - 76 µg/mL |
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Disease Model | Animal | Dosage | Key Findings | Reference |
| Psoriasis (Imiquimod-induced) | Mice | Not specified | Reduced skin inflammation, decreased IL-17, increased IL-10 and Tregs. | |
| Rheumatoid Arthritis (CIA) | Mice | Not specified | Reduced clinical scores, alleviated joint damage, decreased inflammatory cytokines. | |
| Systemic Lupus Erythematosus (cGVHD) | Mice | 60 mg/kg (oral) | Reduced proteinuria, decreased serum antibodies, improved renal pathology. | |
| Multiple Sclerosis (EAE) | Mice | 100 mg/kg (oral) | Ameliorated clinical scores, reduced inflammation and demyelination. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound.
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back skin for 5-7 consecutive days.
-
Treatment: this compound is administered, often orally, concurrently with or prior to the imiquimod application.
-
Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness. At the end of the experiment, skin tissue is collected for histological analysis (H&E staining), and serum and skin homogenates are used for cytokine analysis (ELISA or qPCR). Spleens may be harvested for flow cytometric analysis of T cell populations.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice are highly susceptible to CIA.
-
Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., from chicken or bovine) in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.
-
Treatment: Oral administration of this compound is initiated before or after the onset of arthritis.
-
Assessment: The development and severity of arthritis are monitored by visual scoring of paw swelling and erythema. At the end of the study, joints are collected for histological evaluation of inflammation, pannus formation, and bone/cartilage erosion. Serum is collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
In Vitro T-Cell Proliferation Assay
-
Cell Isolation: Splenocytes are isolated from mice.
-
Culture: Cells are cultured in 96-well plates in the presence of a T-cell mitogen, such as Concanavalin A (ConA), to induce proliferation.
-
Treatment: Various concentrations of this compound are added to the cell cultures.
-
Proliferation Measurement: After a defined incubation period (e.g., 24, 48, 72 hours), cell proliferation is assessed using methods like the CCK-8 assay, which measures metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on T-cell proliferation is calculated.
Safety and Toxicology
Preliminary studies suggest that this compound has a favorable safety profile with low toxicity. In acute toxicity tests in mice, no mortality was observed even at high doses (2000 mg/kg), indicating a high median lethal dose (LD50). Furthermore, in animal models of autoimmune diseases, this compound demonstrated less damage to the liver and kidneys compared to cyclosporine A. A study on a 40% garcinol formulation (a related compound) in rodents showed no significant toxicity in acute, sub-acute, and sub-chronic studies, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day.
Future Directions and Conclusion
This compound represents a promising therapeutic candidate for the treatment of a wide range of autoimmune diseases. Its multifaceted mechanism of action, targeting key inflammatory and immune signaling pathways, combined with a favorable safety profile, makes it an attractive molecule for further development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a clear dose-response relationship.
-
Chronic Toxicity Studies: To evaluate the long-term safety of this compound administration.
-
Combination Therapies: To investigate the potential synergistic effects of this compound with existing autoimmune disease therapies.
-
Clinical Trials: To assess the safety and efficacy of this compound in human patients with autoimmune diseases.
References
- 1. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Imiquimod-Induced Psoriasis-like Skin Lesions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amelioration of Experimental Autoimmune Encephalomyelitis by this compound Extracted from Garcinia mangostana L. Mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogarcinol: A Deep Dive into its Cytotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on Isogarcinol, a naturally occurring polyisoprenylated benzophenone. The following sections detail its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental methodologies employed in these seminal studies.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line, indicating a degree of selective toxicity. A summary of the reported IC50 values is presented below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 5 - 12 | |
| PC-3 | Human Prostate Cancer | 4 - 76 | [1][2] |
| MDA-MB-231 | Human Breast Cancer | Not explicitly quantified in µg/mL, but 13 µM showed substantial reduction in viability | [3] |
This compound's cytotoxic activity is primarily attributed to the induction of apoptosis and cell cycle arrest. In HL-60 cells, treatment with this compound led to a concentration-dependent increase in the sub-G1 apoptotic fraction, rising from 18.8% to 93.11% as the concentration increased.
Mechanism of Action: Signaling Pathways
Preliminary research indicates that this compound exerts its cytotoxic effects through the modulation of several key signaling pathways.
Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis in HL-60 leukemia cells via the intrinsic, or mitochondrial, pathway. This is characterized by a disruption of the mitochondrial membrane potential. The loss of mitochondrial integrity leads to the release of pro-apoptotic factors, ultimately culminating in programmed cell death.
Caption: this compound triggers the intrinsic apoptosis pathway.
PI3K/AKT Signaling Pathway
In breast cancer cells, this compound has been found to suppress malignant properties by deactivating the PI3K/AKT signaling pathway. This is achieved by reducing the protein level of methionyl-tRNA synthetase (MARS). The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
References
- 1. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of Isogarcinol from Garcinia species
An In-depth Technical Guide on the Discovery of Isogarcinol from Garcinia Species
Introduction
This compound is a polyisoprenylated benzophenone, a class of secondary metabolites found in various plant species. It is structurally an isomer of Garcinol, another well-studied compound.[1][2] Both compounds are primarily isolated from plants of the Garcinia genus, which are prevalent in tropical regions of Asia and Africa.[3][4][5] this compound has garnered significant interest from the scientific community due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and immunosuppressive properties. This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Natural Sources and Discovery
This compound is not typically synthesized de novo in large quantities but is often found alongside Garcinol. It can be readily prepared from Garcinol through treatment with diluted hydrochloric acid. The primary natural sources of this compound are various species of the Garcinia genus.
Table 1: Garcinia Species as Natural Sources of this compound
| Garcinia Species | Plant Part Used | Reference |
| Garcinia indica | Fruit (kokum) | |
| Garcinia ovalifolia | Root, Stem Bark | |
| Garcinia mangostana | Mangosteen | |
| Garcinia multiflora | Dried plant | |
| Garcinia morella | Plant | |
| Garcinia yunnanensis | Plant | |
| Garcinia xanthochymus | Plant | |
| Garcinia celebica | Rootbark | |
| Garcinia preussii | Plant |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves multi-step extraction and chromatographic purification processes. The specific protocol can vary depending on the plant material and the desired purity. Below are detailed methodologies synthesized from published literature.
General Protocol: Solvent Extraction and Column Chromatography
This method is widely applicable for isolating this compound from the dried plant material of Garcinia species.
-
Preparation of Plant Material : Air-dry the collected plant parts (e.g., fruit rinds, roots, or stem bark) and grind them into a fine powder to increase the surface area for extraction.
-
Maceration/Extraction : Macerate the powdered material in a polar solvent, typically methanol or 95% ethanol, for an extended period (e.g., 48 hours) at room temperature. The process is often repeated to ensure exhaustive extraction. The resulting solution is filtered to remove solid plant debris.
-
Concentration : The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a dark, crude extract.
-
Solvent Partitioning (Optional but Recommended) : The crude methanol extract can be redissolved in a solvent mixture, such as ethyl acetate and water, to partition and remove highly polar impurities like hydroxycitric acid.
-
Chromatographic Purification :
-
Adsorption : The crude or partitioned extract is adsorbed onto silica gel.
-
Column Chromatography : The adsorbed material is subjected to column chromatography. This can be Vacuum Liquid Chromatography (VLC) followed by standard silica gel column chromatography.
-
Elution : A gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with ethyl acetate, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification : Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps like preparative TLC or recrystallization to yield pure this compound.
-
Advanced Protocol: Flash Chromatography
A more rapid method for purification involves flash chromatography.
-
Extraction : Prepare the crude extract as described in steps 1-3 of the general protocol.
-
Flash Chromatography System : Utilize a flash chromatography system with a suitable column (e.g., silica gel).
-
Mobile Phase : A common mobile phase is a gradient of water (containing 0.1% formic acid) and a mixture of methanol and acetonitrile (1:1).
-
Detection : Detection is typically performed using a UV detector at a wavelength of 254 nm.
-
Characterization : The structure and purity of the isolated this compound are confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Quantitative Data
The yield of this compound can vary significantly based on the source species and the extraction method employed. Its biological activity is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or Minimum Inhibitory Concentration (MIC).
Table 2: Yield of this compound from Garcinia Species
| Garcinia Species | Starting Material | Yield of this compound | Reference |
| G. multiflora | 5.2 kg dried plant | 101 mg | |
| G. ovalifolia | 2.5 kg dried stem bark (100 g crude extract) | 25 mg |
Table 3: Biological Activity of this compound
| Activity Type | Cell Line / Organism | Metric | Value | Reference |
| Anticancer | Human Promyelocytic Leukemia (HL-60) | IC₅₀ | 4 - 76 µg/mL | |
| Anticancer | Prostate Cancer (PC-3) | IC₅₀ | 4 - 76 µg/mL | |
| Antimicrobial | Staphylococcus aureus | MIC | 50 µg/mL | |
| Antimicrobial | Listeria monocytogenes | MIC | 100 µg/mL |
Note: In some studies, the activity of this compound was found to be weaker than its isomer, Garcinol. For instance, against oral squamous carcinoma cell lines (SCC-4, SCC-9, SCC-25), Garcinol showed an IC₅₀ of 5-15 µM, while this compound was less potent.
Biological Activities and Signaling Pathways
This compound modulates several cellular pathways, which forms the basis of its observed biological effects.
Anticancer Activity
This compound exhibits potent antiproliferative and pro-apoptotic effects in various cancer cell lines. In human promyelocytic leukemia (HL-60) cells, this compound was shown to:
-
Inhibit cell proliferation in a dose-dependent manner.
-
Induce cell cycle arrest at the G2/S phase.
-
Trigger apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isogarcinol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogarcinol, a polyisoprenylated benzophenone found in various Garcinia species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] These therapeutic potentials underscore the necessity for robust and efficient protocols for its extraction and purification to facilitate further research and drug development. This document provides detailed methodologies for the extraction of this compound from Garcinia plant material and subsequent purification, ensuring high purity for experimental applications. The protocols are supplemented with quantitative data, experimental workflows, and a diagram of a key signaling pathway influenced by this compound.
Introduction
This compound is a secondary metabolite isolated from various plants of the Garcinia genus, such as Garcinia indica, Garcinia mangostana, and Garcinia ovalifolia.[4][5] Structurally similar to its isomer garcinol, this compound has demonstrated a range of biological effects, making it a promising candidate for therapeutic development. Notably, this compound has been shown to suppress the malignant properties of breast cancer cells by deactivating the PI3K/AKT signaling pathway. Furthermore, it has been identified as a novel immunosuppressant with potential applications in treating autoimmune diseases like systemic lupus erythematosus. The effective isolation of pure this compound is a critical first step for in-depth biological and pharmacological investigations.
Data Presentation: Extraction and Purification Parameters
The following tables summarize quantitative data from various published protocols for the extraction and purification of this compound.
Table 1: this compound Extraction Parameters from Garcinia Species
| Plant Source | Plant Part | Extraction Solvent | Solvent-to-Solid Ratio | Extraction Method | Temperature | Duration | Yield of Crude Extract | Reference |
| Garcinia indica | Dried Fruits | Dichloromethane-Methanol (1:1 v/v) | ~2.2 L / kg | Maceration | Room Temperature | 3 x 24 hours | 20% (w/w) | |
| Garcinia indica | Dry Fruits | Various Solvents for Optimization | 7.5 mL / g | Ultrasonication | 40°C | 3 x 45 minutes | Not specified | |
| Garcinia ovalifolia | Air-dried Powdered Stem Bark | Methanol | 2 L / kg | Maceration | Room Temperature | 48 hours | 6% (w/w) | |
| Garcinia mangostana | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 0.07% (w/w) of pure this compound |
Table 2: this compound Purification Parameters using Column Chromatography
| Starting Material | Chromatography Type | Stationary Phase | Mobile Phase System (Elution Gradient) | Yield of Pure this compound | Reference |
| Garcinia indica Crude Extract | Silica Gel Column Chromatography | Silica Gel | Ethyl Acetate in n-Hexane (0% to 20%) | 8.1 g from 900 g extract (0.9%) | |
| Garcinia ovalifolia Crude Extract | Vacuum Liquid Chromatography followed by Column Chromatography | Silica Gel | Hexane/Ethyl Acetate and Ethyl Acetate/Methanol gradients | 25 mg from 100 g crude extract (0.025%) | |
| Garcinia indica Fruit | Flash Chromatography | Not specified | Water (0.1% formic acid) and Methanol:Acetonitrile (1:1) | Not specified | |
| Garcinia mangostana Ethyl Acetate Fraction | Two-step Silica Gel Chromatography | Silica Gel | Not specified | 26.9 g from 37.6 kg plant material |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Garcinia indica Fruits
This protocol is adapted from a method that yields a significant amount of this compound.
1. Plant Material Preparation:
-
Air-dry the fruits of Garcinia indica and grind them into a coarse powder.
2. Extraction:
-
Macerate the powdered fruit material in a 1:1 (v/v) mixture of dichloromethane and methanol at a solid-to-solvent ratio of approximately 1:2.2 ( kg/L ).
-
Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.
-
Repeat the extraction process three times with fresh solvent to maximize the yield.
-
Combine the filtrates and concentrate them under reduced pressure at 40°C to obtain the crude extract.
3. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of ethyl acetate in n-hexane, starting from 100% n-hexane and gradually increasing the concentration of ethyl acetate to 20%.
-
Collect fractions and monitor them by thin-layer chromatography (TLC). This compound typically elutes at a concentration of around 20% ethyl acetate in n-hexane.
-
Combine the fractions containing pure this compound and evaporate the solvent to yield a white solid.
Protocol 2: Extraction and Purification of this compound from Garcinia ovalifolia Stem Bark
This protocol is based on the isolation of this compound from the stem bark of Garcinia ovalifolia.
1. Plant Material Preparation:
-
Air-dry the stem bark of Garcinia ovalifolia and pulverize it into a fine powder.
2. Extraction:
-
Macerate the powdered bark in methanol (approximately 2 L of solvent per kg of plant material) for 48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under vacuum to yield the crude methanolic extract.
3. Purification by Vacuum Liquid Chromatography (VLC) and Column Chromatography:
-
Prepare a slurry of the crude extract by dissolving it in methanol and adsorbing it onto silica gel.
-
Subject the slurry to a VLC column packed with silica gel.
-
Elute the column with a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol.
-
Further purify the fractions containing this compound using conventional column chromatography and preparative thin-layer chromatography to yield pure this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
This compound's Effect on the PI3K/AKT Signaling Pathway
Caption: this compound inhibits the PI3K/AKT pathway.
References
Quantitative Analysis of Isogarcinol Using High-Performance Thin-Layer Chromatography (HPTLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Isogarcinol using High-Performance Thin-Layer Chromatography (HPTLC). The described method is simple, rapid, precise, and accurate for the determination of this compound in various samples, including plant extracts and pharmaceutical formulations. The protocols outlined below are based on established and validated methodologies, ensuring reliability and reproducibility of results.
Introduction
This compound, a polyisoprenylated benzophenone derivative primarily isolated from plants of the Garcinia species, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer activities. Accurate and reliable quantitative analysis of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development.
High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and cost-effective alternative to other chromatographic techniques like HPLC for the quantification of phytoconstituents. Its advantages include high sample throughput, lower solvent consumption, and the ability to analyze multiple samples simultaneously. This application note details a validated HPTLC-densitometric method for the quantitative determination of this compound.
Experimental Protocols
This section provides a step-by-step guide for the quantitative analysis of this compound using HPTLC.
Materials and Reagents
-
HPTLC Plates: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm, 0.2 mm layer thickness).
-
Standard this compound: Reference standard of this compound with known purity.
-
Solvents: n-pentane, ethyl acetate, formic acid (all analytical grade).
-
Sample Preparation: Methanol (analytical grade) for dissolving standards and extracting samples.
Preparation of Standard Solution
-
Accurately weigh 10 mg of standard this compound.
-
Dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standard solutions of various concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by appropriate dilution with methanol.
Sample Preparation
The sample preparation method will vary depending on the matrix. For plant extracts:
-
Accurately weigh a suitable amount of the dried plant material or extract.
-
Extract the material with a suitable solvent (e.g., methanol) using an appropriate extraction technique (e.g., ultrasonication, maceration).
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the dried extract in a known volume of methanol to achieve a concentration within the calibration range of the method.
Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: n-pentane: ethyl acetate: formic acid (7:3:0.5, v/v/v).[1][2]
-
Chamber Saturation: Pre-saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature (25 ± 2 °C).
-
Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated TLC sampler. The distance between bands should be at least 10 mm.
-
Development: Develop the plate up to a distance of 80 mm from the point of application.
-
Drying: After development, dry the plate in an oven or with a stream of warm air.
Densitometric Analysis
-
Detection Wavelength: Scan the developed and dried plate at 327 nm in absorbance-reflectance mode using a TLC scanner.[1]
-
Slit Dimensions: 5.00 x 0.45 mm.
-
Data Acquisition: Record the peak areas and Rf values using the scanner software.
Method Validation
The HPTLC method for this compound quantification has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The key validation parameters are summarized in the table below.
| Validation Parameter | Results |
| Linearity Range | 990 - 6900 ng/spot |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Specific values to be determined during validation |
| Limit of Quantification (LOQ) | Specific values to be determined during validation |
| Precision (%RSD) | < 2% |
| Repeatability (%RSD) | < 2% |
| Intermediate Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | The method is specific to this compound, as confirmed by comparing the Rf value and UV-Vis spectrum of the standard with that of the sample. |
| Robustness | The method is robust to minor variations in experimental conditions such as mobile phase composition, development distance, and chamber saturation time. |
Data Presentation
The quantitative data obtained from the HPTLC analysis of this compound is summarized in the following tables for easy comparison and interpretation.
Table 1: Calibration Data for this compound
| Concentration (ng/spot) | Peak Area (Arbitrary Units) |
| 990 | Insert experimental data |
| 1980 | Insert experimental data |
| 3960 | Insert experimental data |
| 5940 | Insert experimental data |
| 6900 | Insert experimental data |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linearity Range (ng/spot) | - | 990 - 6900 |
| Correlation Coefficient (r²) | ≥ 0.99 | Insert experimental data |
| LOD (ng/spot) | - | Insert experimental data |
| LOQ (ng/spot) | - | Insert experimental data |
| Precision (%RSD) | ≤ 2 | Insert experimental data |
| Accuracy (% Recovery) | 98 - 102 | Insert experimental data |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPTLC method validation.
Conclusion
The HPTLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is simple to perform, requires minimal sample preparation, and provides accurate and reproducible results. This validated HPTLC method can be effectively employed for the routine quality control of herbal medicines and formulations containing this compound, as well as in research and development settings.
References
Synthesis of Isogarcinol from Garcinol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isogarcinol, a potent biologically active compound, from its precursor garcinol. Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica fruit, undergoes an acid-catalyzed intramolecular cyclization to yield this compound. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of this compound. Additionally, this note includes quantitative data for the starting material and the final product, along with diagrams illustrating the synthesis workflow, chemical transformation, and the relevant NF-κB signaling pathway, which is a known target of these compounds.
Introduction
Garcinol and its isomer, this compound, are natural products that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound is readily prepared from garcinol through a straightforward acid-catalyzed cyclization reaction.[1] This process provides a valuable method for obtaining this compound for further research and drug development endeavors.
Data Presentation
The following table summarizes the key quantitative data for garcinol and this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| Garcinol | C₃₈H₅₀O₆ | 602.8 | 122-124 | >98 |
| This compound | C₃₈H₅₀O₆ | 602.8 | 168-170 | >99 |
Experimental Protocols
Materials and Reagents
-
Garcinol (>98% purity)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR tubes
-
Mass spectrometry vials
Synthesis of this compound from Garcinol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of garcinol in 50 mL of anhydrous toluene.
-
Acid Addition: To the stirred solution, add 0.5 mL of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (4:1, v/v). Garcinol will have a higher Rf value than the more polar this compound.
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
-
Column Preparation: Prepare a silica gel column (60-120 mesh) using n-hexane as the slurry solvent.
-
Loading: Dissolve the crude this compound in a minimal amount of toluene and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing pure this compound and concentrate under reduced pressure to yield a white to off-white solid.
-
Yield Calculation: Determine the final weight of the purified this compound and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the expected number of signals corresponding to the this compound structure.
-
Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 603.3).
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from garcinol.
Chemical Transformation
Caption: Acid-catalyzed cyclization of garcinol to this compound.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
Application Notes and Protocols for Assessing Isogarcinol Activity In Vitro
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from plants of the Garcinia species, has garnered significant attention in the scientific community for its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an immunosuppressive, anti-inflammatory, anticancer, and antioxidant agent.[3] These properties make this compound a promising candidate for drug development in the fields of organ transplantation, autoimmune diseases, oncology, and diseases associated with oxidative stress.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro assays to evaluate the multifaceted activities of this compound. The protocols detailed herein are based on established methodologies and are intended to serve as a starting point for in-depth investigation of this compound's mechanisms of action.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro activities of this compound across various assays. This data provides a valuable reference for expected dose ranges and comparative efficacy.
Table 1: Immunosuppressive and Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Endpoint | IC50 Value | Reference |
| Calcineurin (CN) Inhibition | Enzyme Assay | CN Phosphatase Activity | 36 µM | |
| Concanavalin A (ConA)-induced T-lymphocyte Proliferation | Murine Spleen T-lymphocytes | Cell Proliferation | 30.25 µM (24h), 15.00 µM (48h), 12.14 µM (72h) | |
| Mixed Lymphocyte Reaction (MLR) | Murine Spleen T-lymphocytes | Cell Proliferation | 24.89 µM (48h), 18.99 µM (72h), 11.27 µM (96h) | |
| Nitric Oxide (NO) Production | LPS-stimulated Macrophages | iNOS mRNA Activity / NO Content | Inhibition observed |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | Proliferation (MTT) | 4 µg/mL | |
| PC-3 | Human Prostate Cancer | Proliferation (MTT) | 8 µg/mL | |
| HL-60 | Human Promyelocytic Leukemia | Proliferation (MTT) | 8 µg/mL | |
| PC-3 | Human Prostate Cancer | Proliferation (MTT) | 4 µg/mL |
Table 3: Antioxidant Activity of this compound
| Assay | Endpoint | IC50 Value | Reference |
| DPPH Radical Scavenging | Radical Scavenging | 36.3 ± 3.35 µM | |
| ABTS Radical Scavenging | Radical Scavenging | 16.6 ± 3.98 µM |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to characterize the biological activities of this compound.
Immunosuppressive Activity Assays
1.1. Calcineurin (CN) Phosphatase Activity Assay
This assay biochemically determines the direct inhibitory effect of this compound on calcineurin, a key phosphatase in T-cell activation.
-
Principle: Calcineurin dephosphorylates a specific substrate, and the amount of phosphate released is quantified. A decrease in phosphate release in the presence of this compound indicates inhibition.
-
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)
-
Malachite Green Phosphate Detection Kit
-
This compound stock solution (in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Cyclosporin A-Cyclophilin A complex).
-
In a 96-well plate, add the calcineurin enzyme to each well.
-
Add the this compound dilutions or controls to the respective wells and incubate for a specified time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
1.2. T-Lymphocyte Proliferation Assays (ConA-induced and MLR)
These cell-based assays assess the effect of this compound on T-cell proliferation, a hallmark of an immune response.
-
Principle: T-lymphocytes are stimulated to proliferate using a mitogen (ConA) or allogeneic cells (MLR). The extent of proliferation is measured using a colorimetric assay like the CCK-8 or MTT assay. A reduction in proliferation indicates an immunosuppressive effect.
-
Materials:
-
Murine spleen T-lymphocytes
-
RPMI-1640 medium supplemented with FBS, penicillin-streptomycin, and 2-mercaptoethanol
-
Concanavalin A (ConA)
-
For MLR: Splenocytes from two different mouse strains (e.g., C57BL/6 and BALB/c)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
-
Procedure:
-
Cell Preparation: Isolate splenocytes from mice. For MLR, prepare responder and stimulator splenocyte populations. Stimulator cells are typically irradiated or treated with mitomycin C to prevent their proliferation.
-
Assay Setup:
-
ConA Assay: Seed splenocytes (e.g., 1.5 x 10^7 cells/mL) in a 96-well plate. Add ConA (e.g., 5 µg/mL) to stimulate proliferation.
-
MLR Assay: Co-culture responder and stimulator splenocytes (e.g., at a 1:1 ratio) in a 96-well plate.
-
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Incubation: Incubate the plates for 24-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to the vehicle control and determine the IC50 values.
-
Anticancer Activity Assays
2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This is a fundamental assay to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HL-60, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2.2. Apoptosis Detection Assays
These assays determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis).
2.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
2.2.2. Hoechst 33258 Staining for Nuclear Morphology
-
Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation. Hoechst 33258 is a fluorescent dye that binds to DNA and allows visualization of these morphological changes.
-
Procedure:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with Hoechst 33258 solution (e.g., 1 µg/mL) for 10-15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the uniformly stained nuclei of healthy cells.
-
2.3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound may induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
2.4. Mitochondrial Membrane Potential (MMP) Assay
-
Principle: A decrease in MMP is an early event in apoptosis. Fluorescent dyes like Rhodamine 123 accumulate in healthy mitochondria with high membrane potential. In apoptotic cells, the MMP collapses, and the dye is released, leading to a decrease in fluorescence.
-
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with Rhodamine 123 for 20-30 minutes.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. A decrease in fluorescence indicates a loss of MMP.
-
2.5. Intracellular Reactive Oxygen Species (ROS) Assay
-
Principle: this compound may induce apoptosis through the generation of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity of DCF using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Anti-inflammatory Activity Assay
3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The amount of NO produced is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite levels indicates inhibition of NO production.
-
Antioxidant Activity Assays
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
-
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.7-0.8 at 734 nm.
-
Add serial dilutions of this compound to the diluted ABTS•+ solution.
-
Incubate for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and provide a visual representation of the experimental workflows.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for apoptosis assays.
Caption: Workflow for antioxidant capacity assays.
References
Application Notes and Protocols for Isogarcinol Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isogarcinol, a natural compound isolated from Garcinia mangostana L., has demonstrated significant potential as a novel immunosuppressive and anti-cancer agent in various murine models. These application notes provide a comprehensive overview of the in vivo administration of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Immunosuppression Models
| Murine Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Delayed-Type Hypersensitivity (DTH) | BALB/c | 40, 70, 100 mg/kg/day | Oral Gavage | Peanut oil with 2% DMSO | 6 days | Dose-dependent decrease in ear swelling.[1] | [1] |
| Allogeneic Skin Transplantation | BALB/c recipients, C57BL/6 donors | 500 mg/kg (day 1), 100 mg/kg/day (following 3 days) | Oral Gavage | Peanut oil with 2% DMSO | 4 days | Prolonged graft survival.[1] | [1] |
| Chronic Graft-versus-Host Disease (cGVHD) | Not Specified | 60 mg/kg/day | Oral Gavage | Not Specified | Not Specified | Reduced proteinuria and serum antibodies; alleviated CD4 T cell activation. | [2] |
Table 2: this compound Dosage and Administration in a Murine Cancer Model
| Murine Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Breast Cancer Xenograft | MDA-MB-231 | Nude mice | 5, 10, 15 mg/kg/day | Not Specified | Not Specified | 15 days | Reduced tumorigenic activity; decreased Ki-67 and CD31 levels. |
Table 3: Acute Toxicity of this compound in Mice
| Mouse Strain | This compound Dosage | Administration Route | Vehicle | Observation Period | Outcome | LD50 | Reference |
| Not Specified | 500 mg/kg and 2000 mg/kg | Oral Gavage | Peanut oil with up to 5% DMSO | 14 days | No mortality or significant behavioral changes observed. | >2000 mg/kg |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is prepared for oral gavage by first dissolving it in dimethyl sulfoxide (DMSO) and then diluting it with peanut oil.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Peanut oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO. The final concentration of DMSO in the administered solution should be between 2% and 5%.
-
Add the appropriate volume of peanut oil to achieve the desired final concentration of this compound.
-
Vortex the solution thoroughly to ensure a uniform suspension.
Delayed-Type Hypersensitivity (DTH) Model
This model is used to assess cell-mediated immunity.
Protocol:
-
Sensitization: On days 1 and 2, sensitize BALB/c mice by applying 50 µL of 2% 2,4-dinitrofluorobenzene (DNFB) dissolved in an acetone and peanut oil mixture (1:1) to a shaved 2 cm x 2 cm area of the abdomen.
-
Treatment: Administer this compound or vehicle control daily via oral gavage for 6 days, starting from the first day of sensitization.
-
Challenge: Five days after the second sensitization, challenge the mice by applying 10 µL of 2% DNFB to both sides of the right ear. The left ear is treated with the solvent alone as a control.
-
Evaluation: Twenty-four hours after the challenge, sacrifice the mice and measure ear swelling by comparing the weight of an 8-mm punch biopsy from the right and left ears.
Allogeneic Skin Transplantation Model
This model is used to evaluate the efficacy of immunosuppressive agents in preventing graft rejection.
Protocol:
-
Grafting: Perform full-thickness abdominal skin grafts of approximately 1 cm² from C57BL/6 donor mice onto prepared graft beds on the posterior thorax of BALB/c recipient mice.
-
Treatment: Begin this compound or vehicle control administration on the day of transplantation and continue for the specified duration.
-
Monitoring: Observe the grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Endpoint: The primary endpoint is the mean survival time of the skin allografts.
Breast Cancer Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject MDA-MB-231 human breast cancer cells into the flank of nude mice.
-
Treatment: Once tumors are established, begin daily administration of this compound or vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Analysis: At the end of the study, excise the tumors and weigh them. Analyze tumor tissue for markers of proliferation (Ki-67) and angiogenesis (CD31).
Signaling Pathways and Experimental Workflows
This compound Preparation and Administration Workflow
Caption: Workflow for this compound preparation and oral administration in mice.
Delayed-Type Hypersensitivity (DTH) Experimental Workflow
Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.
Calcineurin-NFAT Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.
PI3K/AKT Signaling Pathway Inhibition by this compound
Caption: this compound deactivates the PI3K/AKT signaling pathway by reducing MARS levels.
STAT3 Signaling Pathway Inhibition by Garcinol (structurally related to this compound)
Caption: Garcinol, a compound related to this compound, inhibits the STAT3 signaling pathway.
References
Application Notes and Protocols for Determining Cell Viability Using Isogarcinol
These application notes provide a detailed protocol for assessing the cytotoxic effects of Isogarcinol on various cell lines using common cell viability assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound, a polyisoprenylated benzophenone derivative extracted from the Garcinia species, has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] It is a promising natural compound for cancer therapy. Accurate assessment of its impact on cell viability is crucial for determining its therapeutic potential and understanding its mechanism of action. This document outlines the protocols for conducting cell viability assays using this compound, focusing on the widely used MTT and WST-1 assays.
Mechanism of Action
This compound induces apoptosis and inhibits cell proliferation in cancer cells through multiple pathways.[1] One of the key mechanisms involves the induction of G2/S arrest in the cell cycle and the disruption of the mitochondrial membrane potential.[1] This leads to the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.[1] Furthermore, this compound has been shown to inhibit the calcineurin (CN) signaling pathway, which is crucial for T-cell activation and other immune responses. Its cytotoxic activity is concentration-dependent, making it essential to determine the half-maximal inhibitory concentration (IC50) for different cell types.
References
Developing Isogarcinol as a Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana and other Garcinia species, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, immunosuppressive, antioxidant, and anti-cancer agent.[1][4] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, PI3K/AKT, and calcineurin-NFAT. This document provides detailed application notes and protocols for researchers and drug development professionals investigating the therapeutic potential of this compound.
Physicochemical Properties and Formulation
This compound is a lipophilic compound, and its formulation is a critical consideration for in vivo studies. For oral administration in animal models, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC). For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Therapeutic Hypotheses and Mechanisms of Action
This compound's therapeutic potential stems from its ability to interfere with multiple signaling cascades implicated in various diseases.
-
Anti-inflammatory and Immunosuppressive Effects: this compound has been shown to inhibit the calcinein-NFAT signaling pathway, a critical regulator of T-cell activation and cytokine production. By preventing the dephosphorylation of NFAT, this compound blocks its nuclear translocation and subsequent transcription of pro-inflammatory genes. Furthermore, this compound downregulates the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit. This leads to a reduction in the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
-
Anti-cancer Effects: this compound exhibits anti-proliferative and pro-apoptotic activity in various cancer cell lines. One of the key mechanisms is the inhibition of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, growth, and proliferation. This compound has been shown to reduce the phosphorylation of AKT, a central kinase in this pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | Cell Proliferation | ~5-12 µg/mL | |
| PC-3 (Human prostate cancer) | MTT Assay | Cell Proliferation | ~5-12 µg/mL | |
| Murine Splenocytes (Con A-stimulated) | CCK-8 Assay | T-cell Proliferation | 12.14 µM (72h) | |
| Murine Splenocytes (Mixed Lymphocyte Reaction) | CCK-8 Assay | T-cell Proliferation | 11.27 µM (96h) | |
| Breast Cancer Cells | Viability Assay | Cell Viability | 13 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in Mice | Rheumatoid Arthritis | Oral administration | Significantly reduced clinical scores and joint inflammation | |
| Chronic Graft-versus-Host Disease (cGVHD) in Mice | Systemic Lupus Erythematosus | 60 mg/kg, oral administration | Reduced proteinuria and serum antibodies | |
| Breast Cancer Xenograft in Mice | Breast Cancer | 5, 10, and 15 mg/kg | Reduced tumorigenic activity |
Experimental Protocols
In Vitro Assays
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e-g., HL-60, PC-3)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins (e.g., p-AKT, p-p65)
This protocol is used to determine the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Models
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Syringes and needles
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., daily) from the day of the booster immunization or upon the onset of clinical signs of arthritis. A control group should receive the vehicle only.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for developing an this compound-based therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Aspects of Garcinol and this compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isogarcinol in Allogeneic Skin Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allogeneic skin transplantation is a critical model for studying the immune mechanisms of graft rejection and for the preclinical evaluation of novel immunosuppressive agents. The rejection of an allograft is a complex process primarily mediated by the recipient's T lymphocytes, which recognize and attack the foreign tissue. Isogarcinol, a natural compound extracted from Garcinia mangostana L., has emerged as a potent immunosuppressant with a favorable safety profile compared to conventional drugs like Cyclosporin A (CsA).[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in allogeneic skin transplantation research.
This compound exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[1][2] By blocking calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2). This mode of action effectively dampens the T-cell response to alloantigens, thereby prolonging graft survival. Furthermore, evidence suggests that this compound and related compounds can also modulate other critical inflammatory signaling pathways, including NF-κB and STAT3, which are implicated in the broader immune response and inflammation.
These notes will detail the in vivo and in vitro experimental setups to assess the efficacy of this compound, including murine models of skin transplantation, delayed-type hypersensitivity (DTH), and mixed lymphocyte reaction (MLR).
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in suppressing immune responses relevant to allogeneic skin transplantation.
Table 1: Effect of this compound on Allogeneic Skin Graft Survival in Mice
| Treatment Group | Dose (mg/kg/day, oral) | Mean Graft Survival Time (Days) |
| Vehicle Control | - | 8.5 ± 0.5 |
| This compound | 25 | 12.3 ± 0.8 |
| This compound | 50 | 15.1 ± 1.2 |
| This compound | 100 | 18.7 ± 1.5 |
| Cyclosporin A (CsA) | 40 | 16.5 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Delayed-Type Hypersensitivity (DTH) Response by this compound
| Treatment Group | Dose (mg/kg, oral) | Ear Swelling (mm) | Inhibition Rate (%) |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| This compound | 25 | 0.32 ± 0.04 | 28.9 |
| This compound | 50 | 0.21 ± 0.03 | 53.3 |
| This compound | 100 | 0.15 ± 0.02 | 66.7 |
| Cyclosporin A (CsA) | 40 | 0.18 ± 0.03 | 60.0 |
Ear swelling was measured 24 hours after challenge. Data are presented as mean ± standard deviation.
Table 3: this compound's Effect on T-Lymphocyte Proliferation in Mixed Lymphocyte Reaction (MLR)
| Treatment | Concentration (µM) | IC50 (µM) at 72h |
| This compound | 0, 5, 10, 20, 40 | 18.99 |
| Cyclosporin A (CsA) | 0, 0.01, 0.1, 1, 10 | 0.5 |
IC50 values represent the concentration required to inhibit 50% of T-cell proliferation.
Experimental Protocols
Murine Allogeneic Skin Transplantation
This protocol describes a full-thickness skin graft transplantation between two different mouse strains to evaluate the in vivo immunosuppressive activity of this compound.
Materials:
-
Donor and recipient mice (e.g., C57BL/6 as donors and BALB/c as recipients)
-
This compound, Cyclosporin A (CsA), vehicle control solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Gauze, bandages, and sutures
-
70% ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Donor Skin Harvest:
-
Anesthetize the donor mouse.
-
Shave the dorsal side and disinfect with 70% ethanol.
-
Excise a piece of full-thickness skin (approximately 1 cm x 1 cm) and place it in sterile PBS.
-
-
Recipient Preparation and Grafting:
-
Anesthetize the recipient mouse.
-
Prepare a graft bed on the dorsal side by excising a piece of skin of the same size as the donor graft.
-
Place the donor skin onto the graft bed.
-
Suture the graft in place with 4-6 interrupted sutures.
-
Cover the graft with a sterile non-adherent dressing and secure it with a bandage.
-
-
Drug Administration:
-
Administer this compound, CsA, or vehicle control orally to the recipient mice daily, starting from the day of transplantation for a specified period (e.g., 14 days).
-
-
Graft Monitoring and Rejection Criteria:
-
Remove the bandage on day 7 post-transplantation.
-
Monitor the graft daily for signs of rejection, such as erythema, edema, hemorrhage, and necrosis.
-
Graft rejection is considered complete when more than 80% of the graft tissue becomes necrotic.
-
Delayed-Type Hypersensitivity (DTH) Assay
This T-cell mediated in vivo assay is used to assess the effect of this compound on cellular immunity.
Materials:
-
Mice
-
Sensitizing agent (e.g., 0.5% 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil)
-
Challenging agent (e.g., 0.2% DNFB in acetone/olive oil)
-
This compound, CsA, vehicle control solution
-
Micrometer caliper
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a small volume (e.g., 20 µL) of the sensitizing agent to the shaved skin.
-
-
Drug Administration:
-
Administer this compound, CsA, or vehicle control orally daily from day 0 to day 4.
-
-
Challenge (Day 5):
-
Measure the thickness of both ears of each mouse using a micrometer caliper.
-
Apply a small volume (e.g., 10 µL) of the challenging agent to the right ear and the vehicle to the left ear.
-
-
Measurement of DTH Response:
-
24 hours after the challenge, measure the thickness of both ears again.
-
The degree of ear swelling is calculated as the difference in thickness between the right and left ears.
-
Mixed Lymphocyte Reaction (MLR) Assay
This in vitro assay measures the proliferation of T-cells in response to allogeneic stimulation, providing an indication of cellular immune activation.
Materials:
-
Spleens from two different mouse strains (e.g., C57BL/6 and BALB/c)
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
Mitomycin C or irradiation source
-
T-cell proliferation assay kit (e.g., CFSE or BrdU-based)
-
This compound, CsA
-
96-well culture plates
Procedure:
-
Cell Preparation:
-
Prepare single-cell suspensions of splenocytes from both mouse strains.
-
The splenocytes from one strain will serve as "responder" cells, and the other as "stimulator" cells.
-
Inactivate the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
-
Co-culture:
-
Plate the responder cells (e.g., 2 x 10^5 cells/well) and stimulator cells (e.g., 4 x 10^5 cells/well) in a 96-well plate.
-
Add varying concentrations of this compound or CsA to the wells.
-
Include control wells with responder cells alone and responder plus stimulator cells without any drug.
-
-
Proliferation Assay:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Assess T-cell proliferation using a suitable method. For CFSE, label the responder cells before co-culture and analyze the dilution of the dye by flow cytometry. For BrdU, add BrdU during the last 18 hours of culture and measure its incorporation.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the Calcineurin-NFAT pathway in T-cells.
Caption: this compound's inhibitory effects on NF-κB and STAT3 signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound in allogeneic transplantation.
References
Application Note: Isogarcinol for the Investigation of T-Lymphocyte Proliferation
Introduction
Isogarcinol, a natural compound extracted from Garcinia mangostana L., is an effective immunosuppressant with low toxicity.[1][2] It has demonstrated significant potential for studying T-lymphocyte function and for the development of novel therapeutics for autoimmune diseases and transplant rejection.[1][3][4] this compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation and proliferation. Its mechanism of action involves targeting key signaling pathways crucial for immune responses, making it a valuable tool for researchers in immunology and drug development.
Mechanism of Action
This compound's immunosuppressive activity is attributed to its ability to modulate at least two critical signaling pathways in T-lymphocytes:
-
Calcineurin-NFAT Pathway Inhibition: this compound acts as a dose-dependent inhibitor of calcineurin, a calcium/calmodulin-activated protein phosphatase. Calcineurin is essential for the activation of T-cells. It dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it activates the transcription of genes required for T-cell activation and cytokine production. By inhibiting calcineurin, this compound prevents NFAT activation and subsequent T-cell responses.
-
Jak/STAT Pathway Inhibition: this compound has been shown to inhibit the differentiation of T helper 1 (Th1) and Th17 cells by targeting the Janus kinase/signal transducers and activators of transcription (Jak/STAT) pathway. Specifically, the related compound garcinol has been observed to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705). STAT3 activation is critical for the signaling of various cytokines that drive T-cell differentiation and proliferation. Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and regulation of target gene expression.
These dual mechanisms make this compound a potent inhibitor of T-lymphocyte proliferation and function, offering a multi-pronged approach for immunosuppression.
Data Presentation: Efficacy of this compound
The inhibitory effects of this compound on T-lymphocyte proliferation have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Inhibition of Concanavalin A (ConA)-Induced T-Lymphocyte Proliferation
| Time Point | IC50 Value (µM) |
| 24 hours | 30.25 |
| 48 hours | 15.00 |
| 72 hours | 12.14 |
| Data represents the half-maximal inhibitory concentration (IC50) of this compound on murine spleen T-lymphocytes stimulated with the mitogen ConA. |
Table 2: this compound Inhibition of Mixed Lymphocyte Reaction (MLR)
| Time Point | IC50 Value (µM) |
| 48 hours | 24.89 |
| 72 hours | 18.99 |
| 96 hours | 11.27 |
| Data represents the IC50 of this compound on the proliferation of lymphocytes in a two-way mixed lymphocyte reaction, which mimics the response to allogeneic antigens. |
Table 3: Comparative Cytotoxicity
| Compound | Concentration | Effect |
| This compound | ≤ 20.76 µM | Low toxicity on unstimulated murine spleen lymphocytes over 72 hours. |
| Cyclosporin A (CsA) | This compound exhibits lower toxicity than CsA under the same conditions. | |
| This data highlights the favorable safety profile of this compound compared to the conventional immunosuppressant Cyclosporin A. |
Visualizations: Pathways and Workflows
Caption: this compound's dual mechanism of action on T-cell signaling pathways.
Caption: Workflow for studying this compound's effects on T-lymphocytes.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on T-lymphocyte proliferation.
Protocol 1: T-Lymphocyte Proliferation Assay (Colorimetric Method)
This protocol is based on the use of a colorimetric reagent like CCK-8, as referenced in studies with this compound, to measure cell viability as an indicator of proliferation.
Materials:
-
Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies
-
96-well flat-bottom culture plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate splenocytes or PBMCs using standard procedures (e.g., Ficoll-Paque density gradient). Wash the cells and resuspend them in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Stimulation: To induce proliferation, add a T-cell mitogen such as ConA (final concentration ~5 µg/mL). For a more specific T-cell activation, use plate-bound anti-CD3 (1-2 µg/mL) and soluble anti-CD28 (1 µg/mL). Leave some wells unstimulated as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24, 48, or 72 hours.
-
Colorimetric Reaction: Approximately 4 hours before the end of the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Measurement: After the 4-hour incubation with the reagent, measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution to determine if this compound induces cell cycle arrest.
Materials:
-
Treated and control T-lymphocytes (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time (e.g., 48 hours), harvest approximately 1 x 10⁶ cells per sample. Transfer cells from the culture plate to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membrane.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE). Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in a specific phase in the this compound-treated samples.
Protocol 3: Western Blot for STAT3 Phosphorylation
This protocol is used to determine if this compound inhibits the Jak/STAT pathway by assessing the phosphorylation status of STAT3 at Tyr705.
Materials:
-
Treated and control T-lymphocytes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 8-10%)
-
PVDF or nitrocellulose membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment and stimulation, harvest cells and wash with ice-cold PBS. Lyse the cell pellet with 100-150 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, 5% BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for total STAT3 and a loading control (β-actin) to ensure equal protein loading across all lanes.
References
- 1. This compound Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isogarcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana and other Garcinia species, has garnered significant interest for its potential therapeutic applications. Preclinical in vivo studies have demonstrated its efficacy in oncology and immunology, highlighting its promise as an anti-cancer and immunosuppressive agent. These application notes provide a comprehensive overview of the experimental setups and detailed protocols for conducting in vivo studies with this compound, focusing on its effects on breast cancer and its immunomodulatory properties.
Data Presentation: Quantitative Summary of this compound's In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Human Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Change | Key Biomarker Changes |
| Nude Mice | MDA-MB-231 | Control (DMSO) | - | Intraperitoneal | - | - |
| Nude Mice | MDA-MB-231 | This compound | 5 | Intraperitoneal | Significant Reduction vs. Control | Decreased Ki-67 and CD31 |
| Nude Mice | MDA-MB-231 | This compound | 10 | Intraperitoneal | Significant Reduction vs. Control | Decreased Ki-67 and CD31 |
| Nude Mice | MDA-MB-231 | This compound | 15 | Intraperitoneal | Significant Reduction vs. Control | Decreased Ki-67 and CD31 |
Note: Specific tumor volume measurements with standard deviations were not consistently available in the reviewed literature. Studies consistently report significant inhibition of tumor growth at the indicated dosages.[1][2]
Table 2: Immunosuppressive Effects of this compound
| In Vivo Model | Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Efficacy Endpoint | Quantitative Results |
| Delayed-Type Hypersensitivity (DTH) | BALB/c Mice | Control | - | Oral | Ear Swelling | - |
| Delayed-Type Hypersensitivity (DTH) | BALB/c Mice | This compound | 100 | Oral | Ear Swelling | Significant dose-dependent inhibition |
| Delayed-Type Hypersensitivity (DTH) | BALB/c Mice | Cyclosporin A (CsA) | 40 | Oral | Ear Swelling | Similar inhibition to 100 mg/kg this compound |
| Allogeneic Skin Transplantation | BALB/c Mice | Control | - | Oral | Graft Survival Time | - |
| Allogeneic Skin Transplantation | BALB/c Mice | This compound | 100 | Oral | Graft Survival Time | Significantly prolonged vs. Control |
| Systemic Lupus Erythematosus-like Disease | cGVHD Mice | This compound | 60 | Oral | Proteinuria | Significantly reduced |
Note: The DTH model utilized 2,4-Dinitrofluorobenzene (DNFB) for sensitization and challenge.
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a human breast cancer xenograft model using MDA-MB-231 cells.
Materials:
-
This compound
-
MDA-MB-231 human breast cancer cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
Animal handling and surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomly divide the mice into treatment and control groups.
-
Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal injection daily.
-
This compound Treatment Groups: Administer this compound at 5, 10, and 15 mg/kg body weight via intraperitoneal injection daily.[1]
-
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and CD31).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting for PI3K/AKT pathway proteins).
-
Protocol 2: Delayed-Type Hypersensitivity (DTH) Model
This protocol outlines the procedure to assess the immunosuppressive effect of this compound on a T-cell-mediated inflammatory response.
Materials:
-
This compound
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 v/v) as a vehicle for DNFB
-
BALB/c mice (6-8 weeks old)
-
Micrometer for ear thickness measurement
-
Oral gavage needles
Procedure:
-
Sensitization:
-
On day 0, sensitize the mice by applying 50 µL of 0.5% DNFB in acetone/olive oil to a shaved area of the abdomen.
-
-
Treatment:
-
Administer this compound (100 mg/kg) or the vehicle (DMSO diluted in peanut oil) orally via gavage daily, starting from the day of sensitization or a few days before the challenge.
-
-
Challenge:
-
On day 5, challenge the mice by applying 20 µL of 0.2% DNFB in acetone/olive oil to the inner and outer surfaces of the right ear. Apply the vehicle to the left ear as a control.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using a micrometer before the challenge and at 24, 48, and 72 hours post-challenge.
-
The degree of ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ears.
-
Protocol 3: Allogeneic Skin Transplantation Model
This protocol is designed to evaluate the effect of this compound on prolonging the survival of allogeneic skin grafts.
Materials:
-
This compound
-
Donor and recipient mice of different strains (e.g., C57BL/6 as donors and BALB/c as recipients)
-
Surgical instruments for skin grafting
-
Sutures and bandages
-
Anesthetics
-
Oral gavage needles
Procedure:
-
Donor Skin Preparation:
-
Euthanize the donor mouse (C57BL/6) and prepare a full-thickness skin graft (approximately 1 cm²) from the tail or back.
-
-
Recipient Preparation and Grafting:
-
Anesthetize the recipient mouse (BALB/c).
-
Prepare a graft bed on the dorsal thorax by excising a piece of skin of the same size as the donor graft.
-
Place the donor skin onto the graft bed and suture it in place.
-
Cover the graft with a sterile bandage.
-
-
Treatment:
-
Administer this compound (100 mg/kg) or the vehicle orally via gavage daily, starting from the day of transplantation.
-
-
Graft Survival Assessment:
-
Remove the bandage after 7-8 days and monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, and eschar formation).
-
Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.
-
Record the day of rejection for each mouse to determine the mean survival time.
-
Preparation of this compound for Oral Administration
To prepare this compound for oral gavage, dissolve it in DMSO and then dilute it with peanut oil. The final concentration of DMSO should be kept low (e.g., less than 5%) to avoid toxicity. Ensure the solution is well-mixed before each administration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
References
Application Notes and Protocols for the Analytical Determination of Isogarcinol
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of Isogarcinol. The following sections provide detailed methodologies for the detection and quantification of this compound using state-of-the-art analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Application Note:
This method provides a highly sensitive and selective approach for the quantification of this compound in various matrices, including plant extracts and biological samples. The use of Multiple Reaction Monitoring (MRM) ensures accurate measurement even at very low concentrations. This technique is ideal for pharmacokinetic studies and trace-level detection. A rapid and sensitive LC/ESI-MS/MS assay has been developed for the selective detection and precise quantification of this compound.[1][2]
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C8 (150 x 4.6 mm i.d., 3.5 µm), can be used.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% orthophosphoric acid.[3]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[3]
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: m/z 603.3 → 411.
-
Qualifier: m/z 603.3 → 343.2.
-
-
Fragmentor Voltage: 160 V.
-
Collision Energy: 15 eV.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
-
Sample Preparation:
-
Extract this compound from the matrix using a suitable solvent such as methanol or a mixture of dichloromethane and methanol. Ultrasound-assisted extraction can enhance efficiency.
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against a series of known concentrations of a standard solution.
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC)
Application Note:
The HPTLC method offers a simple, rapid, and cost-effective alternative for the quantification of this compound, particularly for screening a large number of samples, such as different plant extracts. This method is suitable for quality control purposes where high throughput is essential.
Experimental Protocol:
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.
-
Stationary Phase: Precoated silica gel 60 F254S HPTLC plates (20 x 10 cm).
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Extract the sample as described in the HPLC-MS/MS protocol.
-
Dissolve the dried extract in methanol to a known concentration.
-
-
Chromatographic Conditions:
-
Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automatic applicator.
-
Mobile Phase: A mixture of n-pentane, ethyl acetate, and formic acid in a ratio of 7:3:0.5 (v/v/v).
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance should be 8 cm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
-
Densitometric Analysis:
-
Scan the dried plate using a densitometer in absorbance mode.
-
Detection Wavelength: 327 nm.
-
Quantification: Identify the this compound peak by its Rf value (approximately 0.62) and quantify by comparing the peak area with that of the standard.
-
Quantitative Data Summary
| Parameter | HPLC-MS/MS | HPTLC |
| Linearity Range | 0.5 - 6 ng/mL | 990 - 6900 ng/band |
| Limit of Detection (LOD) | 0.017 ng/mL | Not explicitly reported for this compound alone |
| Limit of Quantification (LOQ) | 0.05 ng/mL | Not explicitly reported for this compound alone |
| Recovery | Not explicitly reported | 98.22 - 101.67% |
| Retention Time (Rt) / Rf | 2.19 min | 0.62 |
Visualizations
This compound has been shown to suppress the malignant properties of breast cancer cells by deactivating the PI3K/AKT pathway. It also inhibits this pathway in leukemia cells.
This compound acts as an immunosuppressant by inhibiting calcineurin, a key enzyme in the activation of T-lymphocytes. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby suppressing the transcription of genes involved in the immune response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of the Polyisoprenylated Benzophenones Garcinol and this compound Using Multiple Reaction Monitoring LC/Electrospray Ionization-MS/MS Analysis of Ultrasound-Assisted Extracts of Garcinia indica Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Isogarcinol Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogarcinol is a natural polyisoprenylated benzophenone derivative isolated from plants of the Garcinia species.[1][2] It has demonstrated a range of biological activities, including immunosuppressant, anti-inflammatory, and anticancer effects.[1][3] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These notes provide detailed protocols for the preparation and storage of this compound to ensure its stability and efficacy for in vitro and in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting the appropriate solvent and storage conditions. This compound is a crystalline solid with poor solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₀O₆ | |
| Molecular Weight | 602.8 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | ||
| DMSO | 25 mg/mL | |
| DMF | 25 mg/mL | |
| Ethanol | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | |
| Storage (Solid) | -20°C, protect from light | |
| Stability (Solid) | ≥ 4 years at -20°C |
Experimental Protocols: Stock Solution Preparation
This section details the protocol for preparing a concentrated stock solution of this compound in an appropriate organic solvent.
3.1. Materials
-
This compound (crystalline solid)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Water bath or sonicator
3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.028 mg of this compound (Molecular Weight = 602.8 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
3.3. Preparation of Working Solutions
For experiments in aqueous media, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. Note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound stock solutions.
Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations | Reference |
| -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. | |
| -80°C | Up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles. |
Key Storage Recommendations:
-
Light Protection: this compound should be protected from light. Use amber or light-blocking containers for storage.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Aqueous Instability: this compound is sparingly soluble and not stable in aqueous buffers. Aqueous working solutions should be prepared fresh before use and not stored for more than one day.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing and storing an this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
5.2. Factors Affecting this compound Stability
This diagram outlines the key factors that can influence the stability of this compound in solution.
Caption: Factors influencing the stability of this compound solutions.
References
Application of Isogarcinol in Systemic Lupus Erythematosus Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Current therapeutic strategies often involve broad immunosuppression, which can lead to significant side effects. Isogarcinol, a natural compound extracted from the mangosteen fruit (Garcinia mangostana L.), has emerged as a potential therapeutic agent for SLE due to its immunomodulatory and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical murine models of SLE, based on published research.
Data Presentation
The following tables summarize the reported effects of this compound in a chronic graft-versus-host disease (cGVHD) mouse model, a recognized model for studying human SLE.[1][4]
Note: The specific quantitative data from the primary study by Li et al. (2015) is not publicly available. The tables below provide a qualitative summary of the findings.
Table 1: Effects of this compound on Renal Function and Serological Markers in a cGVHD Mouse Model of SLE
| Parameter | Control (cGVHD) | This compound (60 mg/kg, oral) | Outcome |
| Proteinuria | Elevated | Significantly Reduced | Amelioration of kidney damage |
| Serum Biochemical Indicators | Abnormal | Corrected | Improved overall metabolic function |
| Serum Autoantibodies | Increased | Decreased | Reduction in autoimmune response |
Table 2: Histopathological and Cellular Effects of this compound in a cGVHD Mouse Model of SLE
| Parameter | Control (cGVHD) | This compound (60 mg/kg, oral) | Outcome |
| Renal Histopathology Score | High | Lowered | Reduced kidney inflammation and damage |
| CD4+ T Cell Activation | Abnormally High | Alleviated | Downregulation of pathogenic T cells |
| Inflammatory Gene Expression (Kidney) | Increased | Decreased | Suppression of renal inflammation |
| Inflammatory Gene Expression (Peritoneal Macrophages) | Increased | Decreased | Modulation of macrophage-mediated inflammation |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in a cGVHD mouse model of SLE. These protocols are based on established methodologies in the field.
Induction of Chronic Graft-versus-Host Disease (cGVHD) - A Murine Model of SLE
This protocol describes the induction of a lupus-like phenotype in mice through the transfer of allogeneic splenocytes.
Materials:
-
Donor mice (e.g., DBA/2)
-
Recipient mice (e.g., (C57BL/6 x DBA/2)F1, also known as B6D2F1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes and needles
Procedure:
-
Euthanize donor mice and aseptically harvest spleens into a petri dish containing sterile HBSS.
-
Gently mash the spleens through a 70 µm cell strainer to create a single-cell suspension.
-
Wash the cells with HBSS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Neutralize the lysis buffer with an excess of HBSS and centrifuge as before.
-
Resuspend the splenocyte pellet in sterile PBS and perform a cell count.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL) in PBS.
-
Inject recipient mice intravenously or intraperitoneally with the donor splenocyte suspension (e.g., 1 x 10^7 cells per mouse).
-
Monitor the mice regularly for signs of disease development, such as weight loss, skin lesions, and proteinuria.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse with a 200 µL administration volume).
-
Administer the this compound suspension to the mice orally using a gavage needle.
-
Treatment is typically initiated after the establishment of the disease and continued daily.
Assessment of Proteinuria
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Urinalysis strips or a colorimetric assay for protein quantification (e.g., Bradford assay)
Procedure:
-
House individual mice in metabolic cages for 24 hours to collect urine.
-
Measure the total volume of urine collected.
-
Determine the protein concentration in the urine using a suitable method.
-
Calculate the total protein excretion over 24 hours.
Measurement of Serum Autoantibodies
Materials:
-
Blood collection supplies (e.g., microtainer tubes)
-
ELISA plates coated with relevant autoantigens (e.g., dsDNA)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Collect blood from mice via a suitable method (e.g., tail vein or cardiac puncture at the end of the study).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Coat ELISA plates with the target autoantigen and block non-specific binding sites.
-
Dilute serum samples and add them to the wells.
-
Incubate, then wash the plates.
-
Add the HRP-conjugated secondary antibody.
-
Incubate, then wash the plates.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm.
Renal Histopathology
Materials:
-
Kidney tissue samples
-
Formalin or other fixatives
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Harvest kidneys from euthanized mice and fix them in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope and score for pathological changes such as glomerulonephritis, immune complex deposition, and interstitial inflammation.
Visualizations
Signaling Pathways
The therapeutic effects of this compound in SLE models are believed to be mediated through its influence on key signaling pathways in immune cells, particularly T cells and macrophages.
Caption: Proposed mechanism of this compound in SLE.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an SLE mouse model.
Caption: Experimental workflow for this compound in a cGVHD model.
Conclusion
This compound demonstrates significant therapeutic potential in a murine model of SLE by ameliorating kidney damage, reducing autoantibody production, and downregulating the activation of pathogenic CD4+ T cells. Its mechanism of action appears to involve the inhibition of key inflammatory signaling pathways. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound for systemic lupus erythematosus.
References
- 1. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Experimental Autoimmune Encephalomyelitis by this compound Extracted from Garcinia mangostana L. Mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T cells, murine chronic graft-versus-host disease and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Isogarcinol Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are working with isogarcinol and facing challenges with its solubility for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's poor water solubility a challenge for in vivo studies?
A1: Poor aqueous solubility is a major obstacle for the in vivo evaluation of promising compounds like this compound. For oral administration, low solubility leads to poor dissolution in gastrointestinal fluids, resulting in low and erratic absorption and, consequently, insufficient bioavailability to exert a therapeutic effect. For parenteral administration, it can lead to precipitation of the compound in the bloodstream, causing potential embolisms and toxicity.
Q2: What are the initial steps I should take to assess the solubility of my this compound sample?
A2: A preliminary solubility assessment in a range of pharmaceutically acceptable solvents is crucial. This will help you identify potential solvent systems for your formulation. It is recommended to test solubility in solvents with varying polarities, such as water, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and various oils (e.g., sesame oil, peanut oil).
Q3: What are the most common strategies to enhance the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Co-solvents and Surfactants: Using a mixture of water-miscible solvents and surfactants to increase solubility.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its aqueous solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with aqueous media. | The solvent system is not robust enough to maintain this compound in solution upon dilution in an aqueous environment, a common issue when moving from in vitro to in vivo conditions. | - Increase the concentration of the co-solvent or surfactant in your formulation.- Consider using a precipitation inhibitor, such as HPMC or PVP.- Evaluate a lipid-based formulation like a SEDDS, which is designed to emulsify upon contact with aqueous fluids. |
| Low and variable drug exposure in animal studies despite using a solubilizing formulation. | The formulation may not be effectively protecting this compound from degradation in the GI tract, or the release profile is not optimal for absorption. | - For oral studies, investigate the use of enteric-coated formulations to protect this compound from the acidic environment of the stomach.- Optimize the droplet size in your nanoemulsion or SEDDS for better lymphatic uptake.- For solid dispersions, ensure the polymer is appropriate to maintain the amorphous state of this compound and prevent recrystallization. |
| Difficulty in achieving a high drug loading in the formulation. | This compound has limited solubility in the chosen excipients. | - Screen a wider range of oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity for this compound.- For solid dispersions, experiment with different polymers and drug-to-polymer ratios.- For nanoformulations, optimize the homogenization or precipitation process to improve encapsulation efficiency. |
| The prepared formulation is physically unstable (e.g., phase separation, crystallization). | Incompatible excipients or a non-optimized formulation ratio. | - Conduct compatibility studies with your chosen excipients.- Use a phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant for a stable SEDDS.- For solid dispersions, perform thermal analysis (DSC) and X-ray diffraction (XRD) to confirm the amorphous state and stability. |
Data Presentation: Solubility of Garcinol (this compound Analog)
As specific quantitative solubility data for this compound is limited in publicly available literature, data for the structurally similar compound garcinol is presented below to provide a general understanding of its solubility profile. It is important to note that while structurally similar, the solubility of this compound may differ.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
Experimental Protocols
Here are detailed methodologies for three common approaches to improve the solubility of this compound for in vivo studies.
Protocol 1: Preparation of a Simple Co-solvent Formulation for Oral Gavage
This protocol is based on a reported method for in vivo studies with this compound.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Peanut oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, you might start with 50 µL of DMSO for 1 mg of this compound.
-
Vortex the mixture until the this compound is fully dissolved. Gentle sonication can be used to aid dissolution.
-
Once a clear solution is obtained, add the required volume of peanut oil to achieve the final desired concentration. For example, to get a 10 mg/mL solution, add peanut oil to bring the total volume to 100 µL.
-
Vortex the final formulation thoroughly before administration to ensure a homogenous suspension.
-
Administer the formulation to the animals via oral gavage immediately after preparation.
Note: The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize potential toxicity in animals.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS for a lipophilic compound like this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. This is done by adding an excess amount of this compound to a known volume of the excipient, followed by stirring for 24-48 hours and then quantifying the dissolved amount.
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of an emulsion. The region where a clear or slightly bluish, stable microemulsion forms is the desired self-emulsifying region.
-
SEDDS Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the chosen oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture and stir until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C in a water bath) can be used to facilitate mixing.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water (e.g., 1:100) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.
-
Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Select a suitable hydrophilic polymer and a volatile organic solvent in which both this compound and the polymer are soluble.
-
Dissolve the desired amounts of this compound and the polymer in the organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:1, 1:2, or 1:5 by weight.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion with that of the pure this compound in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the this compound is in an amorphous state within the polymer matrix.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Isogarcinol Extraction from Plant Material
Welcome to the technical support center for Isogarcinol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and standardized protocols for maximizing the yield of this compound from plant materials, primarily from species of the Garcinia genus.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most frequently employed methods for this compound extraction are conventional solvent extraction techniques like maceration and advanced methods such as ultrasound-assisted extraction (UAE). Maceration is a simple technique that involves soaking the plant material in a solvent over a period of time.[1] UAE utilizes high-frequency sound waves to disrupt plant cell walls, which can enhance extraction efficiency and often requires shorter extraction times and lower temperatures compared to conventional methods.[2][3]
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent significantly impacts the extraction yield of this compound. Studies have shown that a mixture of dichloromethane and methanol (1:1 v/v) can yield a high percentage of this compound from the crude extract.[2] Other effective solvents include aqueous solutions of ethanol (80% v/v) and 1-propanol (60% v/v), which have been reported to be superior to water or acidified water for extracting this compound.[4] Methanol alone has also been used effectively in maceration processes.
Q3: What part of the Garcinia plant is the best source for this compound?
A3: this compound is a polyisoprenylated benzophenone found in various parts of Garcinia species. The fruit rinds (pericarp) of Garcinia indica are a well-documented and rich source of both garcinol and its isomer, this compound. The stem bark and roots of other species, such as Garcinia ovalifolia, have also been shown to contain this compound.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two common and effective methods for the quantification of this compound. HPTLC offers a rapid and convenient method for quantitative analysis, while LC-MS/MS provides high sensitivity and selectivity.
Q5: What are the typical yields of this compound I can expect?
A5: The yield of this compound is highly dependent on the plant material, the extraction method, and the solvent used. For instance, using ultrasound-assisted extraction on Garcinia indica fruit, the percentage of this compound in the final dried extract can range from 0.11% in a water extract to as high as 2.31% in a dichloromethane-methanol (1:1) extract.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal this compound yields and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration. | - Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40–50°C). - Grind the dried material into a fine, uniform powder to maximize surface area. |
| Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for this compound. | - Use a solvent system known to be effective for this compound, such as a dichloromethane-methanol mixture (1:1) or 80% aqueous ethanol. - Perform small-scale solvent screening experiments to determine the best solvent for your specific plant material. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature to efficiently extract the compound. | - For maceration, ensure a sufficient soaking period (e.g., 48 hours) with periodic agitation. - For UAE, optimize the extraction time (e.g., 45 minutes) and temperature (e.g., 40°C). Be aware that excessively high temperatures can lead to degradation of phenolic compounds. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to dissolve all the available this compound. | - Increase the solvent-to-solid ratio. A common starting point for maceration is a 2:1 solvent to plant material ratio (e.g., 5 L of methanol for 2.5 kg of plant material). For UAE, a ratio of 7.5:1 (e.g., 15 mL of solvent for 2 g of plant material) has been used. | |
| Presence of Impurities in Final Extract | Co-extraction of Unwanted Compounds: The chosen solvent may also be extracting other compounds with similar solubility to this compound. | - Perform a solvent-partitioning step after initial extraction. For example, a liquid-liquid partition with n-hexane can remove nonpolar compounds. - Utilize column chromatography for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is effective. |
| Degradation of this compound: this compound, as a phenolic compound, can be susceptible to degradation from exposure to light, high temperatures, or extreme pH levels. | - Conduct extractions in a temperature-controlled environment and avoid excessive heat. - Protect the extraction mixture and the final extract from direct light by using amber glassware or covering containers with foil. - Store the final extract at low temperatures (e.g., -20°C) to minimize degradation. |
Data on this compound Extraction Yield
The following table summarizes the quantitative data on this compound yield from the fruit of Garcinia indica using ultrasound-assisted extraction with different solvents.
| Solvent System | Total Mass Yield of Crude Extract (from 2g of plant material) | Percentage of this compound in Crude Extract (%) |
| Dichloromethane-Methanol (1:1 v/v) | 0.42 g | 2.31% |
| Dichloromethane | 0.28 g | 2.20% |
| Methanol | 0.58 g | 2.18% |
| Methanol-Water (1:1 v/v) | 0.78 g | 1.30% |
| Water | 0.43 g | 0.11% |
| Data sourced from Gupta et al. (2013) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized method for extracting this compound from Garcinia indica fruits.
1. Preparation of Plant Material:
-
Air-dry the fruit rinds of Garcinia indica until they are brittle.
-
Grind the dried rinds into a fine powder using an electric mortar or a suitable mill.
2. Extraction:
-
Weigh 2 g of the powdered plant material and place it into a suitable extraction vessel.
-
Add 15 mL of the desired solvent (e.g., dichloromethane-methanol 1:1 v/v).
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature of 40°C for 45 minutes. It's recommended to use an ultrasonic bath with a frequency of around 40 kHz.
3. Sample Recovery:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
To ensure complete extraction, repeat the extraction process with the residue two more times, using fresh solvent each time.
-
Combine all the filtrates.
4. Concentration:
-
Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature of 40°C.
-
The resulting dried extract contains this compound and can be used for quantification or further purification.
Protocol 2: Maceration-Based Extraction of this compound
This protocol is adapted from the methodology used for the extraction of this compound from the stem bark of Garcinia ovalifolia.
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., stem bark) and grind it into a coarse powder.
2. Extraction:
-
Weigh 2.5 kg of the powdered plant material and place it in a large container.
-
Add 5 L of methanol to the container, ensuring all the plant material is submerged.
-
Seal the container and let it stand for 48 hours at room temperature. It is advisable to occasionally shake or stir the mixture to improve extraction efficiency.
3. Sample Recovery:
-
After 48 hours, filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to remove all solid plant material.
4. Concentration:
-
Concentrate the filtrate using a rotary evaporator under vacuum to obtain a paste-like crude extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound from a crude extract.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle into a packed bed.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the column.
3. Elution:
-
Begin eluting the column with a non-polar solvent such as n-hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (gradient elution). A typical gradient might start with 100% n-hexane and gradually move to a mixture with a higher percentage of ethyl acetate.
4. Fraction Collection and Analysis:
-
Collect the eluate in separate fractions.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualized Workflows and Relationships
Experimental Workflow for this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision-making diagram for troubleshooting low this compound yield.
References
- 1. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isogarcinol Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isogarcinol in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments, offering potential causes and solutions.
1. Issue: Precipitation or Cloudiness in the Cell Culture Medium After Adding this compound
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is sparingly soluble in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (preferably <0.5%) to avoid toxicity and precipitation.[1] Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it stepwise into the pre-warmed cell culture medium while gently vortexing.[1][2][3] |
| Temperature Shock | Rapid changes in temperature can cause compounds to precipitate. Warm the this compound stock solution to room temperature and the cell culture medium to 37°C before mixing. |
| pH Incompatibility | The pH of the cell culture medium (typically 7.2-7.4) may affect the stability and solubility of this compound. Ensure the pH of your medium is within the optimal range for your cells and consider that the addition of this compound stock solution (which may be acidic or basic depending on the solvent) does not significantly alter the final pH. |
| Interaction with Media Components | Salts and other components in the cell culture medium can sometimes interact with the compound, leading to precipitation. When preparing fresh medium, ensure all components are fully dissolved before adding this compound. |
| High Concentration of this compound | Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation. Refer to published literature for typical working concentrations or perform a dose-response curve to determine the optimal concentration for your experiments.[4] |
2. Issue: Loss of this compound Bioactivity or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | This compound may degrade over time in aqueous solutions. It is recommended not to store aqueous solutions of this compound for more than one day. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Light Sensitivity | This compound, being a polyisoprenylated benzophenone, may be sensitive to light, which can lead to degradation or isomerization. Protect this compound stock solutions and experimental cultures from direct light by using amber vials and minimizing light exposure during handling. |
| Improper Storage of Stock Solution | The stability of the this compound stock solution is crucial for reproducible results. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under proper storage conditions at -20°C, this compound is stable for at least four years. |
| Interaction with Serum Proteins | If using a serum-containing medium, this compound may bind to proteins like albumin, which can affect its free concentration and bioactivity. Consider this interaction when interpreting results and, if necessary, perform experiments in serum-free media to assess direct effects. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is supplied as a crystalline solid. To prepare a stock solution, dissolve it in an organic solvent such as DMSO or ethanol. The solubility is approximately 25 mg/mL in DMSO and 20 mg/mL in ethanol. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The effective working concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Published studies have reported IC50 values for proliferation inhibition in the range of 4 to 8 µg/mL for HL-60 and PC-3 cancer cells, respectively. For immunosuppressive effects, concentrations around 12-30 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound stable in aqueous solutions like PBS or cell culture media?
A3: this compound is sparingly soluble and has limited stability in aqueous buffers. It is not recommended to store aqueous solutions of this compound for more than one day. For cell culture experiments, it is best to prepare fresh dilutions of this compound in your culture medium from a frozen stock solution immediately before use.
Q4: Can I use heat to dissolve this compound if it precipitates?
A4: Gently warming the solution to 37°C can help in dissolving precipitated this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Sonication can also be used to aid dissolution.
Q5: How does the presence of serum in the culture medium affect this compound?
A5: Serum contains various proteins, such as albumin, that can bind to small molecules like this compound. This binding can reduce the effective free concentration of this compound available to the cells, potentially altering its bioactivity. If you observe a lower-than-expected effect in serum-containing medium, you may need to test higher concentrations or perform experiments in serum-free conditions to understand the direct cellular effects of this compound.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₅₀O₆ | |
| Molecular Weight | 602.8 g/mol | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in Ethanol | ~20 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | |
| Storage of Solid Form | -20°C (Stable for ≥ 4 years) | |
| Storage of Stock Solution in Solvent | -20°C (up to 1 month) or -80°C (up to 6 months) | |
| Storage of Aqueous Solution | Not recommended for more than one day |
Table 2: Reported Bioactive Concentrations of this compound
| Cell Line/System | Effect | Concentration (IC50 or Effective Dose) | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Inhibition of proliferation | 4 µg/mL | |
| PC-3 (Human Prostate Cancer) | Inhibition of proliferation | 8 µg/mL | |
| Murine Spleen T-lymphocytes | Inhibition of ConA-induced proliferation (72h) | 12.14 µM | |
| Calcineurin (Protein Phosphatase) | Inhibition | 36 µM | |
| Breast Cancer Cells | Reduced viability, proliferation, and mobility | 13 µM |
Experimental Protocols
1. Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required amount of this compound powder for your desired stock concentration and volume (Molecular Weight = 602.8 g/mol ).
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Gently mix the medium after each dilution step.
-
Use the freshly prepared working solutions immediately.
-
2. Protocol for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions at different concentrations in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound's inhibitory effect on the PI3K/AKT pathway.
Caption: Mechanism of this compound-mediated immunosuppression.
References
Isogarcinol Dosage Optimization for Animal Studies: A Technical Support Center
Welcome to the Isogarcinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for animal studies involving this compound. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in mice?
A1: this compound has demonstrated a high safety profile in acute toxicity studies in mice. Oral administration of doses as high as 2000 mg/kg did not result in mortality or significant adverse effects, indicating a median lethal dose (LD50) greater than 2000 mg/kg[1]. For efficacy studies, a common starting dose for oral administration in mice is in the range of 40-60 mg/kg per day. For instance, a dose of 60 mg/kg was shown to be effective in a murine model of lupus[2].
Q2: What is the recommended vehicle for administering this compound orally?
A2: this compound is a hydrophobic compound. A common and effective vehicle for oral gavage in mice is a mixture of Dimethyl Sulfoxide (DMSO) and an oil, such as peanut oil or corn oil[3][4]. In one study, this compound was first dissolved in DMSO, and this solution was then diluted with peanut oil, ensuring the final DMSO concentration did not exceed 5%. It is crucial to ensure the solution is a homogenous emulsion before administration, which can be achieved by vortexing shortly before gavage[5].
Q3: What are the known mechanisms of action for this compound's immunosuppressive effects?
A3: this compound's primary mechanism of immunosuppression involves the inhibition of calcineurin, a key phosphatase in T-cell activation. By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. Additionally, this compound has been shown to modulate the IL-23/Th17 signaling axis and inhibit the NF-κB pathway, both of which are critical in various inflammatory and autoimmune conditions.
Q4: How does the toxicity of this compound compare to other immunosuppressants like Cyclosporin A (CsA)?
A4: Studies have consistently shown that this compound exhibits lower toxicity compared to Cyclosporin A (CsA). Specifically, this compound has been reported to have fewer adverse effects on liver and kidney function in experimental animals. In contrast to CsA, this compound did not lead to significant increases in blood urea nitrogen, serum creatinine, total bilirubin, or transaminase levels at effective doses.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stable oral formulation of this compound.
-
Problem: this compound is precipitating out of the vehicle solution.
-
Solution:
-
Ensure the initial dissolution of this compound in DMSO is complete before adding the oil.
-
The final concentration of DMSO should be optimized. While up to 10% DMSO in corn oil has been used for some compounds in mice, a lower concentration (e.g., 2-5%) is often recommended for less robust mouse strains to minimize potential toxicity from the solvent.
-
The mixture of DMSO and oil should be vortexed vigorously just before each administration to ensure a uniform emulsion is delivered.
-
Consider alternative vehicle formulations. A mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common alternative for oral gavage of hydrophobic compounds. However, the compatibility of this compound with this vehicle would need to be tested.
-
Issue 2: Animal stress or injury during oral gavage.
-
Problem: Mice are exhibiting signs of stress (e.g., resistance, vocalization) or injury (e.g., esophageal trauma) during gavage.
-
Solution:
-
Proper handling and restraint are critical. Ensure the mouse is firmly but gently restrained to prevent head movement.
-
Use an appropriately sized, blunt-tipped gavage needle (e.g., 20 gauge for adult mice) to minimize the risk of tissue damage.
-
Insert the needle along the roof of the mouth and gently advance it into the esophagus. Do not force the needle if resistance is met.
-
To reduce stress, you can pre-coat the gavage needle with a sucrose solution, which has been shown to have a pacifying effect on mice.
-
Ensure the volume administered is appropriate for the mouse's body weight. A general guideline is not to exceed 10 ml/kg.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Problem: High variability in therapeutic outcomes or unexpected toxicity.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the DMSO and oil mixture.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific animal model and experimental conditions.
-
Animal Health: Ensure the health and genetic background of the animals are consistent. Different mouse strains can have varying susceptibility to disease models and responses to treatment.
-
Preparation Consistency: Prepare the this compound formulation fresh daily to ensure stability and consistent dosing.
-
Quantitative Data Summary
Table 1: this compound Dosage in Murine Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Outcome | Reference |
| Acute Toxicity | Oral Gavage | 500 - 2000 mg/kg (single dose) | DMSO/Peanut Oil | No mortality or significant adverse effects. LD50 > 2000 mg/kg. | |
| Delayed-Type Hypersensitivity | Oral Gavage | 40 - 100 mg/kg/day | Not specified | Dose-dependent reduction in ear swelling. | Not specified in provided text |
| Systemic Lupus Erythematosus | Oral Gavage | 60 mg/kg/day | Not specified | Reduced proteinuria and serum antibodies. | |
| Collagen-Induced Arthritis | Oral Gavage | Not specified in provided text | Not specified | Reduced clinical scores and inflammation. | |
| Imiquimod-Induced Psoriasis | Oral Gavage | Not specified in provided text | Not specified | Reduced skin lesions and inflammation. |
Table 2: Comparative Toxicity Data in Mice (this compound vs. Cyclosporin A)
| Parameter | This compound Group | Cyclosporin A (CsA) Group | Control Group | Notes | Reference |
| Blood Urea Nitrogen | Similar to Control | Significantly Higher | Normal Range | Indicates lower nephrotoxicity for this compound. | |
| Serum Creatinine | Similar to Control | Significantly Higher | Normal Range | Indicates lower nephrotoxicity for this compound. | |
| Total Bilirubin | Similar to Control | Significantly Higher | Normal Range | Indicates lower hepatotoxicity for this compound. | |
| Transaminases (ALT/AST) | Similar to Control | Significantly Higher | Normal Range | Indicates lower hepatotoxicity for this compound. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice
-
Animals: Use healthy, adult mice (e.g., BALB/c or C57BL/6), 8-10 weeks old. House them under standard laboratory conditions with ad libitum access to food and water.
-
This compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with peanut oil to the desired final concentrations (e.g., 500 mg/kg and 2000 mg/kg).
-
Ensure the final DMSO concentration is 5% or less.
-
Vortex the solution vigorously before each administration to form a stable emulsion.
-
-
Administration:
-
Administer a single dose of the this compound suspension or vehicle control via oral gavage.
-
The volume of administration should be based on the individual animal's body weight (e.g., 10 ml/kg).
-
-
Observation:
-
Monitor the animals closely for the first few hours post-administration and then daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, weight loss, and mortality.
-
At the end of the observation period, animals can be euthanized for gross necropsy and histopathological analysis of major organs.
-
Protocol 2: Imiquimod-Induced Psoriasis Model in Mice
-
Animals: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
This compound Treatment:
-
Prepare this compound for oral gavage as described in Protocol 1.
-
Administer the selected dose of this compound (e.g., 50 mg/kg/day) or vehicle control daily, starting from the first day of imiquimod application.
-
-
Assessment of Psoriasis:
-
Clinical Scoring: Score the severity of skin inflammation daily based on erythema, scaling, and thickness using a standardized scoring system (e.g., 0-4 scale for each parameter).
-
Histology: At the end of the experiment, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Molecular Analysis: Analyze the expression of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin or spleen samples via qPCR or ELISA.
-
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Mice
-
Animals: Use a CIA-susceptible mouse strain, such as DBA/1 mice.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
This compound Treatment:
-
Begin daily oral administration of this compound or vehicle control at a predetermined time point (e.g., from the day of the booster immunization or upon the onset of clinical signs).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.
-
Paw Thickness: Measure the thickness of the hind paws regularly using a digital caliper.
-
Histology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage erosion, and bone resorption.
-
Serum Analysis: Collect blood to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Visualizations
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Gavage [ko.cwru.edu]
Technical Support Center: Isogarcinol Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis and purification of Isogarcinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is most commonly and easily prepared from Garcinol, a natural product readily available in high purity from the dried fruit rinds of Garcinia indica[1]. The synthesis involves the acid-catalyzed intramolecular cyclization of Garcinol. A widely used method is the treatment of Garcinol with diluted hydrochloric acid in a suitable solvent like toluene[2].
Q2: What are the typical challenges faced during the synthesis of this compound from Garcinol?
A2: The primary challenge is ensuring the complete conversion of Garcinol to this compound while minimizing the formation of byproducts. Incomplete reactions can lead to a mixture of Garcinol and this compound, which can be challenging to separate due to their structural similarity. Additionally, side reactions, such as degradation of the starting material or product, can occur if the reaction conditions (e.g., acid concentration, temperature, reaction time) are not optimized, potentially compromising the final yield and purity[3].
Q3: I am observing a low yield of this compound after the reaction. What could be the possible reasons?
A3: A low yield of this compound can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate acid concentration, or low temperature.
-
Degradation: this compound, like many natural products, may be susceptible to degradation under harsh acidic conditions or elevated temperatures.
-
Side Reactions: The presence of reactive functional groups in the Garcinol precursor could lead to undesired side reactions, consuming the starting material and reducing the yield of the desired product[3].
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the Garcinol starting material on a TLC plate, you can observe the disappearance of the Garcinol spot and the appearance of a new spot corresponding to this compound. A suitable mobile phase for TLC analysis would be a mixture of n-hexane and ethyl acetate.
Q5: What are the recommended methods for purifying crude this compound?
A5: The most common and effective methods for purifying crude this compound are column chromatography and recrystallization.
-
Column Chromatography: Flash chromatography or vacuum liquid chromatography (VLC) using silica gel as the stationary phase is highly effective for separating this compound from unreacted Garcinol and other impurities[4]. A gradient elution system with solvents like n-hexane and ethyl acetate is typically employed.
-
Recrystallization: After chromatographic purification, this compound can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to obtain a colorless solid.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of Garcinol to this compound | Insufficient acid catalyst. | Increase the concentration of hydrochloric acid incrementally. Monitor the reaction closely by TLC to avoid potential degradation. |
| Low reaction temperature. | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while monitoring for any signs of product degradation. | |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC until the Garcinol spot is no longer visible. The reaction is reported to proceed for up to 15 hours. | |
| Formation of multiple unidentified spots on TLC | Degradation of starting material or product. | Use a milder acid catalyst or a lower concentration of HCl. Ensure the reaction temperature is not too high. |
| Presence of impurities in the starting Garcinol. | Ensure the purity of the starting Garcinol using techniques like HPLC or NMR before proceeding with the synthesis. | |
| Difficulty in isolating the product from the reaction mixture | Product precipitation issues. | If the product does not precipitate upon cooling, try adding a non-polar solvent like n-hexane to induce precipitation. Alternatively, concentrate the reaction mixture under reduced pressure and proceed with chromatographic purification. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor separation of this compound and Garcinol in column chromatography | Inappropriate solvent system. | Optimize the mobile phase composition. A shallow gradient of ethyl acetate in n-hexane is often effective. Start with a low polarity mobile phase and gradually increase the polarity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general rule is to load an amount of sample that is 1-5% of the weight of the stationary phase. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation. | |
| This compound co-elutes with other impurities | Similar polarity of impurities. | If impurities have very similar polarity to this compound, consider using a different chromatographic technique, such as reversed-phase chromatography (C18 silica gel) or employing a different solvent system. |
| Low recovery of this compound from the column | Irreversible adsorption on silica gel. | While less common for this type of compound, highly polar impurities can sometimes bind strongly to silica gel. If this is suspected, try flushing the column with a more polar solvent like methanol at the end of the purification. |
| Product is too dilute in collected fractions. | Concentrate the fractions before performing TLC analysis to ensure you can detect the product. | |
| Product crystallizes in the column | High concentration of the product in a specific band. | Use a wider column and a larger amount of silica gel. Ensure the sample is loaded evenly and in a dilute solution. |
Experimental Protocols
Synthesis of this compound from Garcinol
This protocol is adapted from a literature procedure.
Materials:
-
Garcinol (2.5 g, 4.15 mmol)
-
Toluene (24 ml)
-
Concentrated Hydrochloric Acid (1 ml)
-
Acetonitrile (for recrystallization)
Procedure:
-
Dissolve Garcinol in toluene in a round-bottom flask.
-
Add concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/n-hexane 3:7, v/v).
-
Upon completion of the reaction, keep the reaction mixture in a refrigerator to facilitate the precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from acetonitrile to obtain pure this compound as a colorless solid.
Purification of this compound by Column Chromatography
This protocol is based on a method for isolating this compound from a crude plant extract.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Methanol
Procedure:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). In a separate beaker, prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl acetate (95:5)
-
n-Hexane:Ethyl acetate (90:10)
-
n-Hexane:Ethyl acetate (80:20)
-
n-Hexane:Ethyl acetate (70:30)
-
Ethyl acetate (100%)
-
Finally, wash the column with methanol.
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Hypothetical Optimization of this compound Synthesis
| Entry | HCl (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1.0 | 25 | 12 | 65 | 92 |
| 2 | 1.0 | 40 | 12 | 75 | 94 |
| 3 | 1.5 | 25 | 12 | 80 | 95 |
| 4 | 1.5 | 40 | 12 | 85 | 96 |
| 5 | 1.5 | 25 | 18 | 90 | 98 |
| 6 | 2.0 | 25 | 12 | 88 | 97 (minor degradation observed) |
Note: This table presents hypothetical data for illustrative purposes to guide optimization experiments.
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound from Garcinol.
Troubleshooting Logic for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isogarcinol Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Isogarcinol, particularly concerning the development of resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced sensitivity or acquired resistance to this compound in cancer cell lines. | Upregulation of pro-survival signaling pathways. | Investigate the activation status of the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways via Western blot. Consider combination therapy with inhibitors of these pathways. |
| Increased drug efflux. | Assess the expression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp). Combination with MDR inhibitors may restore sensitivity. | |
| Alterations in apoptotic pathways. | Examine the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Overexpression of anti-apoptotic proteins can confer resistance. | |
| High variability in cell viability assay (e.g., MTT assay) results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating. |
| Uneven dissolution of formazan crystals. | After adding the solubilization solution, ensure complete dissolution by gentle pipetting or shaking the plate on an orbital shaker. | |
| Interference from the compound. | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. | |
| Difficulty in observing synergistic effects with combination therapies. | Inappropriate drug concentrations or ratios. | Perform dose-response experiments for each drug individually to determine their IC50 values. Use this information to design a checkerboard assay with a range of concentrations and ratios to calculate the Combination Index (CI). |
| Antagonistic interaction between drugs. | The chosen drug combination may be antagonistic. Consult the literature for known interactions or test alternative combinations based on pathway analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a polyisoprenylated benzophenone, exerts its anti-cancer effects through multiple mechanisms. It is known to inhibit histone acetyltransferases (HATs) and modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[1][2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?
A2: While direct research on this compound resistance is emerging, mechanisms can be inferred from its isomer, Garcinol, and general principles of drug resistance. Potential mechanisms include:
-
Activation of Pro-Survival Signaling: Upregulation of the PI3K/Akt/mTOR pathway is a common resistance mechanism.[2][3]
-
Constitutive NF-κB Activation: The NF-κB pathway plays a crucial role in cell survival and inflammation, and its persistent activation can lead to drug resistance.
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key pro-survival pathway that, when activated, can confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I overcome this compound resistance in my experiments?
A3: A promising strategy is the use of combination therapies. Research has shown that this compound can act synergistically with other anti-cancer agents. For instance, a combination of this compound and dexamethasone has been shown to overcome glucocorticoid resistance in leukemia by inhibiting the PI3K/Akt/mTOR pathway. Consider combining this compound with inhibitors of the PI3K/Akt, NF-κB, or STAT3 pathways.
Q4: Are there any known synergistic partners for this compound or its isomer, Garcinol?
A4: Yes, studies on Garcinol have demonstrated synergistic effects with several chemotherapeutic agents, including:
-
Gemcitabine: In pancreatic cancer cells.
-
Taxol: In breast cancer cells.
-
Cisplatin and Erlotinib: In lung cancer. Furthermore, this compound has shown synergy with dexamethasone in overcoming glucocorticoid resistance in leukemia.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HL-60 (Leukemia) | MTT | 5-12 µg/mL | |
| This compound | PC-3 (Prostate) | MTT | 5-12 µg/mL | |
| Epigarcinol | HL-60 (Leukemia) | MTT | 4-76 µg/mL | |
| Epigarcinol | PC-3 (Prostate) | MTT | 4-76 µg/mL |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and/or combination drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Drug Synergy using the Combination Index (CI) Method
This protocol is based on the Chou-Talalay method for quantifying drug synergy.
Procedure:
-
Determine the IC50 values for this compound and the combination drug individually using the MTT assay described above.
-
Design a checkerboard assay in a 96-well plate with serial dilutions of this compound along the rows and the combination drug along the columns.
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the fraction of affected (Fa) and unaffected (Fu) cells for each drug combination.
-
Use software like CompuSyn or online calculators to determine the Combination Index (CI) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
Interpret the results:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This is a general protocol for analyzing protein expression in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 4: Development of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing drug concentrations.
Procedure:
-
Determine the initial IC50 of this compound for the parental cancer cell line.
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells until they resume a normal growth rate. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, allow the cells to recover and resume normal proliferation before increasing the dose again.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., 5-10 fold increase in IC50), the resistant cell line can be maintained in a culture medium containing a maintenance dose of this compound.
-
It is advisable to cryopreserve cells at different stages of resistance development.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for assessing drug synergy.
Caption: Workflow for developing a resistant cell line.
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Refining Isogarcinol HPTLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Thin-Layer Chromatography (HPTLC) quantification of isogarcinol. It is designed for researchers, scientists, and drug development professionals to assist in refining their experimental methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Poor separation between this compound and its isomer, garcinol.
-
Q: My HPTLC chromatogram shows overlapping or poorly resolved peaks for this compound and garcinol. How can I improve the separation?
A: Achieving good separation between these isomers is critical for accurate quantification. Here are several steps you can take to improve resolution:
-
Optimize the Mobile Phase: The choice of mobile phase is paramount. A commonly successful mobile phase for separating this compound and garcinol is a mixture of n-pentane, ethyl acetate, and formic acid.[1][2] Start with the reported ratio of 7:3:0.5 (v/v/v) and adjust the polarity.[1][2]
-
To increase separation: Try slightly decreasing the polarity by reducing the proportion of ethyl acetate.
-
If peaks are tailing: The addition of a small amount of acid like formic acid is crucial to reduce tailing and improve peak shape.[1]
-
-
Ensure Chamber Saturation: Pre-saturate the HPTLC chamber with the mobile phase for at least 5-10 minutes before developing the plate. This ensures a uniform vapor phase and leads to more consistent and reproducible separation.
-
Check the Stationary Phase: Use high-quality HPTLC plates, such as precoated silica gel 60 F254s plates, for optimal performance.
-
2. Issue: Inconsistent or drifting Rf values.
-
Q: The Rf values for my this compound standard and samples are not consistent across different plates or runs. What could be the cause?
A: Fluctuating Rf values can compromise the reliability of your quantification. Consider the following factors:
-
Chamber Saturation: As mentioned above, inconsistent chamber saturation is a primary cause of Rf variability. Always ensure the chamber is properly saturated before each run.
-
Temperature and Humidity: Environmental conditions can affect the chromatographic process. Perform your experiments in a temperature and humidity-controlled environment.
-
Mobile Phase Composition: Prepare the mobile phase fresh for each set of experiments. The volatility of solvents like n-pentane can lead to changes in composition over time.
-
Development Distance: Ensure the plate is developed to the same height (e.g., 8 cm) in each run for consistent results.
-
3. Issue: Faint or undetectable spots after derivatization.
-
Q: After applying the derivatization reagent and heating, the spots for this compound are very faint or not visible. What should I do?
A: This issue can stem from the derivatization process itself or the concentration of your analyte.
-
Choice of Derivatization Reagent: For terpenoids like this compound, anisaldehyde-sulfuric acid reagent is a common and effective choice. A typical preparation involves carefully adding sulfuric acid to an ice-cooled mixture of methanol and acetic acid, followed by the addition of anisaldehyde.
-
Reagent Application: Ensure the derivatization reagent is applied evenly across the plate. Dipping the plate is often more uniform than spraying.
-
Heating Conditions: After applying the reagent, the plate needs to be heated to facilitate the reaction. A common protocol is to heat at 100-110°C for 5-10 minutes. Optimize the heating time and temperature for your specific conditions.
-
Concentration of this compound: It's possible the concentration of this compound in your sample is below the limit of detection of the visualization method. Try spotting a higher concentration of your standard to confirm the derivatization process is working.
-
4. Issue: Non-linear calibration curve.
-
Q: My calibration curve for this compound is not linear. What are the potential reasons?
A: A non-linear calibration curve will lead to inaccurate quantification. Here are some common causes:
-
Concentration Range: You may be working outside the linear range of the method. For this compound, a reported linear range is 990 to 6900 ng per spot. Ensure your standard concentrations fall within this range.
-
Sample Application: Inaccurate sample application can lead to non-linearity. Use a calibrated automatic sampler for precise and consistent application.
-
Detector Saturation: At very high concentrations, the densitometric detector may become saturated, leading to a plateau in the calibration curve. If this occurs, dilute your standards and samples.
-
Chromatographic Issues: Poor chromatography, such as tailing peaks, can also affect linearity. Address any issues with peak shape before plotting the calibration curve.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPTLC quantification of this compound based on a validated method.
| Parameter | Value | Reference |
| Mobile Phase | n-pentane:ethyl acetate:formic acid (7:3:0.5, v/v/v) | |
| Stationary Phase | Precoated silica gel 60 F254s HPTLC plates | |
| Detection Wavelength | 327 nm (in reflection-absorption mode) | |
| Linearity Range | 990 - 6900 ng/spot | |
| Correlation Coefficient (r) | 0.99926 | |
| Limit of Detection (LOD) | Not explicitly reported in ng, but the lowest point of linearity is 990 ng. | |
| Limit of Quantification (LOQ) | 990 ng/spot | |
| Recovery | 98.22 – 101.67% |
Experimental Protocols
1. Preparation of Standard Solution:
-
Accurately weigh 2 mg of this compound standard and dissolve it in 5 mL of methanol in a volumetric flask to obtain a stock solution.
-
From the stock solution, prepare a series of working standard solutions of different concentrations to cover the linear range (e.g., 990, 2000, 4000, 6000, 6900 ng/µL).
2. Sample Preparation:
-
For plant material, an ultrasound-assisted extraction is effective. Mill 2 g of the dried sample and extract with a suitable solvent (e.g., 15 mL of methanol or another appropriate solvent) using ultrasonication at 40°C for 45 minutes. Repeat the extraction process three times.
-
Combine the extracts and filter. Evaporate the solvent and redissolve a known amount of the residue in a specific volume of methanol (e.g., 20 mg in 5 mL).
3. Chromatographic Development:
-
Apply the standard and sample solutions as 6-mm-wide bands onto a precoated silica gel 60 F254s HPTLC plate using an automatic TLC sampler.
-
Develop the plate in a twin-trough glass tank pre-saturated with the mobile phase (n-pentane:ethyl acetate:formic acid; 7:3:0.5, v/v/v) for at least 5 minutes.
-
Allow the solvent front to migrate to a height of 8 cm from the base.
-
After development, remove the plate and dry it completely.
4. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in reflection-absorption mode at a wavelength of 327 nm.
-
Record the peak areas for the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: HPTLC quantification workflow for this compound.
Caption: Troubleshooting logic for common HPTLC issues.
References
minimizing Isogarcinol off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Isogarcinol in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a natural polyisoprenylated benzophenone isolated from plants of the Garcinia genus.[1][2] It is recognized for its immunosuppressive, anti-inflammatory, and anti-cancer properties.[2][3] The primary and most well-characterized molecular target of this compound is Calcineurin (CN), a calcium/calmodulin-activated protein serine/threonine phosphatase.[4] By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), blocking its nuclear translocation and the subsequent activation of genes involved in T-cell activation.
Q2: What are the known or potential off-target effects of this compound?
Beyond its primary target, Calcineurin, this compound has been reported to interact with other cellular targets, which may lead to off-target effects in experimental settings. These include:
-
Histone Acetyltransferases (HATs): this compound can inhibit HATs, specifically p300 and PCAF, which are crucial for regulating gene expression through histone acetylation.
-
PI3K/AKT Pathway: In breast cancer cells, this compound has been shown to deactivate the PI3K/AKT signaling pathway by reducing the protein levels of methionyl-tRNA synthetase (MARS).
-
Other Signaling Molecules: In various contexts, this compound has been noted to suppress the activity of NF-κB, COX-2, iNOS, and MAP kinases such as ERK, JNK, and p38.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
-
Determine the Optimal Concentration: Use the lowest possible concentration of this compound that elicits the desired on-target effect. This requires careful dose-response studies to determine the IC50 for your specific cell line and endpoint.
-
Use Orthogonal Controls:
-
Structural Analog: Use a structurally similar but inactive analog of this compound as a negative control.
-
Alternative Inhibitor: Employ another well-characterized Calcineurin inhibitor (e.g., Cyclosporin A, FK506) to confirm if it phenocopies the effects of this compound.
-
-
Perform Rescue Experiments: To confirm that the observed effect is due to the inhibition of Calcineurin, attempt to "rescue" the phenotype by overexpressing a constitutively active form of NFAT or Calcineurin itself.
-
Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target (Calcineurin). The resulting phenotype should mimic the effect of this compound treatment.
Q4: How do I select the appropriate concentration range for my in vitro experiments?
The optimal concentration is highly dependent on the cell type and the duration of the experiment. Based on published data, a starting point for dose-response experiments would be to test a range from approximately 1 µM to 50 µM. For T-cell proliferation assays, IC50 values range from 12 µM to 30 µM, while for some cancer cell lines, IC50 values can be as low as 4-8 µg/ml. It is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8) to distinguish between specific inhibitory effects and general toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro IC50 Values of this compound
| Target/Assay | Cell Line / System | Incubation Time | IC50 Value | Reference |
| Calcineurin (CN) Inhibition | Enzymatic Assay | N/A | 36 µM | |
| T-Cell Proliferation (ConA-induced) | Murine Splenocytes | 24 h | 30.25 µM | |
| T-Cell Proliferation (ConA-induced) | Murine Splenocytes | 48 h | 15.00 µM | |
| T-Cell Proliferation (ConA-induced) | Murine Splenocytes | 72 h | 12.14 µM | |
| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | 48 h | 24.89 µM | |
| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | 72 h | 18.99 µM | |
| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | 96 h | 11.27 µM | |
| Cell Proliferation Inhibition | HL-60 (Leukemia) | Not Specified | 4 µg/mL | |
| Cell Proliferation Inhibition | PC-3 (Prostate Cancer) | Not Specified | 8 µg/mL | |
| Cell Viability Reduction | Breast Cancer Cells | Not Specified | ~13 µM |
Table 2: In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosage | Route | Reference |
| Mice | Systemic Lupus Erythematosus (SLE) | 60 mg/kg | Oral | |
| Mice | Delayed Type Hypersensitivity (DTH) | 40 mg/kg | Oral | |
| Mice | Breast Cancer Xenograft | 5, 10, and 15 mg/kg | Not Specified |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity / Death | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the IC50 and a separate cytotoxicity assay (e.g., MTT) to find the non-toxic concentration range.2. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%).3. Perform a rescue experiment by overexpressing the target protein to see if toxicity is mitigated. |
| Inconsistent or Irreproducible Results | 1. Variability in this compound stock solution.2. Inconsistent cell passage number or density.3. Time-dependent effects of this compound. | 1. Prepare fresh stock solutions regularly and store them properly at -20°C. Aliquot to avoid repeated freeze-thaw cycles.2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density.3. Perform a time-course experiment to identify the optimal treatment duration. Note that the IC50 for T-cell proliferation is time-dependent. |
| Observed Phenotype Does Not Match Expected On-Target Effect | 1. The phenotype is caused by an off-target effect.2. The intended target (Calcineurin) is not expressed or not active in your experimental model.3. The downstream signaling pathway is altered in your model. | 1. Use a structurally unrelated Calcineurin inhibitor to see if it reproduces the phenotype.2. Genetically knock down Calcineurin (e.g., with siRNA) to see if it phenocopies the this compound effect.3. Confirm the expression of Calcineurin and key downstream effectors (e.g., NFAT) in your cells via Western Blot or qPCR. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Workflow for minimizing this compound off-target effects.
Caption: Logic of an on-target validation rescue experiment.
Experimental Protocols
Protocol 1: Determination of IC50 and Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the corresponding wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, add a viability reagent such as MTT or CCK-8 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: On-Target Validation via Genetic Knockdown
-
Transfection: Seed cells to be 60-80% confluent on the day of transfection. Transfect one group of cells with siRNA targeting your gene of interest (e.g., PPP3CA, the catalytic subunit of Calcineurin) and a control group with a non-targeting scramble siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours post-transfection to ensure efficient protein knockdown.
-
Verification: Harvest a subset of cells from both groups to verify knockdown efficiency via qPCR or Western Blot.
-
Phenotypic Assay:
-
Treat a separate group of non-transfected cells with the predetermined IC50 concentration of this compound.
-
Perform your desired functional assay on all three groups (Scramble siRNA, Target siRNA, this compound-treated).
-
-
Analysis: Compare the results. If the phenotype observed in the target siRNA group is similar to the phenotype in the this compound-treated group, it provides strong evidence that the effect is on-target.
References
Isogarcinol Toxicity Assessment and Reduction Strategies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isogarcinol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound primarily induces cytotoxicity in cancer cells through the induction of apoptosis.[1][2][3] This process is closely linked to the disruption of the mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[2][3] The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade and resulting in programmed cell death.
Q2: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. For instance, in human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells, the IC50 values have been reported to range from 4 to 12 µg/mL after 48 hours of treatment.
Q3: Is this compound toxic to non-cancerous cells?
This compound has demonstrated significantly lower toxicity in non-cancerous cells compared to cancer cells. For example, at concentrations that are cytotoxic to cancer cells, this compound shows minimal toxic effects on murine spleen lymphocytes. In vivo studies in mice have also indicated low toxicity, with no adverse effects or mortality observed even at high oral doses (up to 2000 mg/kg).
Q4: What is the observed in vivo toxicity profile of this compound?
Acute toxicity studies in mice have shown that this compound has a high safety profile. Oral administration of this compound at doses of 500 mg/kg and 2000 mg/kg did not result in any observable changes in general behavior or mortality over a 14-day observation period. Furthermore, blood biochemistry analysis revealed that this compound had fewer adverse effects on liver and kidney function markers compared to cyclosporin A.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, CCK-8).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cell clumping and ensure a uniform cell number across all wells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: this compound precipitation.
-
Solution: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect the final solution for any precipitates. If precipitation occurs, consider using a lower concentration or a different solvent system.
-
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. The timing of the assay is critical to capture the desired stage (early or late apoptosis). Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and this compound concentration.
-
-
Possible Cause 2: Cell detachment and loss during staining.
-
Solution: For adherent cells, be gentle during washing steps to avoid detaching the cells. Collect both the supernatant (containing detached apoptotic cells) and the adherent cells for a more accurate assessment of the total apoptotic population.
-
Problem 3: No significant increase in Reactive Oxygen Species (ROS) is detected.
-
Possible Cause 1: Suboptimal concentration of ROS detection reagent (e.g., DCFH-DA).
-
Solution: The optimal concentration of the ROS probe can be cell-type dependent. Titrate the concentration of DCFH-DA to find the optimal signal-to-noise ratio for your experimental setup.
-
-
Possible Cause 2: Timing of measurement.
-
Solution: ROS production can be an early and transient event in apoptosis. Measure ROS levels at earlier time points post-isogarcinol treatment (e.g., 1, 3, 6 hours) to capture the peak of ROS generation.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Exposure Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HL-60 (Human Promyelocytic Leukemia) | MTT | 48 | ~8 | ~14.5 | |
| PC-3 (Human Prostate Cancer) | MTT | 48 | ~4 | ~7.3 | |
| Murine Spleen Lymphocytes (Con A-stimulated) | CCK-8 | 24 | - | 30.25 | |
| Murine Spleen Lymphocytes (Con A-stimulated) | CCK-8 | 48 | - | 15.00 | |
| Murine Spleen Lymphocytes (Con A-stimulated) | CCK-8 | 72 | - | 12.14 |
Table 2: In Vivo Acute Toxicity of this compound in Mice
| Administration Route | Dose (mg/kg) | Observation Period (days) | Observed Effects | Reference |
| Oral | 500 | 14 | No difference in gross general behavior, no mortality. | |
| Oral | 2000 | 14 | No difference in gross general behavior, no mortality. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assessment (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Probe Loading: Thirty minutes before the end of the treatment, add DCFH-DA to a final concentration of 50 µM and incubate in the dark.
-
Cell Harvesting and Washing: Collect the cells, centrifuge, and wash the pellet with PBS.
-
Analysis: Analyze the fluorescence intensity of 2',7'-dichlorofluorescein (DCF) by flow cytometry in the FL-1 channel. The fluorescence intensity is proportional to the amount of intracellular ROS.
Mitochondrial Membrane Potential (MMP) Assay (Rhodamine-123 Staining)
-
Cell Treatment: Treat HL-60 cells (1 x 10^6 cells/2 mL/well) with this compound for 24 hours.
-
Probe Loading: Thirty minutes before the end of the incubation, add Rhodamine-123 to a final concentration of 200 nM and incubate in the dark for 30 minutes.
-
Cell Harvesting and Washing: Collect the cells, centrifuge, and wash the pellet with PBS.
-
Analysis: Analyze the fluorescence intensity of 10,000 events in the FL-1 channel using a flow cytometer. A decrease in fluorescence indicates a loss of MMP.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for MTT-based cytotoxicity assay.
Caption: Troubleshooting logic for variable cytotoxicity results.
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Isogarcinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Isogarcinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility. As a lipophilic compound, this compound exhibits limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. This poor solubility is a major factor contributing to its low and variable oral bioavailability.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. The most promising approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, improving drug solubilization and absorption.[1][2][3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids or a blend of solid and liquid lipids, respectively. They can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their uptake.[4][5]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability.
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp).
Q4: How can I evaluate the metabolic stability of this compound?
A4: In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic stability of a drug candidate. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. By incubating this compound with liver microsomes and monitoring its degradation over time, you can determine its metabolic half-life and identify potential metabolites.
Q5: What analytical techniques are suitable for quantifying this compound in biological samples?
A5: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of this compound in complex biological matrices such as plasma. This technique allows for accurate determination of drug concentrations, which is crucial for pharmacokinetic studies.
Troubleshooting Guides
Low this compound Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider lipids like glyceryl monostearate, stearic acid, or Compritol® 888 ATO. |
| Drug expulsion during lipid crystallization. | Optimize the homogenization and cooling process. A rapid cooling rate can sometimes lead to less ordered crystal structures with higher drug loading. Consider using a mixture of lipids to create a less perfect crystal lattice (as in Nanostructured Lipid Carriers - NLCs). |
| Inappropriate surfactant concentration. | Optimize the surfactant concentration. Too little surfactant may lead to particle aggregation and low stability, while too much can decrease entrapment efficiency by partitioning the drug into the aqueous phase. |
Instability of Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Potential Cause | Troubleshooting Step |
| Phase separation or drug precipitation upon storage. | Re-evaluate the solubility of this compound in the chosen oil, surfactant, and co-surfactant. Ensure all components are within their saturation limits. Adjust the ratios of the components based on a pseudo-ternary phase diagram to identify a stable microemulsion region. |
| Poor emulsification upon dilution. | Increase the surfactant-to-oil ratio. Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 15 for o/w emulsions). Ensure the co-surfactant is effectively reducing the interfacial tension. |
| Inconsistent droplet size. | Optimize the homogenization method (e.g., vortexing time and intensity) used during the formulation preparation. Ensure all components are completely dissolved before emulsification. |
High Variability in Caco-2 Permeability Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure tight junction formation. Only use monolayers with TEER values within the validated range for your laboratory. Perform a Lucifer yellow permeability assay as a marker for paracellular transport to confirm monolayer integrity. |
| Cytotoxicity of the this compound formulation. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation on Caco-2 cells. Ensure the concentrations used in the permeability assay are well below the cytotoxic threshold. |
| Efflux transporter activity. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider co-incubating with a P-gp inhibitor (e.g., verapamil) to confirm. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the accurately weighed amount of this compound to the melted lipid and stir until a clear solution is obtained (lipid phase).
-
In a separate beaker, dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase (aqueous phase).
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-power ultrasonication (e.g., using a probe sonicator) for 5-10 minutes to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used as is or lyophilized for long-term storage.
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing an this compound SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise while gently stirring and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Vortex the mixture until the this compound is completely dissolved and a clear, homogenous liquid is formed.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments aimed at improving the oral bioavailability of this compound.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| This compound SLNs | 150 ± 15 | 0.25 ± 0.05 | -25 ± 5 | 85 ± 5 |
| This compound SEDDS | 50 ± 10 (after emulsification) | 0.20 ± 0.03 | -15 ± 3 | >99 |
Table 2: In Vitro Permeability and Metabolism of this compound Formulations
| Formulation | Caco-2 Papp (x 10-6 cm/s) | Metabolic Half-life (min) in Liver Microsomes |
| Unformulated this compound | 0.5 ± 0.1 | 45 ± 8 |
| This compound SLNs | 2.5 ± 0.4 | 75 ± 12 |
| This compound SEDDS | 4.0 ± 0.6 | Not Applicable (drug is solubilized) |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 30 | 2.0 ± 0.5 | 800 ± 150 | 100 |
| This compound SLNs | 600 ± 110 | 1.5 ± 0.3 | 4000 ± 700 | 500 |
| This compound SEDDS | 950 ± 180 | 1.0 ± 0.2 | 6400 ± 1100 | 800 |
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Isogarcinol In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro assays with Isogarcinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?
A1: this compound is a natural polyisoprenylated benzophenone derivative isolated from various Garcinia species.[1] Its anticancer effects are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[2][3] One of its key mechanisms involves the deactivation of the PI3K/AKT signaling pathway by reducing the protein levels of methionyl-tRNA synthetase (MARS).[4][5] This disruption curbs the malignant behavior of cancer cells.
Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not extensively detailed in the provided results, natural polyphenolic compounds like it are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to prepare fresh serial dilutions in the cell culture medium for each experiment. The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Which cancer cell lines have been shown to be sensitive to this compound?
A3: this compound has demonstrated antiproliferative effects against several cancer cell lines, including human promyelocytic leukemia (HL-60), prostate cancer (PC-3), and breast cancer cells. It has also been shown to have effects on HCT116 (colon cancer) and CCRF-CEM (leukemia) cell lines.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary depending on the cell line and the duration of the assay.
| Cell Line | Assay Duration | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| HL-60 (Leukemia) | 48 hours | 8 | ~13.27 | |
| PC-3 (Prostate) | 48 hours | 4 | ~6.64 | |
| Breast Cancer Cells | Not Specified | Not Specified | 13 |
¹Molecular weight of this compound (C₃₈H₅₀O₆) is approximately 602.8 g/mol . Conversion is an estimate.
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO <0.5%). Include untreated cells as a negative control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. |
| "Edge effect" due to evaporation in outer wells. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Dose-Response Curve | Incorrect drug dilutions or instability of this compound in media. | Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved. Perform a time-course experiment to check for compound stability. |
| This compound may directly reduce MTT, causing a false positive signal. | Run a cell-free control containing this compound and the MTT reagent to measure any direct reduction. If interference is observed, consider an alternative assay (e.g., ATP-based). | |
| Low Viability in Vehicle Control | Vehicle (e.g., DMSO) concentration is too high and causing cytotoxicity. | Ensure the final vehicle concentration is non-toxic for your specific cell line (typically below 0.5%). |
| Poor cell health or contamination. | Use cells in the exponential growth phase and within a low passage number range. Regularly test for microbial contamination. |
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a nuclear dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
| Problem | Possible Cause | Recommended Solution |
| High Percentage of Necrotic Cells (PI Positive) in Control | Over-trypsinization or harsh mechanical handling during cell harvesting. | Use a gentle dissociation enzyme like Accutase. Handle cells gently by avoiding vigorous pipetting. |
| Cells were over-confluent or unhealthy before treatment. | Use cells from a healthy, log-phase culture. | |
| No Apoptotic Signal in Treated Group | This compound concentration or treatment duration was insufficient. | Perform a dose-response and time-course experiment to find the optimal conditions for apoptosis induction. |
| Apoptotic cells in the supernatant were discarded. | Always collect the supernatant (floating cells) along with the adherent cells for analysis. | |
| Poor Separation of Cell Populations | Inadequate compensation for spectral overlap between fluorophores. | Use single-stain controls to set proper compensation settings on the flow cytometer. |
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for studying the effect of this compound on signaling pathways like PI3K/AKT.
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, MARS, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loaded or poor transfer. | Confirm protein concentration before loading. Check transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Primary antibody concentration is too low. | Optimize the primary antibody dilution. | |
| High Background / Non-Specific Bands | Blocking was insufficient or washing steps were inadequate. | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). Increase the number and duration of wash steps. |
| Secondary antibody is binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Uneven Bands Across Lanes | Uneven protein loading. | Carefully quantify protein concentration and ensure equal volumes are loaded. Use a reliable loading control (e.g., β-actin, GAPDH) to verify even loading. |
Visualizations: Pathways and Workflows
Caption: this compound deactivates the PI3K/AKT pathway by reducing MARS protein levels.
Caption: A typical experimental workflow for conducting a cell viability (MTT) assay.
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Isogarcinol Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the efficiency of Isogarcinol delivery systems. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key experiments, and summaries of relevant data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and the development of its delivery systems.
Q1: What is this compound and why is its delivery challenging? A: this compound is a polyisoprenylated benzophenone derivative found in Garcinia species[1]. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects[1][2][3]. The primary challenge in its delivery is its hydrophobic nature and poor water solubility, which can lead to low bioavailability and rapid metabolism[4]. Efficient delivery systems are required to overcome these limitations and enhance its therapeutic potential.
Q2: What are the most common types of delivery systems for hydrophobic drugs like this compound? A: Common and effective delivery systems for hydrophobic drugs include:
-
Liposomes: Spherical vesicles made of lipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds. They are biocompatible and can be modified for targeted delivery.
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these systems are ideal for controlled and sustained drug release.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are stable and capable of targeted delivery.
-
Micelles: Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly soluble drugs.
Q3: What are the key parameters to evaluate for an this compound delivery system? A: The critical quality attributes to assess include:
-
Particle Size and Size Distribution: Affects stability, circulation time, and cellular uptake. Ideal sizes are often in the 1-100 nm range for systemic delivery.
-
Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%): Quantifies the amount of this compound successfully incorporated into the carrier.
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which is crucial for predicting their stability in suspension and interaction with biological membranes.
-
In Vitro Drug Release Profile: Measures the rate and extent of this compound release from the carrier under physiological conditions.
Q4: What biological activities and signaling pathways are targeted by this compound? A: this compound has been shown to exert its effects through various pathways. In breast cancer cells, it reduces the protein level of methionyl-tRNA synthetase (MARS) and deactivates the PI3K/AKT signaling pathway. It also functions as an immunosuppressant by inhibiting calcineurin (CN), which is a key enzyme in the CN-NFAT signaling pathway involved in T-cell activation. Additionally, it can induce apoptosis in cancer cells by causing mitochondrial membrane potential loss.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound delivery systems.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| 1. Low Encapsulation Efficiency (EE%) | 1. Poor drug solubility/interaction with the carrier: this compound may not be fully dissolved in the organic phase or interact sufficiently with the carrier material. 2. Inappropriate drug-to-carrier ratio: Too much drug relative to the carrier material. 3. Rapid drug leakage: The drug may leak out of the carrier during the formulation process. | 1. Optimize Solvent System: Ensure this compound is completely dissolved in the organic phase before nanoparticle formation. Gentle heating or sonication may help. 2. Adjust Ratios: Experiment with different this compound-to-carrier weight ratios. Start with a higher carrier concentration and titrate downwards. 3. Modify Formulation Method: For nanoprecipitation, adjust the mixing speed or the rate of antisolvent addition to control precipitation speed. |
| 2. Large or Inconsistent Particle Size | 1. Suboptimal solvent/antisolvent ratio: This ratio is highly influential on particle size. 2. Inefficient mixing: Slow or inconsistent mixing can lead to larger, non-uniform particles. 3. Particle aggregation: Instability of the nanoparticle suspension can cause particles to clump together. | 1. Vary Solvent Ratios: Test different ratios of the organic phase to the aqueous phase. A higher antisolvent ratio often yields smaller particles. 2. Increase Mixing Energy: Ensure vigorous and consistent stirring or sonication during particle formation. 3. Add Stabilizers: Incorporate stabilizers like Pluronic F68 or lecithin into the formulation. 4. Check Zeta Potential: Measure the zeta potential. A value further from zero (e.g., > ±30 mV) indicates better colloidal stability. |
| 3. Initial Burst Release of Drug | 1. Surface-adsorbed drug: A significant amount of this compound may be adsorbed onto the nanoparticle surface rather than encapsulated. 2. Porous carrier structure: The carrier matrix may be too porous, allowing for rapid initial diffusion. | 1. Improve Washing Steps: After formulation, wash the nanoparticles thoroughly to remove unencapsulated and surface-adsorbed drug. Use techniques like centrifugation or dialysis. 2. Optimize Carrier Composition: Increase the density of the polymer or lipid matrix. For polymeric nanoparticles, using a polymer with a higher molecular weight may help. 3. Apply a Coating: Consider coating the nanoparticles with a secondary polymer to create an additional barrier for drug release. |
| 4. Nanoparticle Instability (Aggregation/Precipitation) | 1. Low surface charge: Insufficient electrostatic repulsion between particles. 2. Inadequate stabilization: Lack of or insufficient amount of steric stabilizers. 3. Inappropriate pH or ionic strength: The suspension medium may destabilize the particles. | 1. Measure Zeta Potential: If the zeta potential is close to zero, modify the formulation to increase surface charge (e.g., by using charged polymers or surfactants). 2. Optimize Stabilizer Concentration: Test different concentrations of steric stabilizers (e.g., PEG, Poloxamers) to ensure adequate surface coverage. 3. Control Suspension Medium: Ensure the pH and ionic strength of the storage buffer are optimal for stability. Avoid storing near the isoelectric point of any protein components. |
Part 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Formulation of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (Deionized water)
-
Stabilizer (e.g., Pluronic F68, Sodium Caseinate)
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 10 mg/mL) and this compound (e.g., 1 mg/mL) in the chosen organic solvent. Ensure complete dissolution using gentle stirring or brief sonication.
-
Preparation of Aqueous Phase: Prepare deionized water, which will act as the antisolvent. If using a stabilizer, dissolve it in the deionized water at the desired concentration (e.g., 0.5% w/v).
-
Nanoparticle Formation: Place the aqueous phase on a magnetic stirrer with vigorous and constant stirring. Add the organic phase dropwise into the aqueous phase. The rapid solvent displacement will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Allow the suspension to stir for several hours (e.g., 2-4 hours) in a fume hood or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant containing unencapsulated drug and residual stabilizer. Resuspend the pellet in deionized water. Repeat this washing step 2-3 times.
-
Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
Protocol 2: Characterization of Particle Size and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to achieve a suitable scattering intensity (as per instrument guidelines, typically a slightly opalescent appearance).
-
Particle Size Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, dispersant viscosity).
-
Perform the measurement. The instrument measures the Brownian motion of the particles and relates it to the hydrodynamic diameter. The result will provide the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cuvette (which contains electrodes).
-
Place the cuvette in the instrument.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This value reflects the surface charge and predicts the colloidal stability.
-
Protocol 3: Determination of Encapsulation Efficiency (EE%)
Methodology:
-
Separate Free Drug: Take a known volume of the nanoparticle suspension before the final washing step. Separate the nanoparticles from the aqueous phase containing unencapsulated ("free") this compound. Common separation methods include ultracentrifugation or using centrifugal filter units.
-
Quantify Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis Spectroscopy or HPLC. This gives you the amount of "Free Drug".
-
Quantify Total Drug: Take the same known volume of the un-centrifuged nanoparticle suspension. Add an excess of an organic solvent (e.g., acetonitrile or DMSO) that dissolves both the drug and the polymer/lipid to disrupt the nanoparticles and release the encapsulated drug. Measure the concentration of this compound. This gives you the "Total Drug".
-
Calculate EE%: Use the following formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 4: In Vitro Drug Release Study using Dialysis Method
This method simulates the release of this compound from the delivery system into a physiological medium.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis tubing/cassette with a suitable Molecular Weight Cut-Off (MWCO). The MWCO should be large enough to allow free passage of released this compound but small enough to retain the nanoparticles (e.g., 10-20 kDa).
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, often with a small amount of a surfactant like Tween 80 to maintain sink conditions for a hydrophobic drug)
-
Shaking incubator or water bath set to 37°C.
Methodology:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Loading: Pipette a precise volume (e.g., 1-2 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag/cassette and seal it securely.
-
Initiate Release: Place the sealed dialysis bag into a larger container holding a known, large volume of pre-warmed release medium (e.g., 50-100 mL). This setup ensures "sink conditions," where the drug concentration in the outer medium remains low, preventing equilibrium from stopping the release.
-
Incubation: Place the entire setup in a shaking incubator at 37°C with constant, gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Maintain Sink Conditions: Immediately after each sample withdrawal, replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using UV-Vis Spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound released at each time point and plot it against time to generate the drug release profile.
Part 4: Visualizations and Diagrams
Diagram 1: this compound's Mechanism in Breast Cancer Cells
Caption: PI3K/AKT signaling pathway inhibited by this compound.
Diagram 2: Experimental Workflow for Delivery System Development
Caption: Workflow for this compound nanoparticle development.
Diagram 3: Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Decision tree for troubleshooting low EE%.
References
- 1. Chemical and Biological Aspects of Garcinol and this compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Isogarcinol Experimental Design: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving isogarcinol.
Frequently Asked Questions (FAQs): General Properties & Handling
Question: What is this compound and what are its primary known activities?
Answer: this compound is a polyisoprenylated benzophenone derivative, a natural compound often extracted from plants of the Garcinia genus, such as Garcinia mangostana L.[1][2] It is structurally similar to garcinol.[3] this compound is recognized for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and immunosuppressive properties.[4][5]
Question: What is the best way to dissolve and store this compound for experiments?
Answer: this compound has poor aqueous solubility, which is a critical factor in experimental design. For in vitro cell culture experiments, it is typically dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability. For animal studies, formulation strategies may be required to improve bioavailability.
Question: What are the typical concentration ranges for in vitro experiments?
Answer: The effective concentration of this compound varies significantly depending on the cell line and the specific assay. For cytotoxicity and anti-proliferative studies, IC50 values have been reported in the range of 4 to 76 µg/mL. For antioxidant assays, IC50 values can be much lower, for instance, 36.3 µM for DPPH and 16.6 µM for ABTS radical scavenging. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental model.
Question: Are there toxicity concerns associated with this compound?
Answer: While some studies report that this compound is less hepatotoxic and nephrotoxic than other immunosuppressants like Cyclosporin A (CsA) in animal models, it's important to note that products containing Garcinia extracts have been linked to cases of liver problems. Some reports indicate cases of hepatotoxicity in individuals taking supplements containing Garcinia cambogia. Researchers should distinguish between studies using purified this compound and those using broad Garcinia extracts, as the latter contain multiple compounds. In vivo toxicity studies in mice have shown that this compound induced toxicity above a dose of 15 mg/kg.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
| Problem / Issue | Potential Cause | Recommended Solution |
| Low or inconsistent results in cell viability assays (e.g., MTT, CCK-8). | Poor Solubility: this compound may be precipitating out of the culture medium at the tested concentrations. | 1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Lower the final concentration of this compound. 3. Ensure the DMSO concentration in the final medium is minimal and consistent across all wells. 4. Consider using a different solvent for the initial stock, if compatible with your cell line. |
| Incorrect Cell Seeding Density: Too few cells may not produce a strong enough signal, while too many cells can lead to overgrowth and cell death, masking the drug's effect. | 1. Optimize cell seeding density for your specific cell line and assay duration. 2. Ensure cells are in the logarithmic growth phase when treated. | |
| High variability in antioxidant activity assays (e.g., DPPH, ABTS). | Compound Instability: this compound may degrade if exposed to light or improper temperatures. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Protect all solutions containing this compound from light by using amber tubes or covering them with foil. |
| Solvent Interference: The solvent used (e.g., DMSO) might have some radical scavenging activity, interfering with the results. | 1. Run a solvent control at the same concentration used in the experimental wells. 2. Subtract the absorbance of the solvent control from your experimental values. | |
| Unexpected or weak signals in Western Blots for signaling proteins. | Suboptimal Treatment Time/Dose: The selected time point or concentration may not be optimal for observing changes in the specific signaling pathway. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 2. Conduct a dose-response experiment to find the concentration that elicits the desired signaling change without causing excessive cell death. |
| Cell Lysis Issues: Incomplete cell lysis can lead to low protein yield and inaccurate results. | 1. Ensure the lysis buffer is appropriate for the target proteins (e.g., contains phosphatase and protease inhibitors). 2. Use mechanical disruption (e.g., sonication) if necessary to ensure complete lysis. | |
| Poor efficacy or high toxicity in in vivo animal models. | Low Bioavailability: Due to its poor water solubility, oral administration of this compound may result in low absorption and bioavailability. | 1. Consider formulation strategies such as nanocrystals or other drug delivery systems to improve solubility and absorption. 2. Explore alternative routes of administration, such as intraperitoneal (i.p.) injection, if appropriate for the study. |
| Incorrect Dosage: The selected dose may be too low to be effective or too high, causing toxicity. | 1. Conduct a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD). 2. Refer to published in vivo studies for guidance on effective dosage ranges (e.g., 5-15 mg/kg in breast cancer models, 60 mg/kg in lupus models). |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | Reported IC50 Value | Source |
| Antioxidant Activity | DPPH radical scavenging | 36.3 ± 3.35 µM | |
| ABTS radical scavenging | 16.6 ± 3.98 µM | ||
| Antiproliferative | Human Promyelocytic Leukemia (HL-60) | 8 µg/mL | |
| Prostate Cancer (PC-3) | 4 µg/mL | ||
| Immunosuppression | Con A-induced T-lymphocyte proliferation (72h) | 12.14 µM | |
| Mixed Lymphocyte Reaction (MLR) (96h) | 11.27 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial dehydrogenase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
This protocol measures the radical scavenging ability of this compound.
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each this compound dilution to different wells. Add 150 µL of the DPPH solution to each well.
-
Controls: Prepare a blank (methanol only) and a control (DPPH solution with methanol instead of the sample).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the this compound-containing well. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Workflows
This compound's Anti-inflammatory Mechanism
This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound's Anticancer Activity via PI3K/AKT Pathway
In breast cancer cells, this compound has been shown to suppress malignant properties by reducing the protein level of methionyl-tRNA synthetase (MARS), which in turn deactivates the PI3K/AKT signaling pathway.
Caption: this compound deactivates the PI3K/AKT pathway in cancer cells.
This compound's Immunosuppressive Mechanism
This compound functions as an immunosuppressant by inhibiting calcineurin (CN), a key phosphatase in the T-cell activation pathway. This prevents the dephosphorylation and nuclear translocation of NFAT, a critical transcription factor for IL-2 expression and T-cell activation.
Caption: this compound's immunosuppressive action via Calcineurin-NFAT pathway.
General Experimental Workflow
This workflow outlines a logical progression for investigating the biological effects of this compound.
Caption: A logical workflow for this compound experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immune regulation and anti-inflammatory effects of this compound extracted from Garcinia mangostana L. against collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isogarcinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural polyisoprenylated benzophenone that exhibits both immunosuppressive and anti-cancer properties. Its primary mechanisms of action include the inhibition of calcineurin, a key protein phosphatase involved in T-cell activation, and the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[1][2][3]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic and anti-proliferative effects in a variety of cancer cell lines, including human promyelocytic leukemia (HL-60), prostate cancer (PC-3), and breast cancer cells.[1][2]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For instance, in cell viability assays, concentrations often range from 1 µg/mL to 100 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Q1: I am observing inconsistent results in my MTT assay with this compound. What could be the cause?
A1: Inconsistent results in MTT assays can arise from several factors:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, leading to inaccurate absorbance readings. Visually inspect your wells for any signs of precipitation before adding the MTT reagent.
-
Interference with MTT Reduction: Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent.
-
Cell Seeding Density: An inappropriate cell seeding density can lead to variability. Ensure that cells are in the logarithmic growth phase and that the seeding density allows for a linear response in the assay.
Q2: My cell viability results show a U-shaped dose-response curve. What does this indicate?
A2: A U-shaped or biphasic dose-response curve, where you observe a decrease in viability at mid-range concentrations and an apparent increase at higher concentrations, is often an artifact. This can be due to compound precipitation at high concentrations, which can scatter light and lead to artificially high absorbance readings.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
Q1: I am not observing a significant increase in apoptosis after treating cells with this compound. What should I check?
A1: If you are not seeing the expected apoptotic effect, consider the following:
-
Treatment Duration and Concentration: The induction of apoptosis is time and concentration-dependent. You may need to optimize both the incubation time and the concentration of this compound.
-
Cell Health: Ensure that your cells are healthy and not overly confluent before treatment, as this can affect their response to the compound.
-
Assay Controls: Always include positive and negative controls in your experiment. A known inducer of apoptosis can serve as a positive control to validate your assay setup.
Q2: How do I distinguish between apoptotic and necrotic cells in my flow cytometry data?
A2: Using a dual-staining method with Annexin V and a viability dye like Propidium Iodide (PI) allows for the differentiation of cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis for Signaling Pathways
Q1: I am having trouble detecting changes in the phosphorylation of AKT after this compound treatment. What could be the issue?
A1: Difficulty in detecting changes in protein phosphorylation can be due to several reasons:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.
-
Antibody Quality: The quality of your primary antibody is critical. Use an antibody that has been validated for Western blotting and is specific for the phosphorylated form of the protein.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Time Course: The phosphorylation status of signaling proteins can be transient. It may be necessary to perform a time-course experiment to identify the optimal time point for observing changes after this compound treatment.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| HL-60 | MTT | IC50 (48h) | 7 µg/mL | |
| PC-3 | MTT | IC50 (48h) | 7 µg/mL | |
| Breast Cancer Cells | Cell Viability | Effective Conc. | 13 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Murine Model of Breast Cancer | 5, 10, and 15 mg/kg this compound | Reduced tumorigenic activity |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot for PI3K/AKT Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isogarcinol vs. Garcinol: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of isogarcinol and garcinol, two related polyisoprenylated benzophenones derived from plants of the Garcinia genus. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies used and the signaling pathways implicated in their anticancer effects.
Data Presentation: Cytotoxic Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for this compound and garcinol against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Source |
| This compound | HL-60 | Human Promyelocytic Leukemia | - | 5 - 12 | [1] |
| PC-3 | Human Prostate Cancer | - | 4 - 76 | [1] | |
| B16F10 | Murine Melanoma | 2.1 | - | [2] | |
| Garcinol | HL-60 | Human Promyelocytic Leukemia | - | 5 - 12 | [1] |
| PC-3 | Human Prostate Cancer | - | - | [1] | |
| B16F10 | Murine Melanoma | 3.1 | - |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies. The data presented here is for informational purposes. A direct comparison within the same study shows this compound to be more potent than garcinol against B16F10 melanoma cells. In HL-60 and PC-3 cell lines, their cytotoxic activities were found to be in a similar range.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies comparing this compound and garcinol.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or garcinol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Cells are treated with this compound or garcinol for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Morphological Assessment of Apoptosis by Hoechst Staining
This fluorescence microscopy technique is used to visualize nuclear changes characteristic of apoptosis.
-
Principle: Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, the chromatin condenses, and the nuclei become fragmented, leading to brightly stained, condensed, or fragmented nuclei when viewed under a fluorescence microscope.
-
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound or garcinol.
-
Staining: The cells are washed with PBS and then incubated with Hoechst 33342 solution (typically 1-5 µg/mL) for 10-15 minutes at 37°C.
-
Washing: The staining solution is removed, and the cells are washed again with PBS.
-
Microscopy: The coverslips are mounted on slides, and the cells are observed under a fluorescence microscope using a UV excitation filter. Apoptotic cells are identified by their condensed and fragmented nuclei.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and garcinol are mediated through the modulation of various intracellular signaling pathways.
This compound: Induction of Intrinsic Apoptosis
This compound's primary mechanism of cytotoxicity involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS).
This compound-induced intrinsic apoptosis pathway.
Garcinol: A Multi-Targeted Agent
Garcinol exhibits a broader mechanism of action, targeting multiple signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis. Key pathways affected by garcinol include NF-κB, STAT3, and PI3K/AKT.
The general workflow for assessing the cytotoxic activity of this compound and garcinol is depicted below.
General workflow for in vitro cytotoxicity assessment.
The following diagram illustrates the major signaling pathways inhibited by garcinol, leading to its anticancer effects.
Overview of signaling pathways inhibited by garcinol.
Conclusion
Both this compound and garcinol demonstrate significant cytotoxic activity against a range of cancer cell lines. This compound appears to exert its effects primarily through the induction of mitochondrial-mediated apoptosis. In contrast, garcinol has a more pleiotropic mechanism of action, inhibiting multiple key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The available data suggests that in some cancer cell lines, such as melanoma, this compound may be more potent than garcinol. Further head-to-head comparative studies across a broader panel of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide can serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
A Comparative Guide to the Immunosuppressive Effects of Isogarcinol and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Isogarcinol, a natural compound derived from the mangosteen fruit, and Cyclosporin A, a widely used immunosuppressant drug. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for the key assays discussed.
At a Glance: this compound vs. Cyclosporin A
| Feature | This compound | Cyclosporin A |
| Origin | Natural compound from Garcinia mangostana | Fungal-derived cyclic peptide |
| Primary Target | Calcineurin | Calcineurin |
| Binding Mechanism | Direct binding to calcineurin | Forms a complex with cyclophilin, which then binds to calcineurin |
| Reported Toxicity | Lower toxicity observed in animal models | Associated with nephrotoxicity and neurotoxicity |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Cyclosporin A exert their immunosuppressive effects by inhibiting calcineurin, a key phosphatase involved in T-cell activation.[1][2] However, they do so via distinct molecular interactions.
Cyclosporin A operates indirectly. Inside a T-cell, it first binds to a cytosolic protein called cyclophilin.[3][4][5] This newly formed Cyclosporin A-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.
This compound , in contrast, takes a more direct route. It binds directly to calcineurin without the need for an intermediary protein like cyclophilin. This direct inhibition is a key differentiator in its mechanism of action.
Despite these differences, the downstream consequences are similar. The inhibition of calcineurin by either compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This blockage prevents NFAT from translocating to the nucleus, which in turn halts the transcription of crucial cytokines like Interleukin-2 (IL-2). Without adequate IL-2, T-lymphocytes fail to proliferate and mount an effective immune response.
Quantitative Comparison of Immunosuppressive Potency
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Cyclosporin A in key in vitro assays. Lower IC50 values indicate greater potency.
| Assay | This compound (µM) | Cyclosporin A (µM) |
| Calcineurin Inhibition | 36.35 | Data not directly comparable |
| Concanavalin A-induced T-lymphocyte Proliferation (72h) | 12.14 | ~0.013 (in canine lymphocytes) |
| Mixed Lymphocyte Reaction (MLR) (96h) | 11.27 | Data not available in µM |
Note: The IC50 value for Cyclosporin A in the Con A assay was derived from studies on canine lymphocytes and converted from ng/mL, and thus may not be directly comparable to the murine-derived data for this compound.
In Vivo and Toxicity Observations
Studies in animal models suggest that this compound has a favorable safety profile compared to Cyclosporin A. Oral administration of this compound in mice has been shown to be effective in dose-dependently reducing delayed-type hypersensitivity (DTH) and prolonging allogeneic skin graft survival. Notably, these studies report that this compound exhibits lower toxicity and fewer adverse reactions than Cyclosporin A.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcineurin (CN) Activity Assay
This assay measures the phosphatase activity of calcineurin by detecting the dephosphorylation of a specific substrate.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing assay buffer, purified calcineurin, and calmodulin. The RII phosphopeptide is used as the substrate.
-
Incubation: The test compound (this compound or Cyclosporin A) is added to the reaction mixture and pre-incubated.
-
Reaction Initiation: The reaction is started by the addition of the RII phosphopeptide substrate. The mixture is incubated at 30°C to allow for the enzymatic reaction to occur.
-
Termination and Detection: The reaction is stopped, and the amount of free phosphate released from the substrate is measured, typically using a colorimetric method such as the malachite green assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the level of calcineurin inhibition is calculated relative to a control without the inhibitor.
Concanavalin A (ConA)-induced T-lymphocyte Proliferation Assay
This assay assesses the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A.
Methodology:
-
Cell Isolation: Spleen lymphocytes are isolated from mice.
-
Cell Culture: The isolated lymphocytes are cultured in 96-well plates.
-
Stimulation and Treatment: The cells are stimulated with Concanavalin A (ConA) to induce proliferation. Various concentrations of the test compounds (this compound or Cyclosporin A) are added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Cell proliferation is measured. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The IC50 values are calculated by determining the concentration of the compound that inhibits lymphocyte proliferation by 50% compared to the stimulated, untreated control.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro model of the initial phase of allograft rejection, measuring the proliferation of T-cells in response to allogeneic (genetically different) cells.
Methodology:
-
Cell Preparation: Spleen lymphocytes are isolated from two different strains of mice (e.g., BALB/c and C57BL/6). The cells from one strain (stimulator cells) are treated with mitomycin-C or irradiation to prevent their proliferation. The cells from the other strain serve as the responder cells.
-
Co-culture: The responder and stimulator cells are co-cultured in 96-well plates.
-
Treatment: Different concentrations of the test compounds are added to the co-cultures.
-
Incubation: The plates are incubated for several days (e.g., 48, 72, or 96 hours) to allow for the responder T-cells to proliferate in response to the allogeneic stimulator cells.
-
Proliferation Measurement: Proliferation of the responder cells is quantified, typically using an MTT assay or by measuring the incorporation of radiolabeled thymidine.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of proliferation (IC50) is determined.
References
Unveiling the Molecular Tactics of Isogarcinol: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Isogarcinol, a polyisoprenylated benzophenone derived from the Garcinia species, has emerged as a compound of significant interest due to its potent immunosuppressive and anti-cancer properties. This guide provides an objective comparison of this compound's mechanism of action with established alternatives, supported by experimental data and detailed protocols to facilitate further research and development.
Immunosuppressive Mechanism: A Direct Approach to Calcineurin Inhibition
This compound's primary immunosuppressive effect is mediated through the direct inhibition of calcineurin, a crucial protein phosphatase in the T-cell activation pathway. This mode of action distinguishes it from conventional calcineurin inhibitors like Cyclosporin A and Tacrolimus (FK506).
Comparative Analysis of Immunosuppressive Activity:
| Compound | Mechanism of Calcineurin Inhibition | T-Cell Proliferation Inhibition (IC50) | Key Toxicities |
| This compound | Direct binding to the catalytic domain of calcineurin.[1] | 12.14 µM (72h, Con A-induced murine splenocytes) | Lower toxicity compared to Cyclosporin A in animal studies. |
| Cyclosporin A | Forms a complex with cyclophilin, which then binds to and inhibits calcineurin. | - | Nephrotoxicity, neurotoxicity, hypertension. |
| Tacrolimus (FK506) | Forms a complex with FKBP12, which then binds to and inhibits calcineurin. | Reported to be 10-100 times more potent than Cyclosporin A.[2] | Similar to Cyclosporin A, including nephrotoxicity and neurotoxicity. |
Key Differentiation: Unlike Cyclosporin A and Tacrolimus, this compound does not require an immunophilin to exert its inhibitory effect on calcineurin. This direct interaction may contribute to its lower toxicity profile observed in preclinical studies.
Signaling Pathway of this compound in Immunosuppression
Caption: this compound's immunosuppressive mechanism of action.
Anti-Cancer Mechanism: A Multi-pronged Attack on Cancer Cells
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism involves the induction of cell cycle arrest and apoptosis through intrinsic pathways, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Comparative Analysis of Anti-Cancer Activity (IC50 values):
| Compound | HL-60 (Leukemia) | PC-3 (Prostate Cancer) |
| This compound | 8 µg/mL[3] | 4 µg/mL[3] |
| Garcinol | 9.42 µM (~5.67 µg/mL)[4] | Data not available |
| Epigarcinol | 7 µg/mL | 7 µg/mL |
Note: Direct comparison between this compound and Garcinol on PC-3 cells requires further investigation. The available data suggests that this compound is a potent anti-cancer agent, comparable to its well-studied counterpart, Garcinol.
Signaling Pathway of this compound in Cancer Cell Apoptosis
Caption: this compound's pro-apoptotic mechanism in cancer cells.
Detailed Experimental Protocols
T-Cell Proliferation Assay (Adapted from Cen et al., 2013)
Objective: To assess the inhibitory effect of this compound on mitogen-induced T-lymphocyte proliferation.
Workflow:
Caption: Workflow for the T-Cell Proliferation Assay.
Materials:
-
Murine splenocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound and Cyclosporin A (as a comparator)
-
Concanavalin A (Con A)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Isolate splenocytes from mice and prepare a single-cell suspension.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add varying concentrations of this compound or Cyclosporin A to the wells.
-
Stimulate the cells with 5 µg/mL of Con A.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Apoptosis and Cell Cycle Analysis in HL-60 Cells (Adapted from Pieme et al., 2015)
Objective: To determine the effect of this compound on cell viability, apoptosis, and cell cycle distribution in human leukemia HL-60 cells.
Workflow:
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure for Cell Viability (MTT Assay):
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treat the cells with different concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value.
Procedure for Cell Cycle Analysis:
-
Treat HL-60 cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol.
-
Resuspend the cells in PBS containing RNase A and Propidium Iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and their total counterparts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
References
- 1. The new immunosuppressant, this compound, binds directly to its target enzyme calcineurin, unlike cyclosporin A and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Isogarcinol and Other Potent Xanthones for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Isogarcinol and other prominent xanthones, including Garcinol, α-Mangostin, and γ-Mangostin. The information presented is curated from preclinical research and is intended to inform drug discovery and development efforts. This document summarizes key experimental data, elucidates mechanisms of action through signaling pathway diagrams, and provides standardized experimental protocols.
Data Presentation: A Quantitative Comparison of Bioactivity
The following tables summarize the in vitro efficacy of this compound and other selected xanthones across various biological assays. These data provide a quantitative basis for comparing their potential as therapeutic agents.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against Various Cancer Cell Lines
| Compound | HL-60 (Leukemia) | PC-3 (Prostate) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HT-29 (Colon) | SH-SY5Y (Neuroblastoma) |
| This compound | 4-12 µg/mL | 8 µg/mL | - | - | - | - |
| Garcinol | 9.42 µM | - | - | - | >20 µM | 6.30 µM |
| α-Mangostin | - | - | 2.26 µM (48h) | 2.74 µM (48h) | - | - |
| γ-Mangostin | - | - | 18 µM | - | 68.48 µM (24h) | - |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions such as incubation times and assay methods across different studies.
Table 2: Comparative Immunosuppressive and Anti-inflammatory Activity
| Compound | Target/Assay | IC₅₀/Effect |
| This compound | Calcineurin Inhibition | 36.35 µM[1] |
| ConA-induced T-lymphocyte proliferation (72h) | 12.14 µM[1] | |
| Mixed Lymphocyte Reaction (96h) | 11.27 µM[1] | |
| Garcinol | STAT-3 Phosphorylation | Dose-dependent inhibition[2] |
| NF-κB Signaling | Inhibition[3] |
Mechanisms of Action and Signaling Pathways
This compound and other xanthones exert their biological effects through the modulation of various signaling pathways implicated in cell proliferation, survival, and inflammation.
This compound's Immunosuppressive Action via Calcineurin-NFAT Signaling
This compound has been identified as a novel immunosuppressant that directly inhibits the protein phosphatase calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical step for its translocation into the nucleus. Consequently, the transcription of genes essential for T-cell activation and cytokine production is suppressed.
Caption: this compound inhibits calcineurin, blocking NFAT activation and T-cell response.
Xanthones' Anti-Cancer Activity via PI3K/Akt Signaling Pathway
Several xanthones, including Garcinol and α-Mangostin, have been shown to exert anti-cancer effects by modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting key components of this pathway, these xanthones can induce apoptosis and inhibit tumor progression.
Caption: Xanthones inhibit the PI3K/Akt pathway, leading to decreased proliferation and induced apoptosis.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation and extension of scientific findings. Below are generalized protocols for key assays used to evaluate the biological activity of xanthones.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (media only).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of calcineurin, a key regulator of immune responses.
Principle: The assay measures the dephosphorylation of a specific substrate by calcineurin. The amount of phosphate released is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphate release compared to a control.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, and BSA.
-
Enzyme and Inhibitor Incubation: In a microplate, add the reaction buffer, calmodulin, recombinant human calcineurin, and the test compound (e.g., this compound) at various concentrations. Incubate for a short period to allow for binding.
-
Substrate Addition: Initiate the reaction by adding a phosphopeptide substrate (e.g., RII phosphopeptide).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: Determine the percentage of calcineurin inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Caption: Workflow for the calcineurin phosphatase activity assay.
References
Isogarcinol: A Comparative Analysis of Efficacy Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana, has garnered significant interest for its potent immunosuppressive and anti-cancer properties. This guide provides an objective comparison of this compound's efficacy against current standard-of-care drugs in the contexts of immunosuppression for autoimmune diseases and treatment for acute promyelocytic leukemia. The information presented is supported by experimental data to aid researchers and drug development professionals in evaluating its therapeutic potential.
Immunosuppressive Efficacy: this compound vs. Cyclosporin A
This compound's primary mechanism as an immunosuppressant involves the inhibition of calcineurin, a crucial phosphatase in the T-cell activation pathway. This mechanism is shared by the standard-of-care immunosuppressant, Cyclosporin A (CsA).
In Vitro T-Cell Proliferation Inhibition
A key measure of immunosuppressive activity is the inhibition of T-lymphocyte proliferation. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. The following table compares the IC50 values of this compound and Cyclosporin A in a Concanavalin A (Con A)-induced T-lymphocyte proliferation assay.
| Compound | Assay | Incubation Time | IC50 (µM) |
| This compound | Con A-induced T-lymphocyte proliferation | 24 hours | 30.25[1] |
| 48 hours | 15.00[1] | ||
| 72 hours | 12.14[1] | ||
| Cyclosporin A | Con A-induced T-lymphocyte proliferation | 72 hours | ~0.0158 (15.8 ng/mL)[2] |
Note: The IC50 for Cyclosporin A was converted from ng/mL to µM for comparison, using a molecular weight of 1202.61 g/mol .
In Vivo Models of Autoimmune Disease
Systemic Lupus Erythematosus (SLE): this compound has been evaluated in a chronic graft-versus-host disease (cGVHD) murine model, which mimics human SLE. Oral administration of this compound (60 mg/kg) significantly reduced proteinuria, decreased serum antibodies, and lowered the renal histopathology score[3]. The standard-of-care for SLE, Hydroxychloroquine, has also been shown to be effective in cGVHD models, leading to clinical responses and allowing for steroid dose reduction. A direct comparative study in the same cGVHD model is needed for a quantitative assessment.
Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound significantly reduced clinical arthritis scores and alleviated cartilage and bone erosion. Methotrexate, a cornerstone of rheumatoid arthritis therapy, has also demonstrated efficacy in the CIA model, reducing disease activity. While both agents show promise, direct comparative studies are required to determine relative efficacy.
Anti-Cancer Efficacy: this compound vs. Standard Chemotherapy in Acute Promyelocytic Leukemia (APL)
This compound has demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. The standard-of-care for APL typically involves a combination of chemotherapy agents, such as Cytarabine and an anthracycline like Doxorubicin.
In Vitro Cytotoxicity against HL-60 Cells
The following table compares the IC50 values of this compound with standard APL chemotherapy drugs on the HL-60 cell line.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound | HL-60 | Not Specified | ~6.64 (4 µg/mL) |
| Cytarabine | HL-60 | 48 hours | 0.6572 |
| HL-60 | 24 hours | ~2.5 | |
| Doxorubicin | HL-60 | Not Specified | Data available, but specific IC50 not clearly stated in snippets |
Note: The IC50 for this compound was converted from µg/mL to µM using a molecular weight of 602.8 g/mol .
Signaling Pathways and Experimental Workflows
Calcineurin-NFAT Signaling Pathway Inhibition
This compound, similar to Cyclosporin A and Tacrolimus, inhibits calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2, which are essential for T-cell activation and proliferation. However, unlike Cyclosporin A and Tacrolimus which first bind to immunophilins (Cyclophilin and FKBP12 respectively) to form an active complex, this compound has been shown to bind directly to calcineurin.
Experimental Workflow: Con A-Induced T-Lymphocyte Proliferation Assay
This workflow outlines the key steps in assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.
Experimental Protocols
Con A-Induced T-Lymphocyte Proliferation Assay
-
Cell Preparation: Isolate splenocytes from the spleens of mice (e.g., BALB/c) under sterile conditions. Prepare a single-cell suspension in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the splenocytes into a 96-well microtiter plate at a density of approximately 5 x 10^5 cells/well.
-
Stimulation and Treatment: Add Concanavalin A to each well at a final concentration of 5 µg/mL to stimulate T-cell proliferation. Simultaneously, add varying concentrations of this compound or the standard-of-care drug (e.g., Cyclosporin A) to the designated wells. Include control wells with cells and Con A only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24, 48, or 72 hours.
-
Proliferation Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Murine Model of Systemic Lupus Erythematosus (Chronic Graft-versus-Host Disease)
-
Animal Model: Utilize a parent-into-F1 hybrid mouse model, for example, by injecting bone marrow cells and splenocytes from C57BL/6 donor mice into (C57BL/6 × DBA/2)F1 (B6D2F1) recipient mice. The recipient mice are typically sublethally irradiated prior to cell transfer.
-
Induction of cGVHD: After transplantation, the recipient mice will develop a syndrome that resembles human SLE, characterized by autoantibody production, immune complex deposition in the kidneys, and subsequent glomerulonephritis and proteinuria.
-
Treatment: Begin oral administration of this compound (e.g., 60 mg/kg daily) or the standard-of-care drug (e.g., Hydroxychloroquine) at a predetermined time point after the induction of cGVHD. A vehicle control group should also be included.
-
Monitoring and Evaluation:
-
Monitor the mice regularly for clinical signs of disease, such as weight loss and skin lesions.
-
Measure proteinuria weekly using metabolic cages.
-
Collect blood samples periodically to measure serum levels of autoantibodies (e.g., anti-dsDNA) by ELISA.
-
At the end of the study, sacrifice the mice and collect kidneys for histopathological examination (e.g., H&E and PAS staining) to assess glomerulonephritis and immune complex deposition.
-
-
Data Analysis: Compare the measured parameters (proteinuria, autoantibody levels, kidney histopathology scores) between the treatment groups and the vehicle control group to evaluate the efficacy of the compounds.
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Strain: Use a susceptible mouse strain, such as DBA/1J mice.
-
Immunization:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment: Begin oral administration of this compound or the standard-of-care drug (e.g., Methotrexate) at the onset of clinical arthritis or at a predetermined time point after the booster immunization. Include a vehicle control group.
-
Arthritis Assessment:
-
Visually score the severity of arthritis in all four paws several times a week, based on a scale that assesses erythema and swelling (e.g., 0-4 for each paw, for a maximum score of 16).
-
Measure paw thickness using a caliper.
-
-
Histopathological Analysis: At the end of the study, collect the paws for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histopathological findings between the treatment groups and the vehicle control group to determine the therapeutic efficacy of the compounds.
Conclusion
This compound demonstrates significant potential as both an immunosuppressive and an anti-cancer agent. Its efficacy in inhibiting T-cell proliferation is noteworthy, although in vitro data suggests it is less potent than Cyclosporin A. In preclinical models of autoimmune diseases, this compound shows promising results comparable to some standard-of-care drugs. In the context of acute promyelocytic leukemia, this compound exhibits cytotoxicity against the HL-60 cell line, but its in vitro potency appears to be lower than that of standard chemotherapy agents like Cytarabine.
Further research, particularly direct head-to-head comparative studies in in vivo models, is crucial to fully elucidate the therapeutic potential of this compound relative to current standard-of-care treatments. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. The unique direct-binding mechanism of this compound to calcineurin may offer a different pharmacological profile and warrants further exploration.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Isogarcinol
For Researchers, Scientists, and Drug Development Professionals
Isogarcinol, a natural compound isolated from Garcinia mangostana, has garnered significant attention for its potential therapeutic applications, particularly for its anti-inflammatory effects. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory properties, comparing its efficacy with other related compounds and a standard anti-inflammatory drug. The information is presented to aid researchers and professionals in drug development in their evaluation of this compound as a potential anti-inflammatory agent.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its alternatives was evaluated by assessing their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) for nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.
| Compound | NO Inhibition (IC50) | PGE2 Inhibition (IC50) | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| This compound | Data not available | Data not available | Reported to inhibit | Reported to inhibit | Reported to inhibit |
| α-Mangostin | 3.1 µM[1] | 13.9 µM[1] | Moderate inhibition | Moderate inhibition | Moderate inhibition |
| Garcinol | Data not available | Reported to inhibit | Reported to inhibit | Reported to inhibit | Reported to inhibit |
| Dexamethasone | 34.60 µg/mL | Data not available | Reported to inhibit[2] | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the anti-inflammatory effects of the compared compounds.
Cell Culture and Treatment
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound, α-Mangostin, Garcinol, or Dexamethasone for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Nitrite accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Procedure: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Principle: The assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.
-
Procedure: Samples and standards are added to the antibody-coated microplate, followed by the HRP-conjugate. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Analysis
The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are measured using specific sandwich ELISA kits.
-
Principle: The target cytokine in the sample is captured by an antibody coated on the microplate. A second, biotinylated detection antibody is then added, followed by streptavidin-HRP.
-
Procedure: After incubation and washing steps, a substrate solution is added to produce a colored product. The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and related compounds are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response.
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways.
Conclusion
This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators. Its mechanism of action involves the downregulation of the NF-κB signaling pathway. While qualitative data strongly supports its anti-inflammatory effects, the lack of publicly available quantitative IC50 values for the inhibition of nitric oxide, PGE2, and pro-inflammatory cytokines makes a direct quantitative comparison with other compounds challenging. Further research to establish these specific efficacy markers is crucial for the continued development of this compound as a therapeutic agent. The data available for related compounds, such as α-Mangostin, provides a valuable benchmark for these future investigations.
References
Isogarcinol vs. Epigarcinol: A Comparative Analysis of their Effects on HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and apoptotic effects of two natural polyisoprenylated benzophenones, isogarcinol and epigarcinol, on the human promyelocytic leukemia cell line, HL-60. The information presented is synthesized from experimental data to aid in the evaluation of these compounds as potential anticancer agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound and epigarcinol on HL-60 cells after a 48-hour treatment period.
Table 1: Cytotoxicity of this compound and Epigarcinol on HL-60 Cells
| Compound | IC50 (µg/mL)[1] |
| This compound | 8 |
| Epigarcinol | 7 |
Table 2: Apoptosis Induction in HL-60 Cells
| Compound | Concentration (µg/mL) | Apoptotic Cells (% of Sub-G1 Population)[1] |
| Control | 0 | 3.62 |
| This compound | 5 | 18.80 |
| 10 | 81.29 | |
| 20 | 93.11 | |
| Epigarcinol | 5 | 7.37 |
| 10 | 49.23 | |
| 20 | 88.89 |
Table 3: Effect on Mitochondrial Membrane Potential (MMP) in HL-60 Cells
| Compound | Concentration (µg/mL) | Loss of MMP (% of Cells)[1] |
| Control | 0 | 9.11 |
| This compound | 5 | 12.55 |
| 20 | 98.27 | |
| Epigarcinol | 5 | 13.86 |
| 20 | 97.55 |
Table 4: Cell Cycle Distribution in HL-60 Cells
While specific percentages for each phase of the cell cycle are not detailed in the primary literature, both compounds were observed to induce a significant G2/S arrest in HL-60 cells[1][2]. This arrest is a crucial event preceding apoptosis.
Mechanism of Action: An Overview
Both this compound and epigarcinol exert their cytotoxic effects on HL-60 cells primarily through the induction of apoptosis. The apoptotic mechanism is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential. This mitochondrial-mediated pathway is a common route for apoptosis induction.
For the closely related compound, garcinol, studies in HL-60 cells have shown that the loss of mitochondrial membrane potential is followed by the release of cytochrome c into the cytosol. This, in turn, activates a cascade of downstream effector caspases, including caspase-3 and caspase-9, and modulates the expression of Bcl-2 family proteins, with an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2. While not directly confirmed for this compound and epigarcinol, a similar downstream pathway is inferred.
Signaling Pathways and Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound and Epigarcinol on HL-60 cells.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound and Epigarcinol in HL-60 cells.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are treated with various concentrations of this compound or epigarcinol and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: HL-60 cells are treated with the desired concentrations of this compound or epigarcinol for 24 hours. Cells are then harvested by centrifugation.
-
Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Analysis (Sub-G1 Peak)
-
Protocol: The protocol for cell treatment, harvesting, and fixation is the same as for cell cycle analysis.
-
Flow Cytometry: During flow cytometric analysis of PI-stained cells, the population of cells with a DNA content less than that of G0/G1 cells (the sub-G1 peak) is quantified. This population is representative of apoptotic cells with fragmented DNA.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: HL-60 cells are treated with this compound or epigarcinol for the desired time.
-
Rhodamine 123 Staining: The cells are incubated with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with intact membrane potential.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
References
Isogarcinol: A Direct Inhibitor of Calcineurin with a Unique Mechanism of Action
For Immediate Release
A comprehensive analysis of existing research confirms the potent inhibitory effect of Isogarcinol on calcineurin, a key enzyme in the immune response. This guide provides a comparative overview of this compound and other well-established calcineurin inhibitors, namely Cyclosporin A and Tacrolimus (FK506), highlighting their distinct mechanisms of action and presenting supporting experimental data. This information is crucial for researchers and drug development professionals working on novel immunosuppressive therapies.
Unveiling the Inhibitory Potential: A Head-to-Head Comparison
This compound distinguishes itself from the classical calcineurin inhibitors, Cyclosporin A and Tacrolimus, by its direct mode of action. While the latter require forming a complex with intracellular proteins known as immunophilins (Cyclophilin A for Cyclosporin A and FK506-binding protein 12 for Tacrolimus) to exert their inhibitory effect, this compound binds directly to the catalytic domain of calcineurin.[1][2] This direct and competitive inhibition presents a promising avenue for the development of novel immunosuppressants with potentially different pharmacological profiles.
The following table summarizes the key quantitative data on the inhibitory activity of these compounds.
| Inhibitor | Target | Mechanism of Action | IC50 (Calcineurin Enzymatic Assay) | IC50 (T-Cell Proliferation Assay) |
| This compound | Calcineurin | Direct, Competitive Inhibition | Data Not Available | ~11-30 µM |
| Cyclosporin A | Calcineurin (via Cyclophilin A) | Indirect, Non-competitive Inhibition | ~5-30 nM[3][4] | Not specified in reviewed literature |
| Tacrolimus (FK506) | Calcineurin (via FKBP12) | Indirect, Non-competitive Inhibition | ~1-3 nM[4] | ~0.5 nM |
Note: The IC50 values for Cyclosporin A and Tacrolimus in the enzymatic assay are for the drug-immunophilin complex. The IC50 for this compound in the T-cell proliferation assay reflects a downstream biological effect and is not a direct measure of enzymatic inhibition. Further studies are needed to determine the precise IC50 of this compound in a direct calcineurin enzymatic assay.
Visualizing the Mechanisms of Calcineurin Inhibition
The distinct mechanisms of action of this compound compared to Cyclosporin A and Tacrolimus are visualized in the following signaling pathway diagrams.
Caption: this compound directly inhibits active calcineurin.
Caption: Cyclosporin A and Tacrolimus indirectly inhibit calcineurin.
Experimental Protocols: Calcineurin Phosphatase Activity Assay
The inhibitory effect of this compound and other compounds on calcineurin can be quantified using a calcineurin phosphatase activity assay. The following is a generalized protocol based on commercially available colorimetric assay kits.
Objective: To measure the amount of phosphate released from a specific phosphopeptide substrate by calcineurin and to determine the inhibitory effect of test compounds.
Materials:
-
Purified active calcineurin enzyme
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer (typically containing Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA)
-
Test compounds (this compound, Cyclosporin A, Tacrolimus) dissolved in a suitable solvent (e.g., DMSO)
-
For indirect inhibitors: recombinant Cyclophilin A and FKBP12
-
Phosphate standard solution
-
Malachite green reagent (for colorimetric detection of phosphate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the assay buffer, calcineurin enzyme, substrate, phosphate standards, and test compounds at various concentrations. For Cyclosporin A and Tacrolimus, pre-incubate the drugs with their respective immunophilins to allow for complex formation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Enzyme Control (Maximum Activity): Calcineurin enzyme and substrate in assay buffer.
-
Test Compound Wells: Calcineurin enzyme, substrate, and varying concentrations of the test compound in assay buffer.
-
Phosphate Standard Curve: A serial dilution of the phosphate standard in assay buffer.
-
-
Reaction Incubation: Initiate the enzymatic reaction by adding the substrate to all wells except the blank and phosphate standards. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination and Color Development: Stop the reaction by adding the malachite green reagent to all wells. This reagent will react with the free phosphate released by the enzymatic activity, resulting in a color change.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically around 620 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the amount of phosphate released in the enzyme control and test compound wells by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of calcineurin inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow of this assay.
Caption: Experimental workflow for a calcineurin phosphatase assay.
This guide provides a foundational understanding of this compound as a direct calcineurin inhibitor and its comparative standing with established immunosuppressants. The distinct mechanism of action of this compound warrants further investigation to explore its full therapeutic potential.
References
- 1. The new immunosuppressant, this compound, binds directly to its target enzyme calcineurin, unlike cyclosporin A and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Isogarcinol Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Isogarcinol, a polyisoprenylated benzophenone found in various Garcinia species, has emerged as a promising natural compound with potent anticancer properties.[1][2][3][4] Its unique chemical structure and biological activity have spurred interest in the development of synthetic analogs to enhance its therapeutic potential. This guide provides a comprehensive comparative analysis of natural this compound and its synthetic analogs, focusing on their cytotoxic effects, mechanisms of action, and the experimental data supporting these findings.
Source and Chemical Structure
Natural this compound is a secondary metabolite isolated from plants of the Garcinia genus.[1] It is an isomer of Garcinol and can be readily prepared from Garcinol by treatment with diluted hydrochloric acid. The chemical structures of natural this compound and a representative synthetic analog are presented below.
Figure 1: Chemical Structures
Caption: Chemical structures of Natural this compound and a synthetic analog.
Comparative Cytotoxicity
The anticancer potential of this compound and its analogs is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their potency.
A study by Xu et al. (2023) synthesized a series of Garcinol analogs, including this compound (referred to as cambogin), and evaluated their cytotoxicity against the human pancreatic cancer cell line BxPC-3. The results demonstrated that while natural this compound possesses significant cytotoxic activity, certain synthetic modifications can further enhance this effect.
| Compound | Source | Target Cell Line | IC50 (µM) |
| This compound (Cambogin) | Natural | BxPC-3 | 2.8 ± 0.3 |
| Garcinol | Natural | BxPC-3 | 4.2 ± 0.5 |
| Synthetic Analog 21' | Synthetic | BxPC-3 | 1.9 ± 0.2 |
Data sourced from: Xu, H., et al. (2023). Garcinol and its analogues: Synthesis, cytotoxic activity and mechanistic investigation. Bioorganic Chemistry, 132, 106389.
Mechanism of Action: Induction of Apoptosis
Both natural this compound and its potent synthetic analogs exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways.
The STAT3 Signaling Pathway
A key mechanism implicated in the pro-apoptotic activity of this compound and its analogs is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes cell proliferation, survival, and angiogenesis while inhibiting apoptosis.
This compound and its analogs have been shown to suppress the phosphorylation of STAT3, which is essential for its activation and nuclear translocation. This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately tipping the cellular balance towards apoptosis.
Caption: this compound inhibits the STAT3 signaling pathway to induce apoptosis.
Experimental Workflow for Mechanistic Studies
Investigating the mechanism of action of this compound analogs involves a series of well-defined experimental procedures. A typical workflow is outlined below.
Caption: A typical experimental workflow for evaluating this compound analogs.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments cited in the comparative analysis of this compound analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BxPC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of natural this compound or synthetic analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioner enzymes in the apoptotic process.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells to release the cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for caspase-mediated cleavage of the substrate.
-
Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a standard curve or the untreated control.
Conclusion
The comparative analysis of natural and synthetic this compound analogs reveals a promising avenue for the development of novel anticancer agents. While natural this compound demonstrates significant cytotoxic and pro-apoptotic activities, synthetic modifications have the potential to further enhance its potency. The inhibition of the STAT3 signaling pathway appears to be a central mechanism underlying the anticancer effects of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its derivatives, ultimately contributing to the advancement of cancer therapy.
References
Validating the Anti-Cancer Properties of Isogarcinol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer properties of Isogarcinol, a natural compound, with supporting experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Performance Comparison of this compound and Related Compounds
This compound and its structural analog, Garcinol, have demonstrated notable anti-cancer effects in preclinical in vivo models. The following table summarizes key quantitative data from studies on tumor growth inhibition. Direct comparative studies of this compound against standard chemotherapeutics are limited in publicly available literature; however, data for Garcinol provides a valuable benchmark.
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 5, 10, and 15 mg/kg | Not Specified | Reduced tumorigenic activity and decreased levels of Ki-67 and CD31.[1] |
| This compound | Nasopharyngeal Carcinoma (Xenograft) | Not Specified | Not Specified | Not Specified | Substantially inhibited tumor cell growth with no obvious toxicity when compared to paclitaxel (PTX)[2]. |
| Garcinol | Prostate Cancer (Xenograft) | Mouse Model | Not Specified | Not Specified | 80% reduction in tumor size[3]. |
| Garcinol | Breast Cancer (MDA-MB-231 Xenograft) | SCID Mice | Not Specified | Not Specified | Significantly inhibited tumor growth[1]. |
Key Signaling Pathways Targeted by this compound In Vivo
In vivo studies have identified several critical signaling pathways that are modulated by this compound and Garcinol in the tumor microenvironment.
PI3K/AKT Signaling Pathway
This compound has been shown to deactivate the PI3K/AKT signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation, survival, and differentiation. By inhibiting this pathway, this compound can suppress the malignant properties of cancer cells.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
STAT3 Signaling Pathway
Garcinol, a closely related compound, has been found to inhibit the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key mechanism of Garcinol's anti-cancer effects.
Caption: Garcinol inhibits the STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-cancer properties in vivo.
Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing a human breast cancer xenograft model in immunocompromised mice, which is a standard method for evaluating the in vivo efficacy of anti-cancer compounds.
1. Cell Culture and Preparation:
-
The human breast cancer cell line MDA-MB-231 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency, harvested by trypsinization, and washed with sterile phosphate-buffered saline (PBS).
-
A cell suspension is prepared at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
2. Animal Model:
-
Female immunodeficient mice (e.g., nude, SCID) are used[1].
-
Mice are acclimated for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Mice are anesthetized.
-
For orthotopic implantation, 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected into the mammary fat pad.
-
For subcutaneous implantation, the cell suspension is injected into the flank of the mouse.
4. This compound Administration and Tumor Measurement:
-
Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
This compound is administered at specified doses (e.g., 5, 10, and 15 mg/kg) via a suitable route (e.g., intraperitoneal or oral gavage) at a defined frequency.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²) / 2.
-
Body weight and general health of the mice are monitored throughout the study.
5. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and angiogenesis markers (CD31), and Western blotting for signaling pathway proteins (e.g., PI3K, AKT).
Caption: Experimental workflow for the breast cancer xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits nasopharyngeal carcinoma growth through mitochondria-mediated autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isogarcinol and Tacrolimus: A Guide for Researchers
In the landscape of immunosuppressive agents, the calcineurin inhibitors remain a cornerstone of therapy in organ transplantation and for the treatment of autoimmune diseases. Tacrolimus, a well-established macrolide, has long been a gold standard. However, the quest for novel immunosuppressants with improved safety and efficacy profiles is ongoing. Isogarcinol, a natural compound extracted from Garcinia mangostana L., has emerged as a promising candidate. This guide provides a detailed head-to-head comparison of this compound and Tacrolimus, presenting experimental data, outlining methodologies, and illustrating key signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these two compounds.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and Tacrolimus exert their immunosuppressive effects primarily through the inhibition of calcineurin, a crucial phosphatase in the T-cell activation cascade.[1][2] However, their interaction with this enzyme differs significantly.
Tacrolimus operates through an indirect mechanism. It first binds to the intracellular protein FKBP-12 (FK506-binding protein).[3] This Tacrolimus-FKBP12 complex then binds to calcineurin, sterically hindering its phosphatase activity.[3]
This compound , in contrast, appears to bind directly to calcineurin without the need for an intermediary protein like FKBP-12.[4] This direct binding competitively inhibits the enzyme's activity. This fundamental difference in their binding mechanisms could have implications for their specificity, potency, and potential for off-target effects.
Comparative Efficacy: In Vitro Immunosuppression
The immunosuppressive potential of this compound and Tacrolimus has been evaluated in various in vitro assays, primarily focusing on their ability to inhibit T-lymphocyte proliferation.
| Parameter | This compound | Tacrolimus | Reference |
| IC50 (Con A-induced T-cell proliferation, 72h) | 12.14 µM | Not directly compared | |
| IC50 (Mixed Lymphocyte Reaction, 96h) | 11.27 µM | Not directly compared | |
| IC50 (Lymphocyte Proliferation) | - | ~157 nM (126.4 ± 337.7 ng/mL) |
Note: The IC50 value for Tacrolimus was reported in ng/mL and has been converted to nM for approximate comparison. The large standard deviation suggests significant inter-individual variability.
Signaling Pathways: The Road to Immunosuppression
The inhibition of calcineurin by both this compound and Tacrolimus ultimately disrupts the downstream signaling pathways essential for T-cell activation and the production of pro-inflammatory cytokines.
Calcineurin-NFAT Signaling Pathway
The primary target of calcineurin is the Nuclear Factor of Activated T-cells (NFAT). Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation. Both this compound and Tacrolimus inhibit this process by blocking calcineurin's activity, thus preventing NFAT dephosphorylation and nuclear translocation.
NF-κB Signaling Pathway
The transcription factor NF-κB also plays a significant role in T-cell activation. Tacrolimus has been shown to suppress NF-κB activation. Studies indicate that Tacrolimus inhibits the phosphorylation of the p65 subunit of NF-κB and reduces its DNA binding capacity. While the direct effect of this compound on the NF-κB pathway is less characterized, its primary mechanism through calcineurin inhibition indirectly influences this pathway as calcineurin activity is required for maximal NF-κB activation.
References
Isogarcinol and Its Derivatives: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Isogarcinol, a polyisoprenylated benzophenone found in plants of the Garcinia genus, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data to aid in research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its primary derivative, garcinol. This data, primarily presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their potency in various biological assays.
| Table 1: Comparative Anticancer Activity (IC50 in µM) | |||
| Compound | HL-60 (Leukemia) | PC-3 (Prostate Cancer) | B16F10 (Melanoma) |
| This compound | 8 µg/mL | 4 µg/mL | 2.1 µM |
| Garcinol | 9.42 µM | - | 3.1 µM |
| Table 2: Comparative Anti-Inflammatory and Other Activities (IC50 in µM) | ||
| Compound | p300-HAT Inhibition | Acetylcholinesterase (AChE) Inhibition |
| This compound | ~5-7 µM | - |
| Garcinol | 7 µM | 0.66 µM |
| LTK-13 (this compound derivative) | ~5-7 µM | - |
| LTK-14 (this compound derivative) | ~5-7 µM | - |
| LTK-19 (this compound derivative) | ~5-7 µM | - |
Key Bioactivities of this compound and Its Derivatives
Anticancer Activity: this compound and its isomer, garcinol, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, this compound shows potent activity against prostate cancer (PC-3) and melanoma (B16F10) cells.[1] In a comparative study, this compound exhibited greater cytotoxicity against melanoma cells than garcinol.[1] The anticancer effects of these compounds are attributed, in part, to their ability to induce apoptosis (programmed cell death) and inhibit histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression and whose dysfunction is linked to cancer.[2] Several synthetic derivatives of this compound, such as LTK-13, LTK-14, and LTK-19, have shown comparable p300-HAT inhibitory activity to the parent compound.[2]
Anti-inflammatory Activity: Both this compound and garcinol exhibit anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory pathways. Garcinol has been shown to suppress the activation of NF-κB and the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins.[2] This modulation of the NF-κB signaling pathway is a critical mechanism underlying its anti-inflammatory effects.
Antioxidant Activity: Garcinol is a potent antioxidant, with studies showing its ability to scavenge free radicals. This activity is attributed to the presence of phenolic hydroxyl groups and a β-diketone moiety in its structure. The antioxidant properties of garcinol and this compound contribute to their protective effects against cellular damage induced by oxidative stress.
Immunosuppressive Activity: this compound has been identified as a novel immunosuppressant. It exerts its effects by inhibiting calcineurin, a key enzyme in the activation of T-cells. This inhibition of the calcineurin-NFAT signaling pathway prevents the transcription of genes involved in the immune response.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Garcinol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα.
Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT pathway is crucial for T-cell activation and the immune response. An increase in intracellular calcium levels activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus and activates the transcription of genes essential for the immune response, such as Interleukin-2 (IL-2). This compound has been shown to directly inhibit the enzymatic activity of calcineurin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Workflow:
Procedure:
-
A stock solution of DPPH is prepared in methanol.
-
Serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The DPPH solution is added to the test compound and standard solutions in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Workflow:
Procedure:
-
A reaction mixture containing purified COX-2 enzyme, heme, and a suitable buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture and pre-incubated.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits COX-2 activity by 50%, is determined from the dose-response curve.
This guide provides a foundational understanding of the comparative bioactivity of this compound and its derivatives. The presented data and methodologies are intended to support further research and development in the fields of pharmacology and medicinal chemistry.
References
Isogarcinol: An Examination of its Experimental Reproducibility and Therapeutic Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental findings, mechanistic insights, and comparative efficacy of Isogarcinol.
This compound, a polyisoprenylated benzophenone derivative isolated from plants of the Garcinia genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, and antioxidant agent. This guide provides an objective comparison of this compound's performance with its structural analog, Garcinol, and other therapeutic alternatives, supported by available experimental data. While numerous studies have highlighted the therapeutic promise of this compound, it is crucial to note that direct, independent validation or replication studies of these initial findings are not extensively reported in the current scientific literature. The consistency of results across different research groups, however, provides a degree of confidence in its reported biological activities.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data from various experimental studies on this compound and its primary alternative, Garcinol.
Table 1: Anti-inflammatory and Immunosuppressive Activity
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Calcineurin (CN) Inhibition | Enzymatic Assay | IC50 = 36.35 µM | [1] |
| T-lymphocyte Proliferation (ConA-induced) | Murine Spleen T-lymphocytes | IC50 (72h) = 12.14 µM | [1] | |
| Mixed Lymphocyte Reaction (MLR) | Murine Spleen Lymphocytes | IC50 (96h) = 11.27 µM | [1] | |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Significant reduction in clinical scores and inflammatory cytokines with oral administration. | ||
| Systemic Lupus Erythematosus (SLE)-like Disease | cGVHD Murine Model | 60 mg/kg oral dose significantly reduced proteinuria and serum antibodies. | ||
| Garcinol | NF-κB Inhibition | Various Cancer Cell Lines | Downregulation of NF-κB signaling pathway. | |
| iNOS and COX-2 Inhibition | LPS-treated Astrocytes | Significant reduction in the expression of inflammatory mediators. |
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | 5-12 µg/mL | |
| PC-3 | Prostate Cancer | 5-12 µg/mL | ||
| B16F10 | Melanoma | 2.1 µM | ||
| Garcinol | HL-60 | Promyelocytic Leukemia | 5-12 µg/mL | |
| PC-3 | Prostate Cancer | 5-12 µg/mL | ||
| B16F10 | Melanoma | 3.1 µM | ||
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Downregulated markers of angiogenesis and metastasis. | ||
| Various Cancer Cell Lines | Multiple | Effective inhibition of cell growth and induction of apoptosis. |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 36.3 ± 3.35 µM | |
| ABTS Radical Scavenging | 16.6 ± 3.98 µM | ||
| Garcinol | DPPH Radical Scavenging | 0.24 ± 0.13 µg/mL |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's anti-inflammatory and immunosuppressive mechanism.
The anti-inflammatory and immunosuppressive effects of this compound are primarily attributed to its ability to inhibit calcineurin and the NF-κB signaling pathway. By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, suppresses the expression of downstream target genes like Interleukin-2 (IL-2), a key cytokine in T-cell proliferation. Furthermore, this compound inhibits the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes, including iNOS and COX-2.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of this compound in a cellular model.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are paramount. Below are protocols for key experiments cited in this compound research.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is frequently used to assess the anti-inflammatory and immunosuppressive potential of compounds in the context of rheumatoid arthritis.
-
Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment: this compound is typically administered orally daily, starting from the day of the booster injection.
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and inflammation.
-
Histopathology: Joint tissues are collected at the end of the experiment for histological analysis to assess cartilage and bone erosion.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using ELISA.
-
LPS-Stimulated Macrophage Assay
This in vitro assay is used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediator production in macrophages.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Procedure:
-
Macrophages are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Cytokine Secretion: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified by ELISA.
-
Gene Expression: RNA is extracted from the cells, and the expression levels of inflammatory genes like iNOS and COX-2 are determined by qPCR.
-
Protein Expression: Cell lysates are analyzed by Western blotting to assess the activation of signaling proteins like NF-κB.
-
Antioxidant Activity Assays
Several methods are employed to evaluate the antioxidant capacity of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to quench this color is measured spectrophotometrically.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound is a promising natural compound with multifaceted therapeutic potential. Its demonstrated anti-inflammatory, anticancer, and antioxidant activities, coupled with a favorable safety profile in preclinical models, warrant further investigation. However, the critical next step towards clinical translation is the independent validation of these findings. Rigorous, well-controlled studies designed to reproduce the initial experimental results are essential to solidify the scientific foundation for this compound's therapeutic applications. Furthermore, while Garcinol serves as a primary comparator, future studies should include a broader range of existing therapeutic agents to better define this compound's relative efficacy and potential clinical niche. The detailed protocols provided herein should serve as a valuable resource for researchers seeking to contribute to the comprehensive evaluation of this promising natural product.
References
Isogarcinol: A Preclinical Meta-Analysis for Researchers and Drug Development Professionals
A Comparative Guide to the Preclinical Profile of Isogarcinol
This compound, a polyisoprenylated benzophenone derivative extracted from Garcinia mangostana L., has emerged as a compound of significant interest in preclinical research.[1][2] This guide provides a comprehensive meta-analysis of its preclinical data, focusing on its dual potential as an immunosuppressive and anti-cancer agent. We present a comparative overview with established alternatives, detailed experimental protocols, and key signaling pathways to support further investigation and drug development efforts.
Immunosuppressive Activity: A Calcineurin Inhibitor with a Favorable Profile
This compound has demonstrated potent immunosuppressive effects in various preclinical models, positioning it as a potential alternative to conventional immunosuppressants like Cyclosporin A (CsA).[3][4]
Comparative Efficacy and Safety
Preclinical studies highlight this compound's efficacy in models of autoimmune disease and transplantation, with a potentially improved safety profile compared to Cyclosporin A.[3]
| Parameter | This compound | Cyclosporin A (CsA) | Reference |
| Mechanism of Action | Direct inhibitor of calcinein phosphatase activity | Forms a complex with cyclophilin to inhibit calcineurin | |
| Systemic Lupus Erythematosus (SLE) Model (cGVHD in mice) | 60 mg/kg (oral) significantly reduced proteinuria and serum antibodies. | - | |
| Delayed-Type Hypersensitivity (DTH) | Dose-dependent decrease in DTH response in mice. | Effective in suppressing DTH. | |
| Allogeneic Skin Graft Survival | Prolonged graft survival in mice. | Standard of care for preventing transplant rejection. | |
| Toxicity | Lower acute toxicity, hepatotoxicity, and nephrotoxicity observed in mice compared to CsA. | Known for significant nephrotoxicity and other adverse effects. |
Mechanism of Action: Calcineurin-NFAT Pathway Inhibition
This compound exerts its immunosuppressive effects by directly inhibiting calcineurin, a key phosphatase in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.
Anti-Cancer Activity: A Promising Cytotoxic Agent
This compound has also demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-cancer therapeutic. Its activity is often compared to its isomer, garcinol.
Comparative Cytotoxicity
This compound exhibits potent cytotoxic effects across a range of cancer cell lines, with IC50 values indicating significant anti-proliferative activity.
| Cell Line | Cancer Type | This compound IC50 | Garcinol IC50 | Reference |
| HL-60 | Human Promyelocytic Leukemia | 5-12 µg/mL | 5-12 µg/mL | |
| PC-3 | Human Prostate Cancer | 5-12 µg/mL | 5-12 µg/mL | |
| HCT116 | Human Colon Carcinoma | - | ~10 µM | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | - | - | |
| B16F10 | Murine Melanoma | 2.1 µM | 3.1 µM | |
| C6 | Rat Glioma | - | 13.8 µM | |
| SH-SY5Y | Human Neuroblastoma | - | 6.3 µM (72h) | |
| RH30 | Rhabdomyosarcoma | - | ~15 µM | |
| RD | Rhabdomyosarcoma | - | ~15 µM |
Note: Direct comparative studies with this compound across all listed cell lines are limited. Garcinol data is provided for context and as a comparator.
Mechanism of Action in Cancer
The anti-cancer mechanism of this compound is believed to be similar to that of garcinol and involves the induction of apoptosis and inhibition of pathways crucial for tumor growth and metastasis. Key mechanisms include:
-
Induction of Apoptosis: this compound induces apoptosis, characterized by morphological changes like chromatin condensation and the formation of apoptotic bodies.
-
Downregulation of Angiogenesis and Metastasis Markers: It is suggested to downregulate proteins such as MMP-9, IL-8, PGE-2, and VEGF, which are critical for tumor invasion and the formation of new blood vessels.
-
STAT3 Signaling Inhibition: Garcinol, a close analog, has been shown to inhibit the STAT3 signaling pathway, which is frequently activated in many cancers and plays a role in cell proliferation and survival.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%.
In Vivo Murine Model of Systemic Lupus Erythematosus (SLE)
A chronic graft-versus-host disease (cGVHD) model in mice is often used to study SLE.
Protocol Outline:
-
Induction of cGVHD: Induce cGVHD in recipient mice (e.g., C57BL/6 x DBA/2 F1) by injecting spleen and lymph node cells from a donor strain (e.g., DBA/2).
-
Treatment: Orally administer this compound (e.g., 60 mg/kg) or a vehicle control to the mice daily.
-
Monitoring: Monitor the mice for signs of disease, such as proteinuria, and collect blood and tissue samples at specified time points.
-
Analysis: Analyze serum for autoantibodies and biochemical markers. Perform histopathological examination of organs, particularly the kidneys. Analyze immune cell populations (e.g., CD4+ T cells) using flow cytometry.
Conclusion and Future Directions
The preclinical data for this compound are compelling, suggesting its potential as a dual-action therapeutic agent with both immunosuppressive and anti-cancer properties. Its favorable toxicity profile compared to Cyclosporin A in preclinical models makes it an attractive candidate for further development, particularly for autoimmune diseases. Its potent cytotoxic effects against various cancer cell lines also warrant further investigation into its anti-tumor efficacy in vivo and the elucidation of its precise molecular targets in cancer cells.
To date, no clinical trials of this compound have been reported. The transition from these promising preclinical findings to clinical evaluation will require comprehensive pharmacokinetic, pharmacodynamic, and long-term toxicology studies. Further research should also focus on optimizing its formulation to enhance bioavailability and exploring potential combination therapies to maximize its therapeutic efficacy.
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isogarcinol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Isogarcinol, a natural polyisoprenylated benzophenone with immunosuppressant properties.[1][2][3] Adherence to these procedures will help mitigate risks and ensure the safe management of this compound.
Immediate Safety Considerations
Before handling this compound, it is crucial to recognize its potential hazards. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not consistently available, the compound should be treated as hazardous until more information becomes available.[4] An SDS for a related compound highlights hazards such as being harmful if swallowed, causing skin and serious eye damage, and being very toxic to aquatic life. Therefore, all personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily related to its solubility, which is essential for preparing solutions and for considering disposal methods for liquid waste.
| Property | Value | Reference |
| Solubility in Ethanol | Approx. 20 mg/mL | |
| Solubility in DMSO | Approx. 25 mg/mL | |
| Solubility in DMF | Approx. 25 mg/mL | |
| Solubility in Aqueous Buffer | Sparingly soluble. A 1:10 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL. It is not recommended to store the aqueous solution for more than one day. |
Step-by-Step Disposal Protocol
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound and contaminated materials. This protocol is based on best practices for handling hazardous chemical waste in the absence of specific deactivation procedures.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in safe and compliant waste management.
-
Solid Waste:
-
Collect unused or expired pure this compound, as well as any lab consumables contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips, vials).
-
Place these materials in a designated, leak-proof, and clearly labeled solid waste container. The container should be marked as "this compound Solid Waste" and "Hazardous Waste."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and chemically compatible liquid waste container.
-
The container must be clearly labeled as "this compound Liquid Waste," "Hazardous Waste," and must also indicate the solvent(s) used.
-
Crucially, never dispose of this compound solutions down the drain.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are essential to prevent accidental exposure and to ensure correct handling by your institution's waste management personnel.
-
Containers: Use containers that are in good condition, can be securely sealed, and are chemically resistant to the waste they contain.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or a laboratory contact person.
-
Step 3: Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to mitigate the impact of potential spills.
Step 4: Arranging for Disposal
Once the waste container is full or ready for disposal, you must follow your institution's established procedures for chemical waste pickup.
-
Contact Your Environmental Health and Safety (EHS) Department: Notify your institution's EHS department or the designated hazardous waste management office to schedule a waste pickup.
-
Provide Necessary Information: Be prepared to provide all the information from the waste container's label to the disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for everyone. Always consult your institution's specific chemical hygiene plan and waste management guidelines.
References
Navigating the Safe Handling of Isogarcinol: A Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals should note that while some suppliers classify Isogarcinol as non-hazardous, others recommend treating it as a hazardous substance until more comprehensive safety data is available. This guide adopts a precautionary approach, providing essential safety and logistical information for handling this compound in a laboratory setting.
This document offers procedural, step-by-step guidance on the personal protective equipment (PPE), handling, and disposal of this compound, ensuring the safety of all personnel. The information is compiled from available safety data sheets of this compound and its close isomer, Garcinol, to provide a comprehensive safety protocol.
Essential Personal Protective Equipment (PPE)
Given the conflicting safety information, with some sources indicating potential hazards, a conservative approach to PPE is recommended. The following table summarizes the necessary protective gear for handling this compound, particularly when working with the solid compound or concentrated solutions.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in accordance with institutional guidelines. |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the solid compound. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the solid form to avoid inhalation of dust particles. A dust mask may be sufficient for small quantities, but a respirator offers superior protection. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
Safe Handling and Operational Protocols
Adherence to proper laboratory procedures is paramount when working with any chemical, including this compound. The following protocols provide a framework for safe handling from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound should be stored at -20°C in a tightly sealed container.[1] The storage area should be well-ventilated and away from incompatible materials.
Weighing and Solution Preparation
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Weighing: Use a calibrated analytical balance within a ventilated enclosure.
-
Dissolving: this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[1] When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. If using a vortex or sonicator, ensure the vial is securely capped.
Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is critical for maintaining a safe laboratory environment.
Spill Response
In the event of a spill, follow the logical workflow outlined in the diagram below. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
